Sesquimustard
Description
Structure
3D Structure
Properties
IUPAC Name |
1,2-bis(2-chloroethylsulfanyl)ethane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12Cl2S2/c7-1-3-9-5-6-10-4-2-8/h1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMGNHZVUZWILSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSCCCl)SCCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl2S2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Record name | SESQUIMUSTARD | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/30032 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7074793 | |
| Record name | Sesquimustard | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7074793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.2 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
This is a chemical weapon related to sulfur mustard (mustard gas) and is expected to react in a similar fashion. See the chemical datasheet for sulfur mustard for more information. | |
| Record name | SESQUIMUSTARD | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/30032 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Boiling Point |
Decomposes | |
| Details | Ellison DH; Handbook of Chemical and Biological Warfare Agents, Boca Raton, FL: CRC Press, p. 138 (2000) | |
| Record name | Sesquimustard | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8400 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Although sulfur mustards have limited solubility in water at neutral pH, the small quantity that dissolves is reactive. /Sulfur mustards/, The sulfur mustards do not dissolve much in water, but dissolve easily in oils, fats, and other solvents. /Sulfur mustards/ | |
| Details | ATSDR; Blister Agents: Sulfur Mustard Agent H/HD, Sulfur Mustard Agent HT (2011). Washington, DC: Agency for Toxic Substances and Disease Registry. Available from, as of Oct 27, 2017: https://www.atsdr.cdc.gov/substances/toxsubstance.asp?toxid=191 | |
| Record name | Sesquimustard | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8400 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.27 at 25 °C | |
| Details | Ellison DH; Handbook of Chemical and Biological Warfare Agents, Boca Raton, FL: CRC Press, p. 138 (2000) | |
| Record name | Sesquimustard | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8400 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
3.5X10-6 mm Hg at 25 °C | |
| Details | Ellison DH; Handbook of Chemical and Biological Warfare Agents, Boca Raton, FL: CRC Press, p. 138 (2000) | |
| Record name | Sesquimustard | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8400 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Solid | |
CAS No. |
3563-36-8 | |
| Record name | SESQUIMUSTARD | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/30032 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Sesquimustard | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3563-36-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sesquimustard | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003563368 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sesquisulfur Mustard | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30025 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Sesquimustard | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7074793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SESQUIMUSTARD | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Y1NV229PO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Sesquimustard | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8400 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
56 °C | |
| Details | Evans TJ; Chemical Warfare. Kirk-Othmer Encyclopedia of Chemical Technology. (1999-2017). New York, NY: John Wiley & Sons. Online Posting Date: 14Mar 2003 | |
| Record name | Sesquimustard | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8400 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Sesquimustard: A Technical Overview of its Chemical Properties and Synthetic Pathways
For Researchers, Scientists, and Drug Development Professionals
Sesquimustard, known by its military designation Q, is a potent vesicant and a member of the sulfur mustard family of chemical warfare agents.[1][2] Its chemical name is 1,2-Bis[(2-chloroethyl)sulfanyl]ethane.[1] This document provides a comprehensive technical guide to the chemical structure, properties, and synthetic methodologies of this compound, intended for an audience of researchers and professionals in drug development and related scientific fields.
Chemical Structure and Identification
This compound is an organosulfur compound with the chemical formula C6H12Cl2S2.[3] The molecule consists of an ethane bridge with a 2-chloroethylthio group attached to each carbon atom.[1] This structure is responsible for its high reactivity and vesicant properties.
The key identifiers for this compound are:
-
IUPAC Name: 1,2-Bis[(2-chloroethyl)sulfanyl]ethane[1]
Physicochemical and Toxicological Data
This compound is a white crystalline solid in its pure form, though impurities can give it a pale brown appearance.[1][3] It is characterized by low water solubility, in which it undergoes slow degradation, but is soluble in a range of organic solvents.[1][3] A summary of its key quantitative properties is presented in the table below.
| Property | Value | References |
| Molecular Weight | 219.20 g/mol | [3][5] |
| Melting Point | 56.5 °C | [1][3] |
| Boiling Point | 328.7 °C at 760 mmHg | [7] |
| Density | 1.229 g/cm³ | [7] |
| Vapor Pressure | 0.000357 mmHg at 25°C | [7] |
| Solubility in Water | Insoluble, slowly degrades | [1][3] |
| Solubility in Organic Solvents | Soluble in alcohols, hydrocarbons, lipids, and ethers | [1][3] |
Experimental Protocols
Synthesis of this compound
The primary and most documented method for the synthesis of this compound involves the chlorination of its diol precursor, 1,2-bis(2-hydroxyethylthio)ethane.[2][3] This process is analogous to the synthesis of sulfur mustard from thiodiglycol.[3]
Reaction:
(HOCH₂CH₂SCH₂)₂ + 2 SOCl₂ → (ClCH₂CH₂SCH₂)₂ + 2 SO₂ + 2 HCl
Detailed Methodology:
-
Precursor Preparation: The synthesis begins with the preparation of the precursor, 1,2-bis(2-hydroxyethylthio)ethane.
-
Chlorination: The diol precursor is reacted with a chlorinating agent. Common chlorinating agents include thionyl chloride (SOCl₂), phosphorus trichloride (PCl₃), or concentrated hydrochloric acid.[2][3] The reaction is typically conducted under controlled temperature and an inert atmosphere to prevent unwanted side reactions.[3]
-
Purification: The crude product is then purified to remove byproducts and unreacted starting materials. Analysis of byproducts can provide insights into the specific synthetic route employed.[3]
Analytical Characterization
The identification and characterization of this compound and its byproducts are crucial for verification and research purposes. The primary analytical techniques employed are:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly specific technique for detecting and identifying this compound and related compounds.[8][9] Capillary column GC coupled with chemical ionization (CI) mass spectrometry can provide structurally significant fragmentation ions for unambiguous identification.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure and purity of this compound.[10][11] The characteristic chemical shifts provide definitive structural information. For instance, in CDCl₃, the proton NMR spectrum of this compound shows a singlet at approximately 2.81 ppm for the ethane bridge protons and two triplets at around 2.92 ppm and 3.64 ppm for the chloroethyl protons.[10]
Mechanism of Action and Biological Reactivity
This compound's toxicity stems from its nature as a potent alkylating agent.[12] The presence of the two chloroethylthio groups allows for the intramolecular formation of highly reactive cyclic sulfonium ions (also known as episulfonium ions).[12] These electrophilic intermediates readily react with nucleophilic sites on biological macromolecules such as DNA and proteins, leading to cellular damage and programmed cell death.[12] This alkylation of critical cellular components is the underlying cause of its vesicant (blistering) effects.[2]
Caption: Logical workflow of this compound's mechanism of action.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C6H12Cl2S2 | CID 19092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound (CAS 3563-36-8) - For Research Use Only [benchchem.com]
- 4. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. This compound [webbook.nist.gov]
- 7. This compound|lookchem [lookchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Adduct of the blistering warfare agent this compound with human serum albumin and its mass spectrometric identification for biomedical verification of exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Mustard gas - Wikipedia [en.wikipedia.org]
In-Depth Technical Guide to the Physical and Chemical Properties of Sesquimustard
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of Sesquimustard (1,2-Bis(2-chloroethylthio)ethane), a potent vesicant and alkylating agent. The information presented is intended for researchers, scientists, and professionals involved in drug development and chemical analysis. This document summarizes key quantitative data, details experimental protocols for its synthesis and analysis, and visualizes its mechanism of action through signaling pathway diagrams.
Physical Properties of this compound
This compound is a white, crystalline solid in its pure form at room temperature.[1] Its physical characteristics are crucial for its handling, storage, and potential applications. The key physical properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C6H12Cl2S2 | [2] |
| Molar Mass | 219.18 g/mol | [1] |
| Appearance | White solid (pure); Pale brown (impure) | [1] |
| Melting Point | 56.5 °C (133.7 °F; 329.6 K) | [1] |
| Boiling Point | Decomposes upon heating | [2] |
| Density | 1.27 g/cm³ at 25 °C | |
| Vapor Pressure | 3.5 x 10⁻⁶ mmHg at 25 °C | |
| Solubility | Insoluble in water, slowly degrades; Soluble in alcohols, hydrocarbons, lipids, ethers, and THF | [1] |
Chemical Properties and Reactivity
This compound is classified as a thioether and an alkyl chloride.[1] Its chemical reactivity is dominated by the presence of the two chloroethylthio groups, which are responsible for its potent alkylating capabilities.
Alkylation Reactions: As a bifunctional alkylating agent, this compound can form covalent bonds with nucleophilic groups present in biological macromolecules such as DNA and proteins.[3] The mechanism involves an intramolecular cyclization to form a highly reactive cyclic sulfonium ion. This intermediate then readily reacts with nucleophiles. This alkylating property is the basis of its vesicant (blistering) action and its potential as a chemotherapeutic agent.[1]
Hydrolysis: this compound is sparingly soluble in water and undergoes slow hydrolysis.[1]
Decomposition: When heated to decomposition, this compound emits highly toxic fumes of sulfur oxides (SOx) and chlorine (Cl-).[2]
Experimental Protocols
Synthesis of this compound
The most common method for the synthesis of this compound is the chlorination of its precursor, 1,2-bis(2-hydroxyethylthio)ethane.[4]
Reaction:
(HOCH₂CH₂SCH₂)₂ + 2 SOCl₂ → (ClCH₂CH₂SCH₂)₂ + 2 SO₂ + 2 HCl
Experimental Workflow for Synthesis:
Caption: A generalized workflow for the synthesis of this compound.
Detailed Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 1,2-bis(2-hydroxyethylthio)ethane in a suitable inert solvent (e.g., dichloromethane).
-
Addition of Chlorinating Agent: Slowly add a stoichiometric excess of thionyl chloride to the solution while stirring and maintaining the temperature at 0-5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for a specified period (e.g., 2-4 hours) to ensure complete conversion.
-
Work-up: Cool the reaction mixture and carefully quench any unreacted thionyl chloride by slowly adding it to ice-water.
-
Extraction: Separate the organic layer and extract the aqueous layer with the same organic solvent.
-
Washing and Drying: Combine the organic extracts and wash them with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and evaporate the solvent under reduced pressure to obtain the crude product. Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Characterization: Confirm the identity and purity of the synthesized this compound using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[5][6]
Analytical Methods
Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Analysis:
Caption: Workflow for the analysis of this compound using GC-MS.
Typical GC-MS Parameters:
-
GC Column: A non-polar capillary column, such as a DB-5ms.[7]
-
Injector Temperature: 250 °C.[7]
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280 °C) at a controlled rate.[7]
-
Carrier Gas: Helium at a constant flow rate.[7]
-
MS Ionization Mode: Electron Impact (EI).[8]
-
Mass Range: Scan a suitable mass range to detect the molecular ion and characteristic fragment ions of this compound.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR spectroscopy are used to confirm the structure of synthesized this compound.[5]
-
¹H NMR (in CDCl₃): Expect signals corresponding to the different types of protons in the molecule.[5]
-
¹³C NMR (in CDCl₃): Expect signals for the carbon atoms in the chloroethyl and thioethane groups.[5]
Biological Activity and Signaling Pathways
The primary mechanism of this compound's biological activity is its ability to alkylate DNA, leading to cell cycle arrest and apoptosis (programmed cell death).[3] While the specific signaling pathways for this compound are not as extensively studied as those for sulfur mustard, the similar chemical structure and reactivity suggest analogous mechanisms.
DNA Adduct Formation:
This compound forms adducts with DNA, primarily at the N7 position of guanine and the N3 position of adenine.[9] As a bifunctional agent, it can also form interstrand and intrastrand cross-links in the DNA.[3] These DNA lesions are recognized by the cell's DNA damage response machinery.
Induction of Apoptosis:
DNA damage induced by this compound can trigger apoptosis through the activation of a caspase cascade.[10][11][12] This process is believed to be initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Caption: Proposed signaling pathway for this compound-induced apoptosis.
Role of p53 and p38 MAPK:
-
p53: The tumor suppressor protein p53 is a key regulator of the cellular response to DNA damage.[13][14] Following DNA alkylation by agents like mustards, p53 is stabilized and activated, leading to the transcription of genes involved in cell cycle arrest and apoptosis, such as Bax.[15]
-
p38 MAPK: The p38 mitogen-activated protein kinase (MAPK) signaling pathway is activated by cellular stress, including exposure to DNA damaging agents.[16][17] Activation of p38 MAPK can contribute to the induction of apoptosis, in part by activating downstream caspases.[18][19]
This technical guide provides a foundational understanding of the physical and chemical properties of this compound, along with insights into its synthesis, analysis, and biological mechanism of action. Further research is warranted to fully elucidate the intricate signaling pathways it modulates, which could lead to the development of novel therapeutic strategies.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C6H12Cl2S2 | CID 19092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. DNA damage signaling in the cellular responses to mustard vesicants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. osti.gov [osti.gov]
- 5. Adduct of the blistering warfare agent this compound with human serum albumin and its mass spectrometric identification for biomedical verification of exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. Synthesis, characterization, and quantitation of the major adducts formed between sulfur mustard and DNA of calf thymus and human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Sulfur mustard induces apoptosis in cultured normal human airway epithelial cells: evidence of a dominant caspase-8-mediated pathway and differential cellular responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sulfur mustard induces apoptosis in lung epithelial cells via a caspase amplification loop - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Regulation of p53 Growth Suppression - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Regulation of p53--insights into a complex process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Sulfur mustard induced cytokine production and cell death: investigating the potential roles of the p38, p53, and NF-kappaB signaling pathways with RNA interference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. An inhibitor of p38 MAP kinase downregulates cytokine release induced by sulfur mustard exposure in human epidermal keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. apps.dtic.mil [apps.dtic.mil]
- 18. Mustard Gas Induced Corneal Injury Involves Ferroptosis and p38 MAPK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Sulfur mustard induces differentiation in human primary keratinocytes: opposite roles of p38 and ERK1/2 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
Health Effects of Acute Sesquimustard Exposure: A Technical Guide for Researchers
An In-depth Examination of the Toxicological Profile, Cellular Mechanisms, and Experimental Methodologies Associated with Acute Sesquimustard Exposure.
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (1,2-Bis(2-chloroethylthio)ethane), designated as Agent Q, is a potent vesicant and alkylating agent, recognized for its severe toxic effects on biological systems. As a chemical warfare agent, its health implications upon acute exposure are of significant concern. This technical guide provides a comprehensive overview of the current scientific understanding of the health effects of acute this compound exposure. It is designed to furnish researchers, scientists, and drug development professionals with a detailed and structured repository of toxicological data, experimental protocols, and insights into the molecular mechanisms of this compound-induced injury. The information compiled herein is intended to facilitate further research into the pathophysiology of this compound exposure and to support the development of effective medical countermeasures.
Introduction
This compound (Q) is an organosulfur compound and a chemical analogue of sulfur mustard (HD).[1][2] While sharing a similar mechanism of action with other mustard agents, this compound is noted to be a more potent vesicant.[3] Its primary route of exposure in a tactical scenario would be through dermal contact or inhalation of aerosolized particles.[3] The high reactivity of this compound with cellular macromolecules, particularly DNA, proteins, and lipids, underpins its profound cytotoxic effects.[3][4] This guide focuses on the acute health consequences of exposure, summarizing key toxicological data and elucidating the underlying cellular and molecular signaling pathways.
Toxicological Data
Acute exposure to this compound elicits a range of toxic effects, with the severity largely dependent on the dose, route, and duration of exposure. The available quantitative data from animal studies are summarized below to provide a comparative overview of its toxicity.
Inhalation Toxicity
Acute inhalation toxicity studies have been conducted in a variety of animal species, demonstrating significant respiratory and systemic effects.[3] Clinical signs observed in animals following inhalation exposure include loss of body weight, coughing, dyspnea, ataxia, and diarrhea, with fatalities typically occurring between the third and sixth day post-exposure.[3]
Table 1: Acute Inhalation Toxicity of this compound in Animal Models
| Species | Exposure Duration | LC50 | Observed Effects | Reference |
| Dog | 2 minutes | 90 mg/m³ | Not specified in abstract | [1] |
| Mouse | Not Specified | Data not available | Weight loss, coughing, dyspnea, ataxia, diarrhea, upper respiratory and digestive tract damage | [3] |
| Rat | Not Specified | Data not available | Weight loss, coughing, dyspnea, ataxia, diarrhea, upper respiratory and digestive tract damage | [3] |
| Guinea Pig | Not Specified | Data not available | Weight loss, coughing, dyspnea, ataxia, diarrhea, upper respiratory and digestive tract damage | [3] |
| Hamster | Not Specified | Data not available | Weight loss, coughing, dyspnea, ataxia, diarrhea, upper respiratory and digestive tract damage | [3] |
Note: Specific LC50 values for mice, rats, guinea pigs, and hamsters from the referenced study by Vocci et al. (1963) require access to the full-text article.
Dermal Toxicity
Table 2: Acute Dermal Toxicity of Sulfur Mustard (HD) in Animal Models (Proxy for this compound)
| Species | Dermal LD50 | Reference |
| Rat | 9 mg/kg | [1][5] |
| Mouse | 5.7 mg/kg (percutaneous) | [6] |
| Rabbit | Data not available | |
| Guinea Pig | Data not available |
Experimental Protocols
A critical component of understanding the toxicology of this compound is the replication and validation of experimental findings. This section details key methodologies cited in the literature.
In Vitro DNA Adduct Formation Analysis
A recent study successfully identified and characterized novel DNA adducts of this compound in vitro. This protocol provides a foundational method for investigating the genotoxic effects of this compound at the molecular level.
Experimental Workflow: In Vitro DNA Adduct Identification
Methodology:
-
Cell Culture: Human keratinocyte (HaCaT) cells are cultured under standard conditions.
-
This compound Exposure: Cells are treated with varying concentrations of this compound for a defined period.
-
Genomic DNA Isolation: Following exposure, genomic DNA is extracted from the HaCaT cells using standard DNA isolation kits.
-
Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS): The isolated DNA is analyzed by LC-HRMS to identify novel DNA adducts.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is employed to confirm the structure of the identified adducts and to perform dose-dependent quantification.
In Vivo Inhalation Toxicity Studies (General Protocol)
While the specific parameters of the historical animal inhalation studies with this compound are not fully detailed in the available abstracts, a general experimental workflow can be inferred.
Experimental Workflow: In Vivo Inhalation Exposure
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | C6H12Cl2S2 | CID 19092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Health Risk Assessment for Sulfur Mustard (HD) - Review of the U.S. Army's Health Risk Assessments For Oral Exposure to Six Chemical-Warfare Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. Differential toxicity of sulfur mustard administered through percutaneous, subcutaneous, and oral routes - PubMed [pubmed.ncbi.nlm.nih.gov]
Sesquimustard (Agent Q): A Historical and Technical Overview
Abstract: This document provides a comprehensive technical overview of Sesquimustard (Agent Q), a potent vesicant chemical warfare agent. It details the historical context of its development, its physicochemical properties, and established synthesis routes. The whitepaper delves into the molecular mechanism of its toxicity, focusing on DNA alkylation, and summarizes its severe physiological effects. Furthermore, it presents detailed experimental protocols for its synthesis and the biomedical verification of exposure through urinalysis. This guide is intended for researchers, scientists, and professionals in toxicology and drug development, offering a consolidated resource on this significant chemical threat.
Introduction
This compound, designated as Agent Q, is a powerful sulfur-based vesicant (blistering agent) with the chemical name 1,2-bis(2-chloroethylthio)ethane.[1] It belongs to the same family of alkylating agents as the more widely known sulfur mustard (HD), first used in World War I.[2] Although developed in the period following World War I, this compound's properties—notably its high potency and low volatility—distinguished it from other agents.[1] Due to its nature as a solid at room temperature, it was not typically deployed as a standalone agent but rather in mixtures with other chemical weapons, such as sulfur mustard, to form formulations like Agent HQ.[1][3] Recognizing its potential primarily for chemical warfare, this compound is classified as a Schedule 1 substance under the 1993 Chemical Weapons Convention, strictly limiting its production and use.[3]
Historical Development
The investigation into mustard agent analogues continued extensively after World War I. During this period, a range of sulfur mustard compounds were synthesized and studied, leading to the discovery of highly potent vesicants, including this compound (Q) and O-Mustard (T).[1] While more potent than traditional sulfur mustard, the very low vapor pressure of this compound limited its effectiveness as a weapon, particularly for causing harm via inhalation.[1] To overcome this, it was combined with the more volatile distilled mustard (HD) to create Agent HQ, a mixture designed to have specific physical and toxicological properties for military use.[1][4] Degradation products of this compound have been identified in soil samples from conflict zones, such as the mountainous regions of northern Iraq in 1988, indicating its presence in chemical munitions.[1]
Physicochemical and Toxicological Properties
This compound is a colorless, crystalline solid in its pure form, though impure samples often appear pale brown.[3] Its high melting point and low volatility make it a persistent agent in the environment. While specific, publicly available median lethal dose (LCt50) values are scarce in open literature, this compound is widely acknowledged to be a more potent vesicant than sulfur mustard, with some reports suggesting it is up to five times more blistering.[1][2][5]
| Property | This compound (Agent Q) | Sulfur Mustard (Agent HD) |
| IUPAC Name | 1,2-Bis[(2-chloroethyl)sulfanyl]ethane[3] | 1-Chloro-2-[(2-chloroethyl)sulfanyl]ethane[6] |
| CAS Number | 3563-36-8[3] | 505-60-2[6] |
| Molecular Formula | C6H12Cl2S2[3] | C4H8Cl2S[6] |
| Molar Mass | 219.18 g·mol−1[3] | 159.07 g·mol−1[6] |
| Appearance | White/colorless solid[3] | Colorless to pale yellow liquid[6] |
| Melting Point | 56.5 °C (133.7 °F)[3] | 14.4 °C (57.9 °F)[6] |
| Boiling Point | Decomposes | 217 °C (423 °F)[6] |
| Vapor Pressure | 3.5 x 10⁻⁶ mm Hg at 25°C[1] | ~0.09 mm Hg at 25°C |
| Solubility (Water) | Insoluble, slowly degrades[3] | 7.6 mg/L at 20°C[6] |
| Solubility (Organic) | Soluble in alcohols, ethers, lipids[3] | Soluble in alcohols, ethers, lipids[6] |
| Relative Toxicity | More potent vesicant than HD[1] | Standard vesicant agent |
Synthesis and Manufacturing
The synthesis of this compound typically involves the chlorination of its diol precursor, 1,2-bis(2-hydroxyethylthio)ethane. This process is analogous to the Meyer-Clarke method for producing sulfur mustard from thiodiglycol.[6] Several chlorinating agents can be utilized, with the choice of agent influencing the purity and byproduct profile of the final product.[7]
Common Synthesis Pathways
Five primary methods for manufacturing this compound have been documented:
-
Reaction of 2-hydroxyethanethiol with vinyl chloride.[1]
-
Chlorination of 1,2-bis(2-hydroxyethylthio)ethane with hydrogen chloride (HCl) gas.[1]
-
Chlorination of 1,2-bis(2-hydroxyethylthio)ethane with thionyl chloride (SOCl₂).[1]
-
Reaction of 1,2-ethanedithiol with vinyl chloride.[1]
-
Reaction of 2-hydroxyethanethiol and thiodiglycol with hydrochloric acid.[1]
The analysis of impurities and byproducts, such as bis(2-chloroethyl)disulfide or phosphorus-containing adducts, can provide forensic signatures that point to the specific synthetic route employed.[7]
Representative Experimental Protocol: Synthesis via Thionyl Chloride
The following protocol is a representative method based on the documented chlorination of the diol precursor with thionyl chloride.
-
Preparation: The precursor, 1,2-bis(2-hydroxyethylthio)ethane, is dissolved in an appropriate inert solvent (e.g., dichloromethane) within a reaction vessel equipped with a reflux condenser and a dropping funnel. The system is maintained under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: Thionyl chloride (SOCl₂) is added dropwise to the solution while maintaining a controlled temperature, typically with cooling in an ice bath to manage the exothermic reaction.
-
Reflux: After the addition is complete, the mixture is gently heated to reflux for a specified period to ensure the complete conversion of the diol's hydroxyl groups to chlorides.
-
Workup: The reaction mixture is cooled, and the excess solvent and volatile byproducts (including SO₂ and HCl gas) are removed under reduced pressure.
-
Purification: The resulting crude solid is purified, typically by recrystallization from a suitable solvent like petroleum ether, to yield pure, crystalline this compound.[8]
Mechanism of Cellular Toxicity
Like sulfur mustard, this compound is a potent bifunctional alkylating agent. Its toxicity stems from its ability to form highly reactive cyclic sulfonium ions (episulfonium ions) through intramolecular nucleophilic substitution, where a sulfur atom displaces an adjacent chloride.[9] These electrophilic intermediates readily and permanently alkylate nucleophilic sites on cellular macromolecules, most notably the N7 position of guanine bases in DNA.[9]
This DNA alkylation has severe consequences:
-
Inhibition of Replication: The presence of bulky adducts on the DNA template prevents cellular division.
-
DNA Cross-linking: As a bifunctional agent, this compound can react with two different guanine bases, creating DNA interstrand or intrastrand cross-links, which are particularly difficult for cellular machinery to repair.
-
Apoptosis and Necrosis: The extensive DNA damage triggers programmed cell death (apoptosis) or, at higher concentrations, cellular necrosis.[2]
-
Mutagenesis and Carcinogenesis: If the cell survives but the DNA damage is misrepaired, it can lead to mutations and an increased long-term risk of cancer.[3]
Recent research has also identified adducts with proteins, such as the Cys34 residue of human serum albumin, as important biomarkers of exposure.[2]
Toxicology and Physiological Effects
Exposure to this compound causes severe, debilitating injuries, with a characteristic delay of 2 to 24 hours between exposure and symptom onset.[1] The agent's high lipid solubility allows it to quickly penetrate tissues.
-
Dermal: Causes intense itching, redness (erythema), and the formation of large, painful blisters filled with fluid. These chemical burns are slow to heal and are prone to secondary infections.[1]
-
Ocular: The eyes are extremely sensitive. Exposure leads to conjunctivitis, burns, pain, and tearing. Severe or untreated exposure can result in corneal ulceration, scarring, and long-term visual impairment.[1]
-
Respiratory: Inhalation of this compound aerosols damages the mucous membranes of the respiratory tract, causing a sore throat, coughing, shortness of breath (dyspnea), and, in severe cases, bleeding, blistering, and pulmonary edema.[1]
-
Gastrointestinal: Ingestion or high-dose systemic absorption can lead to nausea and vomiting.[1]
-
Systemic Effects: At very high exposures, this compound can cause bone marrow suppression, leading to a decrease in white blood cells (leukopenia) and anemia.[1]
Detection and Verification of Exposure
Verifying exposure to this compound is critical for medical treatment and treaty verification. Analytical methods focus on detecting the agent's specific metabolites in biological samples, as the parent compound is rapidly metabolized.
Analytical Method: LC-MS/MS for Urinary Metabolites
A robust method for the quantification of this compound metabolites in urine has been developed using isotope-dilution high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).[10] This method targets the bis(2-hydroxyethylthio)alkane metabolites that are excreted in urine following exposure.
Experimental Protocol: Urinalysis for this compound Metabolites
This protocol is adapted from the method developed by Ash et al. (2008).[10]
-
Sample Preparation: A 0.5 mL aliquot of urine is placed in a vial.
-
Internal Standard: An internal standard solution, containing isotopically labeled versions of the target metabolites, is added to the sample for accurate quantification.
-
Reduction: A reducing agent, such as titanium(III) chloride (TiCl₃), is added to the sample. The sample is then heated in a water bath at 50°C for 45 minutes. This step converts any oxidized metabolites back to a single, stable form for analysis.
-
Extraction: The metabolites are extracted and concentrated from the urine matrix using solid-phase extraction (SPE).
-
Analysis: The concentrated extract is injected into an HPLC-MS/MS system. The components are separated by the HPLC column and then detected by the mass spectrometer, which is set to monitor for the specific mass-to-charge ratios of the target metabolites and their labeled internal standards.
-
Quantification: The concentration of each metabolite is determined by comparing its peak area to that of the corresponding known-concentration internal standard.
| Validation Parameter | Performance |
| Linear Range | 1 to 100 ng/mL |
| Limit of Detection | 1 ng/mL in 0.5 mL of urine[10] |
| Intra/Inter-day Precision (%RSD) | < 10%[10] |
| Accuracy (at 5 and 40 ng/mL) | 100% to 107%[10] |
Decontamination
Decontamination must be performed rapidly to mitigate injury.
-
Personnel: Affected skin should be washed immediately and thoroughly with soap and water. Eyes should be irrigated with copious amounts of saline or clean water.[4] Specialized kits, such as the Reactive Skin Decontamination Lotion (RSDL), are also effective.[11]
-
Equipment/Environment: Chemical neutralization can be achieved by treating the agent with sodium in an inert solvent, which breaks it down into non-toxic products via desulfurization reactions.[1] Other methods involve catalytic oxidation or hydrolysis.[8]
Conclusion
This compound (Agent Q) remains a significant chemical warfare agent due to its high vesicant potency and environmental persistence. Although its physical properties limited its use as a primary agent, its inclusion in mixed chemical munitions underscores its historical role and continued threat. Understanding its synthesis, mechanism of action, and physiological effects is crucial for developing effective medical countermeasures and verification technologies. The robust analytical methods now available for detecting its metabolites provide a reliable means of confirming exposure, essential for both forensic attribution and patient care.
References
- 1. This compound | C6H12Cl2S2 | CID 19092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Adduct of the blistering warfare agent this compound with human serum albumin and its mass spectrometric identification for biomedical verification of exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Toxicity of vesicant agents scheduled for destruction by the Chemical Stockpile Disposal Program - PMC [pmc.ncbi.nlm.nih.gov]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. Recent advances in fluorescent and colorimetric chemosensors for the detection of chemical warfare agents: a legacy of the 21st century - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00651K [pubs.rsc.org]
- 6. Bis(2-chloroethyl)sulfide - Wikipedia [en.wikipedia.org]
- 7. osti.gov [osti.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. Analysis of beta-lyase metabolites of sulfur mustard in urine by electrospray liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Environmental Degradation of Sesquimustard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sesquimustard, a sulfur mustard analogue and potent vesicant, presents a significant environmental concern due to its persistence and toxicity. Understanding its degradation pathways and the formation of associated products is crucial for assessing its environmental fate, developing remediation strategies, and ensuring public safety. This technical guide provides a comprehensive overview of the environmental degradation of this compound, with a focus on its hydrolysis, soil degradation, and aquatic toxicity. It consolidates quantitative data, details experimental protocols, and visualizes key processes to support researchers and professionals in the field.
Core Degradation Pathways
This compound undergoes degradation in the environment primarily through hydrolysis and, to a lesser extent, photolysis and biodegradation. The principal degradation products are bis(2-hydroxyethylthio)alkanes, formed through the substitution of chlorine atoms with hydroxyl groups.
Hydrolysis
The hydrolysis of this compound proceeds via the formation of highly reactive cyclic sulfonium ions.[1] These intermediates are susceptible to nucleophilic attack by water, leading to the formation of the corresponding diols. The hydrolysis rate is influenced by factors such as temperature and the presence of other nucleophiles.
A key feature of this compound hydrolysis is the formation of stable, six-membered cyclic sulfonium ions, which can persist in aqueous solutions for up to a week.[1] This persistence may contribute to the ongoing toxicity of this compound in the environment.
Quantitative Degradation Data
The following tables summarize the available quantitative data on the degradation of this compound in various environmental compartments.
Table 1: Hydrolysis and Atmospheric Degradation of this compound
| Parameter | Value | Conditions | Reference |
| Hydrolysis Half-life | |||
| Apparent Half-life | 8.1 minutes | 32% dioxane in water, 28 °C | [2] |
| Extrapolated Half-life | 1.7 minutes | Pure water, 25 °C | [2] |
| Atmospheric Degradation | |||
| Half-life | ~14 hours (estimated) | Reaction with hydroxyl radicals in the atmosphere | [2] |
Note: Data on the influence of pH and a wider range of temperatures on the hydrolysis half-life of this compound is limited in the reviewed literature.
Table 2: Soil Degradation of Sulfur Mustard (as a proxy for this compound)
| Parameter | Value | Soil Type/Conditions | Reference |
| Degradation | |||
| Persistence | Remained for a month | Soil matrix, with eventual degradation to thiodiglycol | [3] |
| Biodegradation | |||
| Thiodiglycol (TDG) | 50% decrease in 1 year | Medially contaminated peaty gley soil | |
| Thiodiglycol (TDG) | <10% decrease in 1 year | Highly contaminated peaty gley soil |
Note: Specific degradation rates and soil-water partition coefficients (Kd) for this compound in different soil types are not well-documented in the available literature. The data for sulfur mustard provides an indication of potential behavior.
Table 3: Aquatic Toxicity of Sulfur Mustard and its Degradation Products (as a proxy for this compound Products)
| Compound | Organism | LC50/EC50 Value | Exposure Time | Reference |
| Sulfur Mustard (HD) | Daphnia magna | Not specified | 48 hours | |
| 1,4-Dithiane | Daphnia magna | Not specified | 48 hours | |
| 1,4-Oxathiane | Daphnia magna | Not specified | 48 hours |
Experimental Protocols
Detailed experimental protocols are essential for the accurate assessment of this compound degradation. The following sections outline methodologies for key experiments based on established guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).
Hydrolysis Study (adapted from OECD Guideline 111)
Objective: To determine the rate of hydrolysis of this compound in aqueous solutions at different pH values and temperatures.
Methodology:
-
Preparation of Buffer Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.
-
Test Substance Preparation: Prepare a stock solution of this compound in a suitable, water-miscible solvent (e.g., acetonitrile).
-
Test Setup: In temperature-controlled reaction vessels, add a small volume of the this compound stock solution to the buffer solutions to achieve a final concentration that is less than half of its water solubility.
-
Incubation: Incubate the test solutions in the dark at a constant temperature (e.g., 25°C and 50°C).
-
Sampling: At appropriate time intervals, withdraw aliquots from each reaction vessel.
-
Analysis: Immediately analyze the samples for the concentration of this compound and its primary hydrolysis product, bis(2-hydroxyethylthio)ethane, using a validated analytical method such as LC-MS/MS.
-
Data Analysis: Determine the degradation rate constant (k) and half-life (t½) for each pH and temperature combination by plotting the natural logarithm of the this compound concentration against time.
Soil Degradation Study (adapted from OECD Guideline 307)
Objective: To determine the rate and route of this compound degradation in different soil types under aerobic conditions.
Methodology:
-
Soil Selection and Preparation: Select at least two different soil types with varying organic carbon content and texture. Sieve the soils (<2 mm) and pre-incubate them at the test temperature and moisture content (e.g., 40-60% of maximum water holding capacity) for several days to allow microbial activity to stabilize.[4]
-
Test Substance Application: Prepare a solution of radiolabeled (e.g., ¹⁴C) this compound in a suitable solvent. Apply the solution evenly to the soil surface.[4]
-
Incubation: Incubate the treated soil samples in the dark at a constant temperature (e.g., 20°C) in a system that allows for the trapping of volatile organic compounds and ¹⁴CO₂.[4]
-
Sampling: At selected time points, take replicate soil samples for analysis.
-
Extraction and Analysis: Extract the soil samples with appropriate solvents to separate the parent compound, non-extractable residues, and degradation products. Analyze the extracts using techniques like Liquid Scintillation Counting (LSC) for total radioactivity and LC-MS/MS or GC-MS for the identification and quantification of this compound and its degradation products.
-
Data Analysis: Determine the degradation half-life of this compound in each soil type and identify the major degradation products.
Soil Sorption/Desorption Study (adapted from OECD Guideline 106)
Objective: To determine the soil-water partition coefficient (Kd) and the organic carbon-water partition coefficient (Koc) of this compound.
Methodology:
-
Soil and Test Solution Preparation: Use the same soil types as in the degradation study. Prepare aqueous solutions of this compound at several concentrations in 0.01 M CaCl₂.
-
Equilibration (Sorption): Add a known mass of soil to each test solution. Shake the mixtures at a constant temperature until equilibrium is reached (preliminary tests are required to determine the equilibration time).
-
Separation and Analysis: Separate the soil and aqueous phases by centrifugation. Analyze the concentration of this compound in the aqueous phase.
-
Calculation of Kd and Koc: Calculate the amount of this compound sorbed to the soil by the difference between the initial and equilibrium concentrations in the aqueous phase. The Kd is the ratio of the concentration in the soil to the concentration in the water at equilibrium.[5] The Koc is then calculated by normalizing the Kd to the organic carbon content of the soil.[5]
-
Desorption: After the sorption phase, replace a portion of the supernatant with a fresh solution of 0.01 M CaCl₂ and re-equilibrate to determine the extent of desorption.
Visualizing Degradation Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key degradation pathways and experimental workflows.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C6H12Cl2S2 | CID 19092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Fate of sulfur mustard on soil: Evaporation, degradation, and vapor emission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biodegradation of Volatile Chemicals in Soil: Separating Volatilization and Degradation in an Improved Test Setup (OECD 307) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemsafetypro.com [chemsafetypro.com]
A Comprehensive Toxicological Profile of Sesquimustard in Mammalian Systems: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sesquimustard, chemically known as 1,2-Bis(2-chloroethylthio)ethane, is a potent vesicant and a bifunctional alkylating agent belonging to the sulfur mustard family of chemical warfare agents.[1][2] It is considered a more potent vesicant than the more commonly known distilled mustard (HD), though its lower vapor pressure limits its effectiveness as a standalone respiratory agent.[2] Consequently, it is often found in combination with HD in military formulations, such as agent HQ.[2] The toxicological properties of this compound are primarily attributed to its ability to form highly reactive cyclic sulfonium ions that readily alkylate a wide range of biological macromolecules, most notably DNA.[1][3] This interaction initiates a cascade of cellular events, leading to cytotoxicity, inflammation, and long-term health consequences, including carcinogenicity.[1][4][5] This technical guide provides a comprehensive overview of the toxicological profile of this compound in mammalian systems, with a focus on quantitative data, experimental methodologies, and the underlying molecular signaling pathways.
Mechanism of Cellular Toxicity
The primary mechanism of this compound's toxicity involves its rapid conversion into a highly reactive cyclic sulfonium ion through intramolecular nucleophilic substitution, eliminating a chloride ion.[1][3] This electrophilic intermediate readily reacts with nucleophilic groups in various biomolecules.[6]
2.1 DNA Alkylation
The most critical cellular target of this compound is DNA.[1][7] The sulfonium ion alkylates DNA bases, primarily at the N7 position of guanine and the N3 position of adenine.[8] Due to its bifunctional nature, a single this compound molecule can alkylate two different DNA bases, leading to the formation of both monoadducts and, more damagingly, inter- and intrastrand cross-links.[6][9][10] These cross-links are particularly cytotoxic as they physically block DNA replication and transcription, leading to cell cycle arrest and the initiation of cell death pathways.[1] If the DNA damage is not properly repaired, it can lead to mutations and chromosomal aberrations, which are the basis for its genotoxic and carcinogenic effects.[1][5][9]
2.2 Other Cellular Targets
Besides DNA, the reactive sulfonium ion can alkylate other cellular components, including proteins and RNA, disrupting their normal function.[5][6] This indiscriminate reactivity contributes to widespread cellular dysfunction. Furthermore, this compound exposure is associated with the induction of oxidative stress, characterized by the overproduction of reactive oxygen species (ROS) and reactive nitrogen oxide species (RNOS).[10][11][12][13] This oxidative stress contributes to cellular damage, inflammation, and the activation of stress-related signaling pathways.[11][12]
Quantitative Toxicity Data
The acute toxicity of sulfur mustards, including this compound, varies with the route of exposure and the mammalian species. The following tables summarize key quantitative toxicity data, primarily for sulfur mustard (HD), which serves as a close surrogate for this compound. This compound is generally considered to be more potent.[2]
Table 1: Acute Lethal Toxicity of Sulfur Mustard (HD)
| Species | Route of Exposure | Parameter | Value | Reference |
| Human | Inhalation | LCt50 | 1500 mg-min/m³ | [14] |
| Human | Dermal | LDLo | 64 mg/kg | [14] |
| Human | Dermal | LD50 (estimated) | ~100 mg/kg | [14] |
| Human | Oral | LDLo (estimated) | 0.7 mg/kg | [14] |
| Rat | Oral | LD50 | 17 mg/kg | [9][14] |
| Mouse | Inhalation | LCLo | 189 mg/m³ (10 min) | [14] |
| Dog | Inhalation | LCLo | 77 ppm (5 min) | [14] |
Table 2: Incapacitating Doses of Sulfur Mustard (HD)
| Route of Exposure | Parameter | Value | Conditions | Reference |
| Dermal | ICt50 | 2000 mg-min/m³ | 70-80°F, humid | [14] |
| Dermal | ICt50 | 1000 mg-min/m³ | 90°F, dry | [14] |
| Ocular | ICt50 | 200 mg-min/m³ | [14] |
Systemic Toxicity
4.1 Dermal Toxicity Dermal exposure to this compound and other sulfur mustards results in a characteristic delayed inflammatory response.[1][15] Following a latent period of several hours, the exposed skin develops erythema (redness), followed by itching and the formation of large, fluid-filled blisters (vesication).[1] These lesions are painful and debilitating, resembling severe chemical burns.[1] The underlying mechanism involves widespread cell death in the epidermis and dermis, triggering a potent inflammatory cascade.[11][12]
4.2 Ocular Toxicity The eyes are extremely sensitive to sulfur mustards.[16][17] Ocular exposure can cause immediate pain, conjunctivitis, photophobia, and corneal edema.[17] Severe exposures can lead to corneal ulceration, neovascularization, and potentially permanent vision loss.[16][18][19] The ocular injury follows a biphasic pattern, with an acute phase of inflammation followed by a chronic or delayed phase that can manifest months or even years after the initial exposure.[16][18]
4.3 Respiratory Toxicity Inhalation of this compound vapors primarily affects the respiratory tract.[2] It causes severe damage to the epithelial lining of the airways, leading to inflammation, necrosis, and the formation of pseudomembranes.[20] Clinical symptoms include coughing, shortness of breath, and respiratory distress.[2] Damage to the respiratory tract is a major cause of mortality in the days and weeks following significant exposure.[14]
Genotoxicity, Carcinogenicity, and Reproductive Toxicity
5.1 Genotoxicity this compound is a potent genotoxic agent due to its DNA alkylating properties.[1][9] It induces point mutations, chromosomal aberrations, and DNA strand breaks in a variety of in vitro and in vivo systems.[5][9] The genotoxic effects are the underlying cause of its carcinogenicity and potential for reproductive harm.[21][22]
5.2 Carcinogenicity Sulfur mustard is classified as a known human carcinogen (Group 1) by the International Agency for Research on Cancer (IARC).[1][4][5] Epidemiological studies of individuals exposed during warfare or in manufacturing facilities have shown a clear association between sulfur mustard exposure and an increased risk of respiratory cancers, including laryngeal, pharyngeal, and lung cancer.[4][5]
5.3 Reproductive and Developmental Toxicity Exposure to sulfur mustard has been shown to have adverse effects on the reproductive system in both males and females.[21][22] Effects in males include testicular atrophy, decreased sperm count, and hormonal disturbances.[21][22] There is also evidence suggesting an increased risk of fetal death and alterations in the sex ratio of offspring of exposed individuals.[21][22]
Key Signaling Pathways in this compound Toxicity
This compound exposure triggers a complex network of intracellular signaling pathways that ultimately determine cell fate. The initial DNA damage activates DNA damage response (DDR) pathways, which can lead to cell cycle arrest, DNA repair, or, if the damage is too extensive, programmed cell death (apoptosis) or necrosis.
6.1 DNA Damage Response and Repair Pathways
Upon detection of DNA adducts and strand breaks, cells activate a number of DNA repair pathways, including Base Excision Repair (BER), Nucleotide Excision Repair (NER), Homologous Recombination (HR), and Non-Homologous End Joining (NHEJ).[7][8][23] The activation of Poly(ADP-ribose) polymerase (PARP) is a key event in the DDR.[10][24] However, hyperactivation of PARP can lead to the depletion of cellular NAD+ and ATP, ultimately causing cell death through necrosis.[3][10]
6.2 Apoptosis and Necrosis Pathways
This compound can induce cell death through both apoptosis and necrosis, depending on the concentration and cell type.[25] At lower concentrations, apoptosis is the predominant form of cell death, often initiated through both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways.[10][25][26] This involves the activation of caspase cascades, with caspase-8 being a key initiator in the extrinsic pathway and caspase-9 in the intrinsic pathway, both converging on the executioner caspase-3.[26] At higher concentrations, or when cellular energy stores are depleted, necrosis becomes more prevalent.[25] This is often linked to PARP hyperactivation and subsequent ATP depletion.[10][25]
6.3 Inflammatory Signaling Pathways
This compound is a potent inducer of inflammation.[27] This is mediated by the activation of several key signaling pathways, including the p38 mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways.[27] Activation of these pathways leads to the production and release of pro-inflammatory cytokines and chemokines, such as TNF-α and interleukins, which recruit inflammatory cells to the site of exposure and contribute to tissue damage.[10][20]
Experimental Protocols
Detailed experimental protocols for studying this compound toxicity are highly specialized and conducted under strict safety protocols. The following are generalized methodologies based on published literature for key toxicological assessments.
7.1 In Vivo Acute Dermal Toxicity Study (Rabbit Model)
-
Animal Model: New Zealand White rabbits are commonly used due to their skin sensitivity.
-
Test Substance Preparation: this compound is diluted in an appropriate solvent, such as sesame oil, to the desired concentrations.[9]
-
Dosing: A defined area on the dorsal skin of the rabbits is clipped free of hair. A specified volume of the test substance is applied directly to the skin.
-
Observation: Animals are observed for clinical signs of toxicity, including erythema, edema, and blister formation, at regular intervals for up to 14 days.[2] Body weight and food consumption are monitored.
-
Endpoint Assessment: The primary endpoints are the incidence and severity of skin lesions. At the end of the study, skin tissue samples are collected for histopathological examination to assess the extent of cellular damage, inflammation, and necrosis.
-
Data Analysis: The dose that causes a defined toxic effect in 50% of the animals (ED50) or is lethal to 50% of the animals (LD50) is calculated using appropriate statistical methods.
7.2 In Vitro Cell Viability and Apoptosis Assay (Human Keratinocytes)
-
Cell Culture: Normal Human Epidermal Keratinocytes (NHEK) are cultured under standard conditions.
-
Exposure: Cells are treated with various concentrations of this compound (or a surrogate like 2-chloroethyl ethyl sulfide, CEES) for a specified duration (e.g., 24 hours).[10][15]
-
Cell Viability Assessment (MTT Assay):
-
After exposure, the culture medium is replaced with a medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.
-
The formazan is solubilized, and the absorbance is measured using a spectrophotometer. Cell viability is expressed as a percentage of the untreated control.
-
-
Apoptosis Assessment (Caspase Activity Assay):
-
Cells are lysed after exposure to release cellular proteins.
-
The lysate is incubated with a fluorogenic substrate specific for an apoptosis-related caspase (e.g., caspase-3 or caspase-8).[26]
-
Cleavage of the substrate by the active caspase releases a fluorescent molecule.
-
Fluorescence is measured, and caspase activity is calculated relative to the untreated control.
-
-
Data Analysis: Dose-response curves are generated to determine the concentration of this compound that reduces cell viability by 50% (IC50) and to quantify the induction of apoptosis.
Conclusion
This compound is a highly toxic chemical warfare agent with potent vesicant and alkylating properties. Its toxicity is primarily driven by its ability to form covalent adducts with DNA, leading to strand cross-linking, cell cycle arrest, and the induction of cell death through apoptosis and necrosis. Exposure to this compound results in severe damage to the skin, eyes, and respiratory tract and is associated with long-term risks of cancer and reproductive harm. A thorough understanding of its toxicological profile and the intricate signaling pathways it perturbs is crucial for the development of effective medical countermeasures and for assessing the health risks associated with potential exposure.
References
- 1. Mustard gas - Wikipedia [en.wikipedia.org]
- 2. This compound | C6H12Cl2S2 | CID 19092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. dspace.tbzmed.ac.ir [dspace.tbzmed.ac.ir]
- 4. Lung carcinogenicity of sulfur mustard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mustard Gas - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. DNA repair mechanisms in response to genotoxicity of warfare agent sulfur mustard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DNA Damage Induced by Alkylating Agents and Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. researchgate.net [researchgate.net]
- 11. Sulfur Mustard Toxicity Following Dermal Exposure: Role of Oxidative Stress, and Antioxidant Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. "Sulfur Mustard Toxicity Following Dermal Exposure: Role of Oxidative S" by Victor Paromov, Zacharias Suntres et al. [dc.etsu.edu]
- 13. researchgate.net [researchgate.net]
- 14. Health Risk Assessment for Sulfur Mustard (HD) - Review of the U.S. Army's Health Risk Assessments For Oral Exposure to Six Chemical-Warfare Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Mustard vesicating agents–induced toxicity in the skin tissue and silibinin as a potential countermeasure - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ocular toxicity of mustard gas: a concise review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Research models of sulfur mustard- and nitrogen mustard-induced ocular injuries and potential therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Corneal toxicity induced by vesicating agents and effective treatment options - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Ophthalmic Complications and Managements of Sulfur Mustard Exposure: A Narrative Review [journalaim.com]
- 20. Inflammatory effects of inhaled sulfur mustard in rat lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. gsia.tums.ac.ir [gsia.tums.ac.ir]
- 23. DNA damage signaling in the cellular responses to mustard vesicants - PMC [pmc.ncbi.nlm.nih.gov]
- 24. SULFUR MUSTARD - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. Sulfur mustard induces apoptosis and necrosis in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Sulfur mustard induces apoptosis in cultured normal human airway epithelial cells: evidence of a dominant caspase-8-mediated pathway and differential cellular responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Sulfur mustard induced cytokine production and cell death: investigating the potential roles of the p38, p53, and NF-kappaB signaling pathways with RNA interference - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Detection of Sesquimustard by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sesquimustard (Agent Q) is a potent vesicant and a chemical warfare agent characterized by the formula (ClCH₂CH₂SCH₂)₂. As a solid at room temperature, it is often mixed with other agents for dissemination. Accurate and sensitive detection of this compound is critical for environmental monitoring, verification of chemical weapons conventions, and forensic analysis. Gas chromatography-mass spectrometry (GC-MS) is a cornerstone analytical technique for the unambiguous identification and quantification of this compound due to its high separation efficiency and specific detection capabilities.[1][2][3] This document provides detailed application notes and protocols for the detection of this compound using GC-MS.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the GC-MS analysis of this compound. It is important to note that while extensive data is available for sulfur mustard (HD), specific Limits of Detection (LOD) and Quantification (LOQ) for this compound are not widely published. The values for related compounds are provided for context.
| Parameter | Value | Matrix/Conditions | Source |
| Molecular Weight | 219.2 g/mol | - | [4] |
| Key Mass Fragments (m/z) under Electron Ionization | 63, 87, 93, 109, 122, 124, 156, 218 | Standard EI-MS | [NIST WebBook] |
| GC Retention Index (Kovats) | 1688-1703 | Non-polar columns (e.g., DB-5, SE-54) with temperature programming | [NIST WebBook] |
| Limit of Detection (LOD) for related compounds | 1 ng/mL for this compound metabolites | Human Urine (by LC-MS/MS) | [PubChem CID 19092] |
| Low ppb range (approx. 1 µg/L) for sulfur mustard | Biological fluids (by GC-MS) | [5] | |
| 0.1 µg/L for sulfur mustard β-lyase metabolites | Urine (by GC-MS/MS) | [5] |
Experimental Protocols
Sample Preparation
The choice of sample preparation method is critical and depends on the matrix.
Protocol 3.1.1: Extraction from Soil Samples
This protocol is adapted from a method for the analysis of mustard agents in soil.[6]
-
Sample Collection: Collect approximately 2-5 grams of the soil sample into a glass vial.
-
Solvent Addition: Add 5 mL of dichloromethane (DCM) to the vial.
-
Extraction: Tightly cap the vial and sonicate for 15-30 minutes in an ultrasonic bath.
-
Phase Separation: Centrifuge the sample at 3000 rpm for 5 minutes to pellet the soil particles.
-
Collection: Carefully transfer the DCM supernatant to a clean autosampler vial for GC-MS analysis.
Protocol 3.1.2: Extraction from Porous Materials (e.g., Rubber, Paint)
This protocol is based on a method for the determination of mustard gas and related vesicants in rubber and paint.[7]
-
Sample Preparation: Cut the material into small pieces (approximately 2-3 mm).
-
Solvent Extraction: Place the pieces in a glass vial and add a suitable volume of dichloromethane to fully immerse the sample. Sonicate for 30 minutes.
-
Filtration/Centrifugation: Remove the material pieces and centrifuge the remaining solvent to remove any particulates.
-
Collection: Transfer the clear extract to an autosampler vial.
Protocol 3.1.3: Headspace Analysis for Volatiles from Soil
This is a less labor-intensive method suitable for volatile and semi-volatile compounds.
-
Sample Preparation: Place a known amount of the soil sample into a headspace vial.
-
Matrix Modification: Add a salt solution (e.g., saturated sodium chloride) to the soil to increase the volatility of the analytes.
-
Incubation: Incubate the vial at an elevated temperature (e.g., 80-120°C) for a set period to allow the analytes to partition into the headspace.
-
Sampling: Use a gas-tight syringe or an automated headspace sampler to collect a portion of the headspace gas.
-
Injection: Inject the gas directly into the GC-MS system.
GC-MS Instrumentation and Parameters
The following are recommended starting parameters for the GC-MS analysis of this compound. Optimization may be required based on the specific instrument and sample matrix.
Gas Chromatograph (GC) Parameters:
-
Injection Port:
-
Mode: Splitless or On-Column
-
Temperature: 250°C
-
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Column:
-
Type: Non-polar capillary column (e.g., DB-5ms, HP-5ms, SE-54).
-
Dimensions: 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.
-
-
Oven Temperature Program:
-
Initial Temperature: 50°C, hold for 2 minutes.
-
Ramp Rate: 10°C/min to 280°C.
-
Final Temperature: 280°C, hold for 5-10 minutes.
-
Mass Spectrometer (MS) Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Mode: Full Scan.
-
Mass Range: 40-450 amu.
-
Data Acquisition: Centroid or Profile mode.
Workflow and Data Analysis
The overall workflow for the detection of this compound by GC-MS is depicted below.
Caption: GC-MS Workflow for this compound Detection.
Data Analysis Steps:
-
Chromatogram Review: Examine the total ion chromatogram (TIC) for peaks at the expected retention time for this compound.
-
Mass Spectrum Analysis: Obtain the mass spectrum of the peak of interest.
-
Library Search: Compare the acquired mass spectrum with a reference library, such as the NIST/EPA/NIH Mass Spectral Library, to confirm the identity of this compound. The characteristic fragmentation pattern is key for positive identification.
-
Quantification: If quantitative analysis is required, a calibration curve should be prepared using certified reference standards of this compound. The concentration in the sample can be determined by comparing the peak area to the calibration curve.
References
- 1. This compound (CAS 3563-36-8) - For Research Use Only [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. ANALYTICAL METHODS - Toxicological Profile for Sulfur Mustard - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. This compound | C6H12Cl2S2 | CID 19092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. apps.dtic.mil [apps.dtic.mil]
Application Notes and Protocols for the Quantification of Sesquimustard in Soil Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sesquimustard (1,2-bis(2-chloroethylthio)ethane), a sulfur mustard analogue, is a potent vesicant and a chemical warfare agent of significant concern. Its persistence in soil poses a long-term environmental and health risk. Accurate and sensitive analytical methods are crucial for monitoring its presence, understanding its fate and transport, and for the development of effective remediation strategies. These application notes provide detailed protocols for the quantification of this compound in soil samples using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), the most common and reliable techniques for this purpose.
Analytical Methods Overview
The quantification of this compound in complex matrices like soil requires robust sample preparation to extract the analyte and remove interfering substances, followed by sensitive instrumental analysis. The primary methods employed are:
-
Gas Chromatography-Mass Spectrometry (GC-MS): A widely used technique for the analysis of volatile and semi-volatile organic compounds. Due to the semi-volatile nature of this compound, GC-MS offers excellent separation and sensitivity. Derivatization is sometimes employed to improve volatility and chromatographic performance.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method is particularly useful for the analysis of less volatile and thermally labile compounds, including this compound and its degradation products, without the need for derivatization. It offers high selectivity and sensitivity.
Quantitative Data Summary
The following table summarizes the quantitative performance data for various analytical methods used to determine this compound and related compounds in soil.
| Analyte | Method | Sample Preparation | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery | Linearity (R²) | Reference |
| Sulfur Mustard (HD) | Headspace-trap GC-MS | Water saturated with NaCl added (1:1 ratio) | 3 ng/g | - | 43-60% | >0.995 (LOQ to 100x LOQ) | [1][2] |
| 1,4-thioxane | Headspace-trap GC-MS | Water saturated with NaCl added (1:1 ratio) | 0.2-0.7 ng/g | - | 43-60% | >0.995 (LOQ to 100x LOQ) | [1][2] |
| 1,3-dithiolane | Headspace-trap GC-MS | Water saturated with NaCl added (1:1 ratio) | 0.2-0.7 ng/g | - | 43-60% | >0.995 (LOQ to 100x LOQ) | [1][2] |
| 1,4-dithiane | Headspace-trap GC-MS | Water saturated with NaCl added (1:1 ratio) | 0.2-0.7 ng/g | - | 43-60% | >0.995 (LOQ to 100x LOQ) | [1][2] |
| Thiodiglycol (TDG) | GC-FPD | Pressurized Liquid Extraction (Methanol:Water 9:1) | 1.1 µg/g | - | 12-89% | - | [3][4] |
| Sulfur Mustard & Hydrolysis Products | GC-MS | Sequential Hexane and Dichloromethane Extraction, Trimethylsilyl Derivatization | - | - | 50-90% | - | [3][4] |
| Thiodiglycol & related diols | LC-ESI-MS/MS | Ultrasonic extraction with water | - | - | - | - | [5] |
Experimental Protocols
Protocol 1: Sample Preparation - Solvent Extraction for GC-MS and LC-MS/MS Analysis
This protocol describes a general solvent extraction procedure applicable to both GC-MS and LC-MS/MS analysis.
Materials:
-
Soil sample
-
Dichloromethane (DCM), HPLC grade
-
Ethyl acetate, HPLC grade[6]
-
Methanol, HPLC grade
-
Water, deionized
-
Sodium sulfate, anhydrous
-
15 mL screw-capped glass culture tubes with Teflon-lined caps[5]
-
Centrifuge
-
Ultrasonic bath[5]
-
Vortex mixer
-
Syringe filters (0.22 µm, PTFE)
-
Autosampler vials
Procedure:
-
Sample Homogenization: Air-dry the soil sample and sieve it through a 2 mm mesh to remove large debris. Homogenize the sample by thorough mixing.
-
Weighing: Accurately weigh 1.5 - 2.0 g of the homogenized soil sample into a 15 mL glass culture tube.[5]
-
Extraction:
-
Sonication: Tightly cap the tube and place it in an ultrasonic bath for 10 minutes to facilitate extraction.[5]
-
Centrifugation: Centrifuge the tube at a sufficient speed (e.g., 2500 rpm for 3 minutes) to separate the soil particles from the solvent.[6]
-
Extract Collection:
-
For GC-MS analysis: Carefully transfer the dichloromethane supernatant to a clean tube. To ensure dryness, pass the extract through a small column of anhydrous sodium sulfate.
-
For LC-MS/MS analysis: Carefully transfer an aliquot of the aqueous supernatant (e.g., 1 mL) to a clean tube.[5]
-
-
Concentration (Optional): If necessary, the solvent extract can be concentrated under a gentle stream of nitrogen to a final volume of 1 mL.
-
Filtration: Filter the final extract through a 0.22 µm syringe filter into an autosampler vial.
-
Internal Standard: Add an appropriate internal standard, such as dibenzothiophene, to the final extract before analysis.[6]
Protocol 2: Instrumental Analysis - GC-MS
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 5973N or equivalent)[5]
-
Capillary Column: DB-5MS (25 m, 0.25 mm ID, 0.25 µm film thickness) or similar.[6]
GC Conditions:
-
Injector Temperature: 200 °C (splitless injection).[6]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.[6]
-
Oven Temperature Program:
-
Injection Volume: 1 µL.[6]
MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.[5]
-
Transfer Line Temperature: 250 °C.[6]
-
Scan Range: m/z 30-750.[6]
-
Acquisition Mode: Full scan for identification and Selected Ion Monitoring (SIM) for quantification.
Protocol 3: Instrumental Analysis - LC-MS/MS
Instrumentation:
-
Liquid Chromatograph coupled to a Tandem Mass Spectrometer (e.g., Waters CapLC with a Q-TOF or triple quadrupole mass spectrometer).[5]
-
Capillary Column: Zorbax C18 SB (150 mm x 0.32 mm i.d., 5 µm particle size) or similar.[5]
LC Conditions:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[5]
-
Mobile Phase B: 0.1% TFA in 95:5 acetonitrile/water.[5]
-
Flow Rate: 10 µL/min.[5]
-
Gradient: 5% to 75% B over 30 minutes.[5]
-
Injection Volume: 1-3 µL.[5]
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Precursor Ion Selection: Select the protonated molecular ion [M+H]⁺ of this compound and its degradation products. For example, for a related diol, product ions at m/z 137 and 105 were observed.[5]
-
Collision Energy: Optimize for each analyte (e.g., 10 volts).[5]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification.
Experimental Workflow and Diagrams
The overall workflow for the analysis of this compound in soil samples is depicted below.
Caption: Overall workflow for the analysis of this compound in soil.
Signaling Pathways and Logical Relationships
The degradation of this compound in soil is a critical factor to consider during analysis, as the parent compound may be converted to various hydrolysis and oxidation products. The primary degradation product is often thiodiglycol.[7][8]
Caption: Simplified degradation pathway of this compound in soil.
Conclusion
The protocols outlined in these application notes provide a robust framework for the sensitive and reliable quantification of this compound in soil samples. The choice between GC-MS and LC-MS/MS will depend on the specific analytical requirements, including the target analytes (parent compound vs. degradation products) and the available instrumentation. Proper sample preparation is paramount to achieving accurate results, and the provided solvent extraction protocol is a versatile starting point. Researchers should validate these methods in their own laboratories to ensure they meet the required performance criteria for their specific applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Headspace-trap gas chromatography-mass spectrometry for determination of sulphur mustard and related compounds in soil [agris.fao.org]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. ANALYTICAL METHODS - Toxicological Profile for Sulfur Mustard - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. Route Determination of Sulfur Mustard Using Nontargeted Chemical Attribution Signature Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fate of sulfur mustard on soil: Evaporation, degradation, and vapor emission - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Models for Studying Sesquimustard Cytotoxicity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sesquimustard (SM), a potent vesicant and alkylating agent, poses a significant threat due to its severe cytotoxic effects on various tissues, particularly the skin and respiratory tract. Understanding the molecular mechanisms underlying SM-induced cell death is crucial for the development of effective countermeasures and therapeutic interventions. In vitro models provide a powerful and controlled environment to investigate the cytotoxicity of SM and to screen potential protective agents. This document provides detailed application notes and protocols for establishing and utilizing in vitro models to study SM cytotoxicity, focusing on relevant cell lines, key cytotoxicity assays, and the analysis of underlying cellular and molecular events.
Recommended In Vitro Models
The choice of cell line is critical for obtaining physiologically relevant data. For studying SM cytotoxicity, particularly its effects on the skin, the following cell lines are recommended:
-
Human Keratinocytes (HaCaT): An immortalized human keratinocyte cell line that maintains a high degree of differentiation capacity. HaCaT cells are widely used as a model for the epidermal layer of the skin and are a primary target of SM.
-
Human Epidermal Keratinocytes (NHEK): Primary cells isolated from human skin provide a model that closely mimics the in vivo situation. However, their limited lifespan and donor variability should be considered.
-
Human Dermal Fibroblasts (HDF): Primary cells from the dermal layer of the skin, are essential for studying the full-thickness skin response to SM, including wound healing and inflammatory processes.
-
Human Lung Epithelial Cells (A549): Relevant for studying the respiratory toxicity of SM, as the lungs are a major target organ.
Table 1: Recommended Cell Lines for this compound Cytotoxicity Studies
| Cell Line | Type | Tissue of Origin | Key Applications |
| HaCaT | Immortalized | Human Skin (Epidermis) | General cytotoxicity, apoptosis, DNA damage, oxidative stress |
| NHEK | Primary | Human Skin (Epidermis) | Physiologically relevant cytotoxicity and inflammatory responses |
| HDF | Primary | Human Skin (Dermis) | Dermal toxicity, wound healing, fibrosis |
| A549 | Immortalized | Human Lung (Carcinoma) | Respiratory tract toxicity, inflammation |
Experimental Protocols
Assessment of Cell Viability and Cytotoxicity
Principle: The MTT assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in metabolically active cells to form an insoluble purple formazan. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
This compound Treatment: Prepare serial dilutions of this compound in serum-free medium. Remove the culture medium from the wells and add 100 µL of the SM dilutions. Include a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution in PBS to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Table 2: Representative Dose-Response of this compound on HaCaT Cell Viability (MTT Assay)
| This compound (µM) | Cell Viability (%) after 24h |
| 0 (Control) | 100 ± 5.2 |
| 10 | 85 ± 4.1 |
| 50 | 62 ± 3.5 |
| 100 | 45 ± 2.8 |
| 200 | 21 ± 1.9 |
| 500 | 8 ± 1.1 |
Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The LDH assay quantitatively measures the amount of LDH released, which is proportional to the number of lysed cells.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and dye) to each well.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH release in treated wells to the maximum LDH release control (cells lysed with a lysis buffer) and the spontaneous LDH release control (untreated cells).
Detection of Apoptosis
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
Protocol:
-
Cell Culture and Treatment: Culture cells in 6-well plates and treat with this compound as desired.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL) to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze immediately by flow cytometry.
Table 3: Time-Course of Apoptosis Induction by 100 µM this compound in A549 Cells
| Time (hours) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) |
| 0 | 2.1 ± 0.5 | 1.5 ± 0.3 |
| 6 | 15.8 ± 1.2 | 4.2 ± 0.6 |
| 12 | 32.5 ± 2.1 | 10.7 ± 1.1 |
| 24 | 45.3 ± 3.5 | 25.1 ± 2.4 |
Assessment of DNA Damage
Principle: The comet assay is a sensitive method for detecting DNA strand breaks in individual cells. Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.
Protocol:
-
Cell Preparation: Harvest cells and resuspend in ice-cold PBS at a concentration of 1 x 10⁵ cells/mL.
-
Slide Preparation: Mix 10 µL of cell suspension with 75 µL of low-melting-point agarose at 37°C and pipette onto a pre-coated microscope slide. Allow to solidify at 4°C.
-
Lysis: Immerse the slides in cold lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 freshly added) for at least 1 hour at 4°C.
-
Alkaline Unwinding: Place the slides in a horizontal gel electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13) for 20-40 minutes at 4°C.
-
Electrophoresis: Perform electrophoresis at 25 V and 300 mA for 20-30 minutes at 4°C.
-
Neutralization: Gently wash the slides three times with neutralization buffer (0.4 M Tris, pH 7.5) for 5 minutes each.
-
Staining: Stain the DNA with a fluorescent dye such as SYBR Green or PI.
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. Quantify the DNA damage using image analysis software to measure parameters like tail length, tail intensity, and tail moment.
Measurement of Oxidative Stress
Principle: 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable, non-fluorescent probe. Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent 2',7'-dichlorodihydrofluorescein (DCFH) within the cell. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the level of intracellular ROS.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with this compound.
-
Loading with DCFH-DA: Remove the treatment medium and wash the cells with warm PBS. Add 100 µL of 10 µM DCFH-DA in serum-free medium to each well.
-
Incubation: Incubate the plate for 30 minutes at 37°C in the dark.
-
Washing: Remove the DCFH-DA solution and wash the cells twice with PBS.
-
Fluorescence Measurement: Add 100 µL of PBS to each well and measure the fluorescence intensity using a fluorescence plate reader with excitation at 485 nm and emission at 530 nm.
Visualization of Signaling Pathways and Workflows
Signaling Pathway of this compound-Induced Apoptosis
This compound, as a potent alkylating agent, induces DNA damage, which in turn activates complex signaling cascades leading to apoptosis. The following diagram illustrates the key pathways involved.
Caption: this compound-induced apoptotic signaling pathway.
Experimental Workflow for Assessing this compound Cytotoxicity
The following diagram outlines a typical experimental workflow for a comprehensive in vitro assessment of this compound's cytotoxic effects.
Caption: Experimental workflow for this compound cytotoxicity assessment.
Conclusion
The provided application notes and protocols offer a comprehensive framework for researchers to investigate the cytotoxic effects of this compound in vitro. By utilizing appropriate cell models and a combination of well-established assays, it is possible to gain valuable insights into the dose- and time-dependent toxicity of this agent, as well as the underlying molecular mechanisms of cell death. This knowledge is fundamental for the development of novel medical countermeasures against chemical threats.
Application Notes and Protocols for the Development of Protein Biomarkers for Sesquimustard Exposure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sesquimustard (Q), a potent blistering agent and a significant threat as a chemical warfare agent, is known to be about five times more vesicant than sulfur mustard (SM).[1] While extensive research exists for SM, experimental data and established protein biomarkers for Q exposure have been limited.[1] This document provides detailed application notes and protocols for the identification and quantification of protein biomarkers specific to this compound exposure, primarily focusing on adducts formed with Human Serum Albumin (HSA).
Upon exposure, this compound acts as an alkylating agent, forming covalent adducts with various biological macromolecules. A key and long-lasting biomarker is the adduct formed with the Cys34 residue of Human Serum Albumin (HSA).[1] This interaction leads to the formation of a specific hydroxyethylthioethylthioethyl (HETETE) moiety attached to the cysteine residue. Subsequent enzymatic digestion of the adducted HSA yields identifiable peptide biomarkers. These biomarkers, specifically HETETE-Cys-Pro (HETETE-CP) and HETETE-Cys-Pro-Phe (HETETE-CPF), serve as robust and specific indicators of this compound exposure.[1] The detection and quantification of these adducts are crucial for the verification of exposure, understanding the toxicological mechanisms, and developing potential therapeutic interventions.
Signaling Pathway of this compound Adduction to Human Serum Albumin
References
Application Notes and Protocols for the Safe Handling and Disposal of Sesquimustard
For Researchers, Scientists, and Drug Development Professionals
WARNING: Sesquimustard is a highly toxic vesicant and a Schedule 1 chemical warfare agent. All handling and disposal must be conducted by trained personnel in a designated and appropriately equipped laboratory with strict adherence to all institutional, national, and international regulations.
Introduction
This compound (1,2-Bis(2-chloroethylthio)ethane), also known as Agent Q, is a potent vesicant and alkylating agent.[1][2][3] It is a colorless, crystalline solid in its pure form, although it may appear pale brown when impure.[3][4] Due to its high toxicity and classification as a Schedule 1 chemical under the Chemical Weapons Convention, extreme caution is paramount when handling this compound for research and development purposes.[1][5] These application notes provide detailed protocols for the safe handling, decontamination, and disposal of this compound in a laboratory setting.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below for easy reference.
| Property | Value | Reference |
| Chemical Formula | C6H12Cl2S2 | [2][6] |
| Molecular Weight | 219.20 g/mol | [2] |
| Appearance | White crystalline solid (pure); Pale brown (impure) | [2][3][4] |
| Odor | Garlic-like | [1] |
| Melting Point | 56.5 °C | [2][3] |
| Boiling Point | Decomposes | [1] |
| Vapor Pressure | 3.5 x 10⁻⁶ mm Hg at 25 °C | [1] |
| Solubility | Insoluble in water (slowly degrades); Soluble in alcohols, hydrocarbons, lipids, and ethers. | [2][3] |
Toxicity and Hazards
This compound is a powerful vesicant, meaning it causes severe blistering of the skin and mucous membranes upon contact.[1] It is more potent than sulfur mustard (mustard gas).[1] The toxic effects are mediated by its ability to act as a bifunctional alkylating agent, cross-linking DNA and proteins, which leads to cellular damage and inflammation.[2] Exposure can occur through dermal contact, inhalation, or ingestion.[1] The onset of clinical effects may be delayed for 2 to 24 hours after exposure. When heated to decomposition, it emits highly toxic fumes of sulfur oxides and chlorine.[1]
Personal Protective Equipment (PPE)
Strict adherence to proper PPE is mandatory when handling this compound. The following PPE should be worn at all times in the designated handling area:
-
Gloves: Double-gloving with chemically resistant gloves (e.g., butyl rubber, Viton) is required. Gloves should be changed frequently and immediately upon any sign of contamination.
-
Gown/Lab Coat: A disposable, solid-front, back-closing gown made of a non-permeable material (e.g., polyethylene-coated Tyvek).
-
Eye Protection: Chemical splash goggles and a face shield.
-
Respiratory Protection: A full-face respirator with a cartridge appropriate for organic vapors and acid gases or a powered air-purifying respirator (PAPR) should be used, especially when handling the solid material or creating solutions.
Experimental Protocols
All work with this compound must be performed within a certified chemical fume hood with a face velocity of at least 100 feet per minute.
Preparation of a Stock Solution
This protocol outlines the steps for preparing a stock solution of this compound.
Materials:
-
This compound (solid)
-
Anhydrous solvent (e.g., dichloromethane, chloroform)
-
Volumetric flask with a ground-glass stopper
-
Spatula
-
Analytical balance (located within the fume hood or a glove box)
-
Beaker
-
Magnetic stir bar and stir plate
Procedure:
-
Ensure the chemical fume hood is functioning correctly and the sash is at the appropriate height.
-
Don all required PPE.
-
Carefully weigh the desired amount of solid this compound in a tared beaker on the analytical balance.
-
Transfer the weighed solid to the volumetric flask.
-
Add a small amount of the solvent to the beaker to rinse any remaining solid and transfer the rinsing to the volumetric flask.
-
Add approximately half of the final volume of the solvent to the volumetric flask.
-
Add a magnetic stir bar and loosely stopper the flask.
-
Stir the solution on a stir plate until the solid is completely dissolved.
-
Remove the stir bar using a magnetic retriever.
-
Add the solvent to the flask until the meniscus reaches the calibration mark.
-
Tightly stopper the flask and invert it several times to ensure a homogenous solution.
-
Label the flask clearly with the compound name, concentration, solvent, date, and your initials.
Decontamination and Spill Cleanup
Immediate decontamination of any spill is critical to prevent exposure. A spill kit specifically for this compound should be readily available in the laboratory.
Spill Kit Contents:
-
Decontaminating solution (see Section 6.2)
-
Absorbent pads
-
Dry decontaminating powder (e.g., a mixture of sodium bicarbonate and Fuller's earth)
-
Forceps or tongs for handling contaminated materials
-
Heavy-duty, labeled waste bags
-
Additional PPE
Decontamination Solutions
A freshly prepared 10% bleach solution followed by a 1% sodium thiosulfate solution can be used for surface decontamination. For equipment, a solution of sodium ethoxide in ethanol can be effective, but must be handled with care due to its flammability and reactivity.
Spill Cleanup Protocol (Small Spill < 1g or 10 mL)
-
Evacuate and Alert: Immediately alert others in the laboratory and evacuate the immediate area.
-
Don PPE: If not already wearing it, don the appropriate PPE, including respiratory protection.
-
Containment: For liquid spills, cover with absorbent pads. For solid spills, gently cover with a dry decontaminating powder to avoid raising dust.
-
Decontamination:
-
Solid Spill: Carefully collect the powder using forceps and place it in a labeled waste bag. Wipe the area with a cloth dampened with the decontamination solution.
-
Liquid Spill: Place absorbent pads over the spill. Once absorbed, use forceps to place the pads in a labeled waste bag. Wipe the area with the decontamination solution.
-
-
Final Cleaning: Wipe the spill area again with the decontamination solution, followed by a rinse with water and then a final wipe with a dry cloth.
-
Waste Disposal: All contaminated materials, including PPE, must be placed in the designated hazardous waste container for this compound.
Waste Disposal
All waste contaminated with this compound is considered hazardous waste and must be disposed of according to strict institutional and national guidelines for Schedule 1 chemical agents.
Waste Segregation
-
Solid Waste: Contaminated gloves, gowns, absorbent pads, and other solid materials should be collected in a dedicated, clearly labeled, puncture-resistant container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a dedicated, clearly labeled, leak-proof container.
-
Sharps: Contaminated needles, syringes, and other sharps must be placed in a dedicated sharps container for hazardous chemical waste.
Chemical Neutralization of Waste
For small quantities of this compound waste, chemical neutralization can be performed in a fume hood before final disposal. A common method involves hydrolysis with hot water, followed by the addition of a caustic solution like sodium hydroxide to raise the pH.[7] Another method involves treatment with sodium in an inert solvent, which leads to desulfurization.[1][2]
Protocol for Hydrolysis-Based Neutralization:
-
In a fume hood, carefully add the this compound-containing waste to a reaction vessel equipped with a stirrer.
-
Slowly add hot water (approximately 90°C) while stirring vigorously.
-
After a sufficient reaction time (which should be determined based on the scale of the reaction), slowly add a solution of sodium hydroxide to raise the pH to between 10 and 12.[7]
-
Allow the reaction to complete, then test a small aliquot to confirm the absence of this compound before packaging for disposal.
Emergency Procedures
In case of skin contact:
-
Immediately remove contaminated clothing.
-
Wash the affected area with copious amounts of soap and water for at least 15 minutes.
-
Seek immediate medical attention.
In case of eye contact:
-
Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.
-
Seek immediate medical attention.
In case of inhalation:
-
Move the individual to fresh air immediately.
-
If breathing has stopped, perform artificial respiration.
-
Seek immediate medical attention.
In case of ingestion:
-
Do not induce vomiting.
-
Rinse the mouth with water.
-
Seek immediate medical attention.
All incidents, no matter how minor, must be reported to the appropriate environmental health and safety personnel at your institution.
References
- 1. This compound | C6H12Cl2S2 | CID 19092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A simple and economical chemical neutralization method for the destruction of sulfur mustard and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (CAS 3563-36-8) - For Research Use Only [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. Neutralization Effective in Destroying Chemical Agent - Program Executive Office Assembled Chemical Weapons Alternatives [peoacwa.army.mil]
Decontamination Protocols for Sesquimustard Spills in a Laboratory Environment
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Sesquimustard (1,2-Bis(2-chloroethylthio)ethane), designated as Q, is a potent vesicant and a sulfur mustard analog.[1][2] As a Schedule 1 chemical weapon, it poses a significant health risk in a laboratory setting.[1] These application notes provide detailed protocols for the safe and effective decontamination of this compound spills to mitigate exposure risks and ensure a safe working environment. The procedures outlined are based on established safety protocols for hazardous chemicals and specific data on the neutralization of sulfur mustard agents.[3][4][5]
Hazard Identification and Immediate Response
This compound is a colorless solid, though impure samples may appear brown.[1] It is classified as a vesicant, causing severe blistering on contact with skin and mucous membranes.[6] In the event of a spill, immediate and decisive action is critical.
Initial Steps:
-
Alert Personnel: Immediately notify all personnel in the vicinity of the spill.[7]
-
Evacuate the Area: Evacuate all non-essential personnel from the spill area.[8]
-
Attend to Injured Persons: If personnel are contaminated, remove them from the contaminated area and begin first aid immediately. Remove contaminated clothing and flush affected skin with copious amounts of water for at least 15 minutes.[7] Seek immediate medical attention.
-
Assess the Spill: From a safe distance, assess the extent of the spill to determine if it can be managed by laboratory personnel or if it requires an emergency response team.[5]
Personal Protective Equipment (PPE)
All personnel involved in the cleanup of a this compound spill must wear appropriate PPE to prevent exposure.[3]
Required PPE:
-
Gloves: Chemical-resistant gloves (e.g., Butyl rubber or thick Nitrile gloves) are mandatory. Double gloving is recommended.[3]
-
Eye Protection: Chemical safety goggles and a full-face shield are required.[3]
-
Respiratory Protection: A full-face respirator with a cartridge appropriate for organic vapors and acid gases should be used.
-
Protective Clothing: A chemical-resistant apron or suit is necessary to protect against splashes.[3]
Decontamination Procedures
The following protocols are for minor spills that can be safely managed by trained laboratory personnel. For major spills, evacuate the area and contact the institution's emergency response team.
Spill Containment
-
Restrict Access: Cordon off the area to prevent unauthorized entry.[7]
-
Ventilation: If the spill is in a well-ventilated area or a chemical fume hood, ensure the ventilation is operational. Do not attempt to clean a spill in an unventilated area.
-
Contain the Spill: Use absorbent materials such as vermiculite, clay, or commercial sorbent pads to create a dike around the spill to prevent it from spreading.[9]
Neutralization and Decontamination
Several chemical solutions can be used to neutralize this compound. The choice of decontaminant will depend on the spill's location and the materials contaminated.
Protocol 4.2.1: Sodium Bicarbonate-Based Decontamination
This method is suitable for neutralizing small spills on benchtops and other surfaces.
-
Prepare the Solution: Prepare a 10% (w/v) solution of sodium bicarbonate in water.
-
Application: Gently pour the sodium bicarbonate solution over the spill, starting from the outer edges and working inwards.[3]
-
Reaction Time: Allow the solution to react for at least 30 minutes.
-
Absorption: Absorb the neutralized mixture with inert absorbent material.[9]
Protocol 4.2.2: Methimazole (MIZ) Decontamination
Methimazole has been shown to be an effective neutralizing agent for sulfur mustard analogs.[10][11]
-
Prepare the Solution: Prepare a 2 mM solution of Methimazole in a suitable solvent (e.g., water or a buffer solution).[11]
-
Application: Apply the MIZ solution to the spill area, ensuring complete coverage.
-
Contact Time: Allow a contact time of at least one hour for neutralization.
-
Cleanup: Absorb the resulting mixture with appropriate absorbent materials.
Protocol 4.2.3: Oxidative Decontamination
A solution containing hydrogen peroxide can effectively decontaminate sulfur mustards through oxidation.[12]
-
Prepare the Solution: A formulation of 0.2-4 M hydrogen peroxide, 0.1-1 M sodium bicarbonate, and 0.005-0.02 M sodium molybdate in water.[12]
-
Application: Carefully apply the solution to the spill.
-
Reaction Time: Allow for a contact time of at least 5 minutes.[12]
-
Absorption: Absorb the decontaminated liquid with pads or other absorbent materials.
Waste Disposal
All materials used in the cleanup of a this compound spill are considered hazardous waste and must be disposed of accordingly.[13]
-
Collection: Place all contaminated materials (absorbents, PPE, etc.) into a labeled, sealed, and chemical-resistant container.[8]
-
Labeling: Clearly label the waste container as "Hazardous Waste: this compound Debris."
-
Storage: Store the waste container in a designated hazardous waste accumulation area.
-
Disposal: Arrange for disposal through the institution's environmental health and safety office.[13]
Data Presentation
The following tables summarize quantitative data on the efficacy of various decontamination methods for sulfur mustard (HD), a close analog of this compound. This data provides a strong indication of the expected efficacy for this compound decontamination.
| Decontaminating Agent Formulation | Target Chemical | Contact Time | Decontamination Efficiency (%) | Reference |
| 0.2-4 M H₂O₂, 0.1-1 M NaHCO₃, 0.005-0.02 M Sodium Molybdate | Sulfur Mustard (HD) | 5 minutes | ~99.9% | [12] |
| Ethanolic 20% Sodium Ethanolate | Sulfur Mustard (HD) | Not Specified | Forms divinyl sulfide | [14] |
| Potassium Ketoxime (50:1 mass ratio to SM) | Sulfur Mustard (SM) | 30 seconds | 87.5% | [15] |
| Potassium Ketoxime (50:1 mass ratio to SM) | Sulfur Mustard (SM) | 1 minute | 95.9% | [15] |
| Potassium Ketoxime (50:1 mass ratio to SM) | Sulfur Mustard (SM) | 5 minutes | 99.0% | [15] |
Table 1: Efficacy of Chemical Decontaminants for Sulfur Mustard.
Experimental Protocols
7.1 Protocol for Evaluating Decontamination Efficacy
This protocol describes a general method for quantifying the efficiency of a decontamination solution.
-
Contamination: A known concentration of this compound is applied to a surface (e.g., glass slide).
-
Decontamination: The decontamination solution is applied to the contaminated surface for a specified contact time.
-
Extraction: The surface is then rinsed with a suitable solvent (e.g., dichloromethane) to extract any remaining this compound.
-
Analysis: The extract is analyzed using Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the remaining this compound.[6]
-
Calculation: The decontamination efficiency is calculated as: Efficiency (%) = [ (Initial Amount - Final Amount) / Initial Amount ] * 100
Mandatory Visualizations
Experimental Workflow for Decontamination Efficacy Testing
Caption: Workflow for determining the efficacy of a decontamination agent.
Simplified Signaling Pathway of this compound-Induced Cellular Damage
Caption: Key signaling pathways activated by this compound exposure.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Mustard gas - Wikipedia [en.wikipedia.org]
- 3. egr.msu.edu [egr.msu.edu]
- 4. web.mit.edu [web.mit.edu]
- 5. westlab.com [westlab.com]
- 6. Adduct of the blistering warfare agent this compound with human serum albumin and its mass spectrometric identification for biomedical verification of exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medicine.nus.edu.sg [medicine.nus.edu.sg]
- 8. burrell.edu [burrell.edu]
- 9. Acid and Oil Spill Cleanup - HazChem Environmental [hazchem.com]
- 10. Methimazole, an Effective Neutralizing Agent of the Sulfur Mustard Derivative 2-Chloroethyl Ethyl Sulfide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Methimazole, an Effective Neutralizing Agent of the Sulfur Mustard Derivative 2-Chloroethyl Ethyl Sulfide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. OXIDATIVE DECONTAMINATION OF SULFUR MUSTARD USING FORMULATIONS BASED ON HYDROGEN PEROXIDE [journals.ekb.eg]
- 13. epa.gov [epa.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Sesquimustard Analogs for Structure-Activity Relationship Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sesquimustard, or 1,2-bis(2-chloroethylthio)ethane (Q), is a potent bifunctional alkylating agent and a vesicant, known for its high toxicity. Like its analog, sulfur mustard (SM), its mechanism of action involves the formation of highly reactive cyclic sulfonium ions that alkylate biological macromolecules, most notably DNA. This alkylation can form both monoadducts and DNA interstrand cross-links, which disrupt cellular replication and transcription, ultimately triggering the DNA Damage Response (DDR) pathway, leading to cell cycle arrest and apoptosis. The efficiency of DNA alkylation and the subsequent cytotoxicity are closely linked to the chemical structure of the agent.
Structure-Activity Relationship (SAR) studies are crucial for understanding how modifications to a molecule's structure influence its biological activity. For this compound, SAR studies can elucidate the structural requirements for cytotoxicity, inform the design of potential chemotherapeutic agents based on the bifunctional alkylating scaffold, and aid in the development of more effective medical countermeasures. This document provides detailed protocols for the synthesis of a homologous series of this compound analogs, methodologies for evaluating their cytotoxic activity and DNA alkylating potential, and an overview of the key signaling pathways involved.
I. Synthesis of this compound Analogs (QN Series)
The synthesis of this compound analogs can be achieved by modifying the central thioether linker. A common and straightforward approach involves the reaction of a dithiol with 2-chloroethanol, followed by chlorination. The following protocol describes a general method for synthesizing a homologous series where the length of the central alkyl chain is varied (n=2 for this compound, n=3, 4, etc., for analogs).
General Synthetic Scheme
The synthesis is a two-step process:
-
Step 1: Synthesis of the Diol Precursor. Reaction of an α,ω-alkanedithiol with 2-chloroethanol under basic conditions to form the corresponding bis(2-hydroxyethylthio)alkane.
-
Step 2: Chlorination of the Diol. Conversion of the diol precursor to the final bis(2-chloroethylthio)alkane (this compound analog) using a chlorinating agent like thionyl chloride (SOCl₂).
General Synthetic Workflow Diagram
Caption: General workflow for the two-step synthesis of this compound analogs.
Experimental Protocol: Synthesis of 1,3-bis(2-chloroethylthio)propane (QN3)
Materials:
-
1,3-Propanedithiol
-
2-Chloroethanol
-
Sodium metal
-
Absolute Ethanol
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium bicarbonate (NaHCO₃)
Instrumentation:
-
Round-bottom flasks
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer/hotplate
-
Rotary evaporator
-
Standard glassware for extraction and filtration
-
NMR Spectrometer and/or GC-MS for characterization
Protocol:
Step 1: Synthesis of 1,3-bis(2-hydroxyethylthio)propane
-
Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (2.1 g, 91 mmol) in absolute ethanol (100 mL) in a 250 mL round-bottom flask under a nitrogen atmosphere.
-
Once all the sodium has reacted, add 1,3-propanedithiol (5.0 g, 46 mmol) dropwise to the stirred solution.
-
Add 2-chloroethanol (7.4 g, 92 mmol) dropwise to the reaction mixture.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 4 hours.
-
After cooling to room temperature, filter the mixture to remove the precipitated sodium chloride.
-
Remove the ethanol from the filtrate using a rotary evaporator.
-
The resulting crude oil is purified by vacuum distillation to yield 1,3-bis(2-hydroxyethylthio)propane as a clear, viscous liquid.
Step 2: Synthesis of 1,3-bis(2-chloroethylthio)propane (QN3)
-
SAFETY NOTE: Thionyl chloride is highly corrosive and reacts violently with water. This procedure must be performed in a well-ventilated fume hood.
-
Dissolve the diol precursor (4.0 g, 20 mmol) in anhydrous dichloromethane (50 mL) in a 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution to 0 °C in an ice bath.
-
Add thionyl chloride (5.3 g, 45 mmol, 2.2 eq.) dropwise to the stirred solution over 30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12 hours. The reaction progress can be monitored by TLC.
-
Slowly pour the reaction mixture into 100 mL of ice-cold saturated sodium bicarbonate solution to quench the excess thionyl chloride.
-
Separate the organic layer. Extract the aqueous layer twice with DCM (2x 25 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent by rotary evaporation to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to obtain the pure 1,3-bis(2-chloroethylthio)propane.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and MS to confirm its structure and purity.
II. Structure-Activity Relationship (SAR) Data
To establish a structure-activity relationship, the biological activity of each synthesized analog is quantified and compared. The primary measure of activity for these compounds is cytotoxicity against a relevant cell line (e.g., human keratinocytes or a cancer cell line). The following table provides a representative structure for organizing SAR data for a homologous series of this compound analogs.
Note: The data below is illustrative, designed to represent a plausible trend for SAR studies. Actual experimental values must be determined empirically.
| Compound ID | Structure | Linker Length (n) | Molecular Weight ( g/mol ) | Cytotoxicity IC₅₀ (µM) * | Relative DNA Cross-linking Efficiency |
| QN2 | Cl-(CH₂)₂-S-(CH₂)₂-S-(CH₂)₂-Cl | 2 | 219.20 | 0.8 | ++++ |
| QN3 | Cl-(CH₂)₂-S-(CH₂)₃-S-(CH₂)₂-Cl | 3 | 233.23 | 1.5 | +++ |
| QN4 | Cl-(CH₂)₂-S-(CH₂)₄-S-(CH₂)₂-Cl | 4 | 247.25 | 3.2 | ++ |
| QN5 | Cl-(CH₂)₂-S-(CH₂)₅-S-(CH₂)₂-Cl | 5 | 261.28 | 6.8 | + |
*IC₅₀ values determined against HaCaT cells after 24h exposure. Lower values indicate higher cytotoxicity.
Interpretation of SAR Trends: The hypothetical data suggest that the cytotoxicity of these analogs is highly dependent on the length of the alkyl linker between the two thioether groups. The QN2 analog (this compound) with a two-carbon linker shows the highest potency. This is likely because this linker length provides the optimal geometry and flexibility to form DNA interstrand cross-links, a highly cytotoxic lesion. As the linker length increases (QN3-QN5), the ability to efficiently cross-link DNA may decrease, leading to a corresponding reduction in cytotoxicity.
III. Experimental Protocols for Activity Assessment
A. Protocol: Cytotoxicity Evaluation using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.
Caption: Step-by-step workflow for determining cytotoxicity using the MTT assay.
-
Cell Culture: Seed human keratinocyte (HaCaT) cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete DMEM medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Preparation: Prepare stock solutions of each this compound analog in DMSO. Perform serial dilutions in serum-free medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Include a vehicle control (DMSO only) and an untreated control.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compounds.
-
Incubation: Return the plate to the incubator for a defined exposure period (e.g., 24 or 48 hours).
-
MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
B. Protocol: In Vitro DNA Alkylation Assay
This protocol quantifies the formation of DNA adducts by treating purified DNA with this compound analogs, followed by enzymatic digestion and HPLC analysis. This directly measures the primary biochemical activity of the compounds.
-
Reaction Setup: In a microcentrifuge tube, combine calf thymus DNA (1 mg/mL) in a TE buffer (10 mM Tris, 1 mM EDTA, pH 7.4) with the this compound analog at a final concentration of 100 µM.
-
Incubation: Incubate the reaction mixture at 37°C for 2 hours with gentle shaking.
-
DNA Precipitation: Precipitate the DNA by adding 2.5 volumes of ice-cold ethanol and 0.1 volumes of 3 M sodium acetate. Centrifuge at 14,000 x g for 15 minutes to pellet the DNA. Wash the pellet twice with 70% ethanol to remove any unreacted compound.
-
Enzymatic Digestion: Resuspend the air-dried DNA pellet in a digestion buffer. Perform a sequential digestion of the DNA to single nucleosides using DNase I, nuclease P1, and alkaline phosphatase according to established protocols.
-
HPLC Analysis: Analyze the digested DNA sample by reverse-phase HPLC with UV detection (or preferably LC-MS/MS for higher sensitivity and specificity). The retention times of the alkylated nucleoside adducts can be compared to synthesized standards.
-
Quantification: The amount of DNA alkylation can be quantified by integrating the peak areas of the adducts and comparing them to a standard curve. This provides a direct measure of the DNA-damaging potential of each analog.
IV. Mechanism of Action and Signaling Pathway
This compound and its analogs are bifunctional alkylating agents. Upon entering the cell, they undergo an intramolecular cyclization to form a highly reactive aziridinium or thiiranium ion. This electrophilic intermediate readily attacks nucleophilic sites on DNA, primarily the N7 position of guanine. Because the molecule has two such reactive arms, it can react a second time, forming a highly cytotoxic interstrand cross-link (ICL).
These DNA lesions are recognized by the cell's DNA Damage Response (DDR) machinery. The presence of bulky adducts and ICLs stalls replication forks, activating sensor kinases like ATR (Ataxia Telangiectasia and Rad3-related) and ATM (Ataxia Telangiectasia Mutated). These kinases then phosphorylate a cascade of downstream targets, including the checkpoint kinases CHK1/CHK2 and the tumor suppressor protein p53. Activation of this pathway can lead to three main outcomes:
-
Cell Cycle Arrest: To provide time for DNA repair.
-
DNA Repair: Recruitment of specific repair pathways like nucleotide excision repair (NER) and homologous recombination (HR).
-
Apoptosis: If the damage is too extensive to be repaired, the cell is programmed to die.
DNA Damage Response Pathway Diagram
Caption: Simplified signaling pathway of the DNA Damage Response to this compound.
Application Notes and Protocols for Sesquimustard Toxicology Research Utilizing Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sesquimustard (1,2-bis(2-chloroethylthio)ethane), designated as 'Q', is a potent vesicant and a sulfur mustard analog. Due to its chemical warfare capabilities, understanding its toxicology is critical for developing effective medical countermeasures. This compound is a bifunctional alkylating agent that readily reacts with cellular macromolecules, leading to cytotoxicity, inflammation, and tissue damage. Notably, it is considered to be a more potent vesicant than the more commonly studied sulfur mustard (HD).[1][2] This document provides detailed application notes and experimental protocols for conducting this compound toxicology research using various animal models, focusing on dermal, ocular, and pulmonary endpoints. Given the limited availability of data specifically for this compound, information from sulfur mustard studies is utilized as a surrogate where necessary, with the explicit understanding that protocol adjustments, particularly regarding dosage, are likely required to account for the higher potency of this compound.
Animal Models in this compound Research
A variety of animal models have been employed to study the toxic effects of sulfur mustards, each with specific advantages and limitations. The choice of model depends on the research question, the target organ system, and the desired endpoints.
-
Mice: Cost-effective and widely available, mice are useful for initial screening, mechanistic studies, and genetic research. However, their skin healing process, which involves contraction, differs from the re-epithelialization seen in humans.[3]
-
Rats: Frequently used for inhalation and systemic toxicity studies, rats provide a good general model for physiological and pathological responses.[1][4]
-
Guinea Pigs: The skin of hairless guinea pigs is morphologically similar to human skin, making them a preferred model for dermal toxicity studies.[3]
-
Rabbits: Due to the anatomical similarities of their eyes to human eyes, rabbits are the preferred model for ocular toxicity studies.[5][6][7][8]
-
Pigs: Swine skin closely resembles human skin in terms of its morphology and healing by re-epithelialization, making it an excellent model for dermatotoxicity and wound healing studies.[3]
Quantitative Toxicological Data
The following tables summarize available quantitative data on the toxicity of this compound and its analog, sulfur mustard. It is crucial to note the higher potency of this compound when utilizing sulfur mustard data for experimental design.
Table 1: Inhalation Toxicity of this compound (Q)
| Animal Model | Parameter | Value | Exposure Duration | Reference |
| Mouse | LC50 | 6 mg/m³ | 10 min | [1] |
| Rat | LC50 | 11 mg/m³ | 10 min | [1] |
| Dog | LC50 | 90 mg/m³ | 2 min | [1] |
Table 2: Acute Lethality of Sulfur Mustard (HD) via Various Routes
| Animal Model | Route of Administration | Parameter | Value (mg/kg) | Reference |
| Mouse (Female) | Percutaneous | LD50 | 5.7 | [9] |
| Oral | LD50 | 8.1 | [9] | |
| Subcutaneous | LD50 | 23.0 | [9] | |
| Intraperitoneal | LD50 | 4.8 | [10] | |
| Rat (Male) | Percutaneous | LD50 | 2.4 | [9] |
| Oral | LD50 | 2.4 | [9] | |
| Subcutaneous | LD50 | 3.4 | [9] | |
| Rat | Oral | LD50 | 17 | [11] |
Note: This data for sulfur mustard should be used with caution as this compound is a more potent vesicant.[1][2]
Experimental Protocols
The following are detailed protocols for inducing and assessing this compound-related injuries in animal models. These protocols are primarily based on established methods for sulfur mustard and should be adapted for this compound, likely by reducing the exposure concentrations or doses.
Protocol 1: Dermal Toxicity Assessment in the Mouse Model
Objective: To induce a localized dermal lesion with this compound and quantify the inflammatory and wound healing response.
Materials:
-
This compound (appropriate solution and handling precautions)
-
SKH-1 hairless mice (or other appropriate strain)
-
Vapor cup exposure system
-
Anesthetic (e.g., isoflurane)
-
Calipers for measuring skin-fold thickness
-
Biopsy punches
-
Histology reagents (formalin, paraffin, H&E stain)
-
ELISA kits for inflammatory markers (e.g., TNF-α, IL-6)
Procedure:
-
Animal Preparation: Anesthetize the mouse using isoflurane. Place the animal in a prone position.
-
This compound Exposure:
-
Vapor Exposure: Utilize a vapor cup system to expose a defined area of the dorsal skin to this compound vapor. The concentration and duration of exposure should be carefully controlled and optimized in pilot studies.
-
Liquid Application: Alternatively, apply a small, precise volume of a dilute this compound solution directly to the skin.
-
-
Post-Exposure Monitoring:
-
Clinical Scoring: At defined time points (e.g., 6, 24, 48, 72 hours, and weekly), visually assess the exposure site for erythema, edema, and lesion formation.
-
Skin-fold Thickness: Measure the bi-fold thickness of the exposed and a contralateral unexposed site using calipers to quantify edema.[12]
-
-
Tissue Collection and Analysis:
-
At the end of the experiment, euthanize the animals and collect skin biopsies from the lesion and control sites.
-
Histopathology: Fix biopsies in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Score sections for epidermal and dermal necrosis, inflammatory cell infiltration, and evidence of blistering.
-
Biochemical Analysis: Homogenize a portion of the skin biopsy to measure levels of inflammatory cytokines (TNF-α, IL-6) and myeloperoxidase (MPO) activity as a marker of neutrophil infiltration.
-
Protocol 2: Ocular Toxicity Assessment in the Rabbit Model
Objective: To induce and characterize acute and chronic ocular injury following this compound vapor exposure.
Materials:
-
This compound vapor generation system
-
New Zealand White rabbits
-
Anesthetic (e.g., ketamine/xylazine)
-
Topical anesthetic (e.g., proparacaine)
-
Slit-lamp biomicroscope
-
Pachymeter (for corneal thickness)
-
Tonometry equipment (for intraocular pressure)
-
Fluorescein strips
-
Schirmer's tear test strips
Procedure:
-
Animal Preparation: Anesthetize the rabbit. Apply a topical anesthetic to the eye.
-
This compound Exposure:
-
Place a vapor cup over one eye, ensuring a tight seal.
-
Introduce a controlled concentration of this compound vapor for a defined duration (e.g., 200 mg-min/m³ for 8 minutes, as used in sulfur mustard studies, but this will need significant downward adjustment for this compound).[5] The contralateral eye can serve as a control.
-
-
Post-Exposure Clinical Evaluation:
-
At regular intervals (e.g., daily for the first week, then weekly), perform a comprehensive ophthalmic examination.
-
Slit-lamp Examination: Assess for conjunctival hyperemia, chemosis, corneal opacity, and anterior chamber inflammation.
-
Corneal Thickness: Measure central corneal thickness using a pachymeter.[6]
-
Corneal Staining: Apply fluorescein to visualize epithelial defects.
-
Tear Production: Measure tear production using Schirmer's test strips.[6]
-
Intraocular Pressure: Measure intraocular pressure using a tonometer.
-
-
Histopathological Analysis:
-
At the study endpoint, euthanize the animals and enucleate the eyes.
-
Fix the globes in an appropriate fixative (e.g., Davidson's solution), process for paraffin embedding, section, and stain with H&E to evaluate the cornea, conjunctiva, and other ocular structures for cellular damage and inflammation.
-
Protocol 3: Pulmonary Toxicity Assessment in the Rat Model
Objective: To induce and characterize acute lung injury following inhalation of this compound.
Materials:
-
This compound vapor generation and inhalation exposure system
-
Sprague-Dawley rats
-
Anesthetic (e.g., isoflurane)
-
Intratracheal intubation equipment
-
Bronchoalveolar lavage (BAL) equipment
-
Blood gas analyzer
-
Histology reagents
Procedure:
-
Animal Preparation: Anesthetize the rat and perform an intratracheal intubation.
-
This compound Exposure:
-
Post-Exposure Assessment:
-
Clinical Monitoring: Observe animals for signs of respiratory distress, such as labored breathing and cyanosis.
-
Arterial Blood Gas Analysis: At selected time points, collect arterial blood to measure PaO2, PaCO2, and pH to assess gas exchange.[15]
-
-
BAL and Tissue Collection:
-
At the study endpoint, perform a bronchoalveolar lavage to collect fluid and cells from the lungs.
-
Analyze BAL fluid for total protein (as a marker of alveolar-capillary barrier damage) and inflammatory cell counts.
-
Euthanize the animal and collect the lungs for histopathological analysis.
-
-
Histopathology:
-
Fix the lungs by inflation with 10% neutral buffered formalin.
-
Process the tissue for H&E staining and score for airway epithelial necrosis, alveolar edema, hyaline membrane formation, and inflammatory cell infiltration.
-
Visualization of Key Pathological Processes
The following diagrams illustrate key concepts in this compound toxicology, including the general mechanism of action, experimental workflows, and the logical relationship between exposure and toxic endpoints.
Caption: this compound alkylates macromolecules, inducing DNA damage, oxidative stress, and inflammation, leading to cell death.
Caption: Workflow for assessing dermal toxicity of this compound in an animal model.
Caption: Relationship between this compound exposure, biomarkers, and toxicological endpoints.
References
- 1. This compound | C6H12Cl2S2 | CID 19092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Adduct of the blistering warfare agent this compound with human serum albumin and its mass spectrometric identification for biomedical verification of exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mustard vesicating agents–induced toxicity in the skin tissue and silibinin as a potential countermeasure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Subchronic toxicity evaluation of sulfur mustard in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. Characterization of the rabbit conjunctiva: Effects of sulfur mustard - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of the rabbit conjunctiva: Effects of sulfur mustard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Differential toxicity of sulfur mustard administered through percutaneous, subcutaneous, and oral routes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Health Risk Assessment for Sulfur Mustard (HD) - Review of the U.S. Army's Health Risk Assessments For Oral Exposure to Six Chemical-Warfare Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Inflammatory Biomarkers of Sulfur Mustard Analog 2-Chloroethyl Ethyl Sulfide–Induced Skin Injury in SKH-1 Hairless Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhalation exposure systems for the development of rodent models of sulfur mustard-induced pulmonary injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhalation Exposure Systems for the Development of Rodent Models of Sulfur Mustard-Induced Pulmonary Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Extracellular nucleic acid scavenging rescues rats from sulfur mustard analog-induced lung injury and mortality - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Analysis of Sesquimustard Hydrolysis Products by Liquid Chromatography-Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sesquimustard, a potent blistering agent and a sulfur mustard analog, poses a significant threat due to its toxicity and persistence in the environment.[1] Understanding its degradation pathways is crucial for environmental monitoring, decontamination verification, and the development of medical countermeasures. Upon contact with water, this compound undergoes hydrolysis, leading to the formation of various degradation products. The primary and stable hydrolysis products are diols, while reactive cyclic sulfonium ions are formed as intermediates.[1][2] This application note provides a detailed protocol for the analysis of this compound hydrolysis products using liquid chromatography coupled with mass spectrometry (LC-MS), a sensitive and specific analytical technique for identifying and quantifying these compounds in various matrices.[1][3]
Hydrolysis Pathway of this compound
This compound, or 1,2-Bis(2-chloroethylthio)ethane, hydrolyzes in an aqueous environment. The reaction proceeds through the formation of a cyclic sulfonium ion intermediate, which is then attacked by water to form the corresponding alcohol. This process can occur at both ends of the molecule, ultimately leading to the formation of 1,2-Bis(2-hydroxyethylthio)ethane.
Caption: Hydrolysis pathway of this compound.
Experimental Protocols
This section details the necessary steps for sample preparation and LC-MS analysis of this compound hydrolysis products.
Sample Preparation
The appropriate sample preparation protocol depends on the sample matrix.
Aqueous Samples (e.g., environmental water, biological fluids):
-
Filtration: Filter the aqueous sample through a 0.22 µm syringe filter to remove any particulate matter.
-
Dilution: If high concentrations of the analytes are expected, dilute the sample with deionized water to fall within the calibration range.
-
Direct Injection: For many applications, the filtered and diluted aqueous sample can be directly injected into the LC-MS system.[3]
Soil and Solid Samples:
-
Extraction:
-
Weigh 1-5 grams of the soil sample into a centrifuge tube.
-
Add a suitable extraction solvent. A mixture of water and an organic solvent like methanol or acetonitrile is effective for extracting the polar hydrolysis products.[4] A common ratio is 1:1 (v/v).
-
Vortex the mixture vigorously for 1-2 minutes.
-
Sonication for 10-15 minutes can enhance extraction efficiency.
-
-
Centrifugation: Centrifuge the sample at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the solid particles.
-
Supernatant Collection: Carefully collect the supernatant.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter before LC-MS analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS) Method
The following method is a general guideline and may require optimization for specific instrumentation and applications.
| Parameter | Condition |
| LC System | Agilent 1100/1200 series or equivalent |
| Column | C18 reversed-phase column (e.g., Phenomenex Luna C18, 100 x 2.1 mm, 5 µm)[2] |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5-10 µL |
| Column Temperature | 40 °C |
| MS System | Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF) |
| Ionization Source | Electrospray Ionization (ESI), positive mode |
| Capillary Voltage | 3.5 kV |
| Gas Temperature | 325 °C |
| Gas Flow | 8 L/min |
| Nebulizer Pressure | 35 psi |
| Scan Mode | Full scan (m/z 100-500) for qualitative analysis and Multiple Reaction Monitoring (MRM) for quantitative analysis. |
MRM Transitions for 1,2-Bis(2-hydroxyethylthio)ethane:
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 211.0 [M+H]⁺ | 105.1 | 15 |
| 211.0 [M+H]⁺ | 61.1 | 20 |
Note: These are suggested transitions and should be optimized on the specific instrument.
Experimental Workflow
The overall workflow for the analysis of this compound hydrolysis products is depicted below.
Caption: Experimental workflow for LC-MS analysis.
Data Presentation
Quantitative analysis of this compound hydrolysis products can be achieved by creating a calibration curve using certified reference standards. The table below summarizes typical analytical figures of merit for the analysis of 1,2-Bis(2-hydroxyethylthio)ethane.
| Analyte | Retention Time (min) * | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| 1,2-Bis(2-hydroxyethylthio)ethane | ~ 4.5 | 0.5 - 5 ng/mL[5] | 1.5 - 15 ng/mL |
*Retention times are approximate and will vary depending on the specific LC system, column, and mobile phase conditions. The reported limits of detection and quantification can vary based on the sensitivity of the mass spectrometer and the sample matrix.[5]
Conclusion
This application note provides a comprehensive and detailed protocol for the analysis of this compound hydrolysis products using liquid chromatography-mass spectrometry. The described methods for sample preparation and LC-MS analysis are robust and sensitive, allowing for the reliable identification and quantification of these compounds in environmental and biological samples. The provided workflow and hydrolysis pathway diagrams offer a clear visual representation of the experimental process and chemical transformations. This methodology is invaluable for researchers and scientists involved in chemical defense, environmental monitoring, and the development of therapeutics against chemical warfare agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ANALYTICAL METHODS - Toxicological Profile for Sulfur Mustard - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. Mass spectral behavior of the hydrolysis products of sesqui- and oxy-mustard type chemical warfare agents in atmospheric pressure chemical ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing Sesquimustard Detection in Biological Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the sensitivity of sesquimustard detection in biological samples.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental workflow, from sample preparation to analytical detection.
Sample Preparation
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Analyte Recovery from Solid-Phase Extraction (SPE) | Sorbent-Analyte Mismatch: The polarity of the sorbent may not be appropriate for the this compound metabolite of interest. | Select a sorbent with a different stationary phase chemistry. For polar metabolites, consider a polar sorbent. For nonpolar metabolites, a reversed-phase sorbent is more suitable.[1][2] |
| Inappropriate Elution Solvent: The elution solvent may not be strong enough to desorb the analyte from the sorbent. | Increase the strength of the elution solvent. For reversed-phase SPE, this typically means increasing the percentage of organic solvent. Adjusting the pH of the eluent can also improve recovery for ionizable analytes.[1][2] | |
| Sample Overload: Exceeding the binding capacity of the SPE cartridge. | Reduce the sample volume or use a larger SPE cartridge with a higher sorbent mass.[1][2] | |
| Drying of the Sorbent Bed: If the sorbent bed dries out before sample application, analyte retention can be compromised. | Ensure the sorbent bed remains wetted throughout the conditioning and sample loading steps.[1] | |
| Poor Reproducibility in SPE | Inconsistent Flow Rate: Variable flow rates during sample loading, washing, or elution can lead to inconsistent results. | Use a vacuum manifold or automated SPE system to maintain a consistent and controlled flow rate. A typical flow rate is around 1 mL/min.[2] |
| Variable Sample pH: Fluctuations in the pH of the sample matrix can affect the ionization state of the analytes and their interaction with the sorbent. | Ensure consistent pH adjustment of all samples and standards before SPE. | |
| Matrix Effects in Plasma or Urine Samples | Ion Suppression/Enhancement in LC-MS: Co-eluting matrix components can interfere with the ionization of the target analyte in the mass spectrometer source. | Optimize the chromatographic separation to resolve the analyte from interfering matrix components.[3] Employ a more rigorous sample cleanup method, such as a multi-step SPE or immunoaffinity chromatography. Use a stable isotope-labeled internal standard to compensate for matrix effects. |
| Interference from Endogenous Compounds: Biological samples contain numerous endogenous compounds that can interfere with the analysis. | Perform a thorough method validation including selectivity experiments with multiple sources of blank matrix to identify potential interferences.[3] |
Derivatization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Derivatization | Presence of Water: Moisture can hydrolyze the derivatizing reagent and the derivatized product. | Ensure all glassware and solvents are anhydrous. Dry the sample extract completely under a stream of nitrogen before adding the derivatization reagent.[4] |
| Suboptimal Reaction Conditions: Incorrect temperature or reaction time can lead to incomplete derivatization. | Optimize the derivatization temperature and time. For example, derivatization of thiodiglycol with 1-(trifluoroacetyl)imidazole (TFAI) is rapid at 30-80°C.[4][5][6] | |
| Incorrect Reagent-to-Analyte Ratio: Insufficient derivatizing reagent will result in incomplete reaction. | Ensure an excess of the derivatizing reagent is used. | |
| Degradation of Derivatives | Instability of the Derivatized Product: Some derivatives are sensitive to light, temperature, or moisture. | Analyze the derivatized samples as soon as possible. Store derivatized samples at a low temperature and protected from light. |
| Formation of Byproducts | Side Reactions: The derivatizing reagent may react with other components in the sample matrix. | A thorough sample cleanup prior to derivatization is crucial to remove potential interfering compounds. |
Chromatography and Mass Spectrometry (GC-MS / LC-MS/MS)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) in GC-MS | Active Sites in the GC System: Active sites in the injector liner, column, or detector can cause peak tailing for polar analytes. | Use a deactivated inlet liner and a high-quality, low-bleed GC column. Regularly maintain the GC system, including cleaning the injector and detector. |
| Column Overload: Injecting too much analyte can lead to peak fronting. | Dilute the sample or reduce the injection volume. | |
| Low Signal Intensity | Suboptimal Ionization: Inefficient ionization of the analyte in the mass spectrometer source. | Optimize the ion source parameters, such as temperature and electron energy (for GC-MS) or spray voltage and gas flows (for LC-MS). |
| Poor Fragmentation: In MS/MS, inefficient fragmentation of the precursor ion will result in a weak product ion signal. | Optimize the collision energy for each specific analyte. | |
| Interference Peaks | Co-eluting Isobaric Compounds: Other compounds in the sample may have the same mass-to-charge ratio as the analyte and elute at a similar retention time. | Improve the chromatographic resolution by optimizing the temperature program (GC) or gradient (LC). Use high-resolution mass spectrometry (HRMS) to differentiate between compounds with the same nominal mass but different elemental compositions. |
| Contamination: Contamination from the sample preparation process or the analytical system. | Analyze procedural blanks to identify sources of contamination. Regularly clean the analytical instrumentation. |
Frequently Asked Questions (FAQs)
1. What are the most sensitive methods for detecting this compound in biological samples?
Gas chromatography-tandem mass spectrometry (GC-MS/MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most sensitive and selective methods for the detection of this compound and its metabolites.[3] These techniques offer low limits of detection, often in the low ng/mL to pg/mL range, and provide structural information for confident identification.
2. Why is derivatization often necessary for the analysis of this compound metabolites by GC-MS?
This compound metabolites, such as the hydrolysis product 1,2-bis(2-hydroxyethylthio)ethane (thiodiglycol), are often polar and non-volatile. Derivatization converts these polar hydroxyl groups into less polar, more volatile derivatives that are more amenable to gas chromatography.[7] Common derivatizing agents include silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and acylating agents like 1-(trifluoroacetyl)imidazole (TFAI).[5][6]
3. What are the advantages of using protein adducts as biomarkers for this compound exposure?
Protein adducts, particularly those formed with human serum albumin (HSA), offer a longer window for the retrospective detection of exposure compared to urinary metabolites.[8] this compound can form a stable adduct with the Cys34 residue of HSA.[8] These adducts can be detected for weeks to months after exposure, providing valuable information for forensic and clinical investigations.
4. What are some common challenges in the analysis of this compound-protein adducts?
A key challenge is the complexity of the analytical workflow, which typically involves protein isolation, enzymatic digestion, and subsequent analysis of the resulting adducted peptide by LC-MS/MS.[9][10] The choice of protease (e.g., pronase or proteinase K) and digestion conditions can significantly impact the final result and reproducibility.[11] Additionally, the low abundance of these adducts requires highly sensitive instrumentation.
5. How can I improve the recovery of this compound metabolites from urine samples?
Solid-phase extraction (SPE) is a common and effective technique for extracting and concentrating this compound metabolites from urine.[3] To improve recovery, it is crucial to:
-
Select the appropriate sorbent: The choice of sorbent chemistry should match the polarity of the target metabolites.
-
Optimize the wash and elution steps: A carefully selected wash solvent will remove interferences without eluting the analytes of interest. The elution solvent should be strong enough to ensure complete desorption of the analytes.
-
Control the flow rate: A slow and consistent flow rate allows for efficient interaction between the analytes and the sorbent.[2]
Quantitative Data Summary
The following tables summarize the limits of detection (LOD) and quantification (LOQ) for various analytical methods used to detect this compound and its metabolites in biological samples.
Table 1: Detection Limits for this compound Metabolites in Urine
| Analyte | Method | LOD | LOQ | Reference |
| 1,2-bis(2-hydroxyethylthio)ethane | LC-MS/MS | 1 ng/mL | - | [12] |
| Thiodiglycol (from hydrolysis) | GC-MS/MS | 0.01 ng/mL | - | [5][6] |
| Thiodiglycol sulfoxide | GC-MS/MS | 5 ng/mL | - | [5][6] |
| β-lyase metabolites | GC-MS/MS | 0.1 ng/mL | - | [13] |
Table 2: Detection Limits for this compound Adducts in Plasma/Serum
| Analyte/Biomarker | Method | LOD | LOQ | Reference |
| Adducted tripeptide from HSA | LC-MS/MS | - | 1.56 nM | [14] |
| Thiodiglycol from cleaved protein adducts | GC-MS | 10 pg/mL | - | [15] |
| Half nitrogen mustards (analogs) | GC-MS/MS | 0.3-0.5 ng/mL | 1.0 ng/mL | [16] |
Experimental Protocols
Protocol 1: Analysis of this compound Metabolites in Urine by LC-MS/MS
This protocol is a generalized procedure based on established methods.[12][17]
-
Sample Pre-treatment:
-
Solid-Phase Extraction (SPE):
-
Condition an appropriate SPE cartridge (e.g., Florisil) with the recommended solvents.[12]
-
Load the pre-treated urine sample onto the cartridge at a slow, consistent flow rate.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute the metabolites with a strong organic solvent.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent compatible with the LC mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate the metabolites using a suitable C18 column with a gradient elution program.
-
Detect the analytes using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
-
Protocol 2: Derivatization of Thiodiglycol (TDG) for GC-MS Analysis
This protocol is based on the use of 1-(trifluoroacetyl)imidazole (TFAI).[5][6]
-
Sample Preparation:
-
Extract TDG from the biological matrix and evaporate the extract to complete dryness under nitrogen. It is critical to remove all moisture.[4]
-
-
Derivatization Reaction:
-
Add an anhydrous solvent (e.g., acetonitrile) to the dried extract.
-
Add the derivatizing agent, TFAI, to the sample.
-
Vortex the mixture and incubate at a controlled temperature (e.g., 60°C) for a specified time (e.g., 30 minutes).
-
-
GC-MS Analysis:
-
Directly inject an aliquot of the derivatized sample into the GC-MS system.
-
Use a suitable capillary column for separation.
-
Analyze the derivatized TDG using either full scan or selected ion monitoring (SIM) mode.
-
Visualizations
Experimental Workflow for this compound Metabolite Analysis in Urine
Caption: A generalized workflow for the analysis of this compound metabolites in urine.
Logical Relationship for Improving Analyte Recovery in SPE
Caption: Troubleshooting logic for addressing low analyte recovery in solid-phase extraction.
References
- 1. welch-us.com [welch-us.com]
- 2. silicycle.com [silicycle.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Determination of mustard gas hydrolysis products thiodiglycol and thiodiglycol sulfoxide by gas chromatography-tandem mass spectrometry after trifluoroacetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Adduct of the blistering warfare agent this compound with human serum albumin and its mass spectrometric identification for biomedical verification of exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. researchgate.net [researchgate.net]
- 11. A Simplified Method for Quantifying Sulfur Mustard Adducts to Blood Proteins by Ultra-High Pressure Liquid Chromatography-Isotope Dilution Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. apps.dtic.mil [apps.dtic.mil]
- 15. apps.dtic.mil [apps.dtic.mil]
- 16. Gas chromatography-tandem mass spectrometry-based detection of half nitrogen mustards in plasma as a new biomarker of nitrogen mustard exposure - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 17. Characterization of LC-MS based urine metabolomics in healthy children and adults - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing GC-MS Parameters for Sesquimustard Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the analysis of Sesquimustard (Agent Q).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis important?
A1: this compound, also known as Agent Q, is a potent vesicant and a chemical warfare agent.[1][2] Its chemical formula is C6H12Cl2S2.[2] Accurate and sensitive analysis is crucial for verifying compliance with the Chemical Weapons Convention, for forensic investigations, and for environmental monitoring.
Q2: What is the primary analytical technique for this compound analysis?
A2: Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and suitable technique for the identification and quantification of this compound due to its sensitivity and selectivity.[3]
Q3: Is derivatization required for the GC-MS analysis of this compound?
A3: this compound itself is generally amenable to direct GC-MS analysis without derivatization. However, its hydrolysis products or metabolites are more polar and may require derivatization (e.g., silylation) to improve their volatility and chromatographic performance.[1]
Q4: What type of ionization is recommended for the mass spectrometric detection of this compound?
A4: Both Electron Impact (EI) and Chemical Ionization (CI) can be used. EI is common but may lead to extensive fragmentation and a weak or absent molecular ion peak.[1] Ammonia CI is often recommended as it can produce a significant pseudomolecular ion, which is valuable for confirming the molecular weight of the analyte.[1]
Q5: What are the main challenges in the GC-MS analysis of this compound?
A5: Key challenges include its low volatility, potential for thermal degradation in the injector or column, and its reactivity, which can lead to adsorption onto active sites in the GC system, resulting in poor peak shape and reduced sensitivity.
Troubleshooting Guide
Problem: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Suggested Solution |
| Active sites in the injector liner or column | Deactivate the injector liner with a silylating agent or use a pre-deactivated liner. Trim the first few centimeters of the analytical column. |
| Column contamination | Bake out the column at a high temperature (within its specified limit). If contamination persists, rinse the column with an appropriate solvent or replace it. |
| Inappropriate injector temperature | If the temperature is too low, the compound may not volatilize efficiently. If it's too high, degradation can occur. An optimal starting point is around 250 °C.[3] |
| Sample overload | Dilute the sample or reduce the injection volume. |
| Improper column installation | Ensure the column is installed correctly in the injector and detector to minimize dead volume. |
Problem: Low or No Signal (Poor Sensitivity)
| Possible Cause | Suggested Solution |
| Analyte degradation | Lower the injector temperature. Use a splitless injection with a lower initial oven temperature to minimize the time the analyte spends in the hot injector. |
| Leaks in the GC system | Perform a leak check of the entire system, including the septum, ferrules, and all connections. |
| Contaminated ion source | Clean the ion source of the mass spectrometer according to the manufacturer's instructions. |
| Incorrect MS parameters | Ensure the MS is tuned correctly and that the appropriate acquisition mode (Scan or Selected Ion Monitoring - SIM) and ionization mode (EI or CI) are selected. |
| Sample preparation issues | Verify the extraction efficiency and ensure the final sample concentration is within the instrument's detection limits. |
Problem: Retention Time Shifts
| Possible Cause | Suggested Solution |
| Changes in carrier gas flow rate | Check the carrier gas supply and ensure the flow rate is stable and set correctly. |
| Column aging or contamination | Condition the column. If the retention time continues to shift, it may be necessary to replace the column. |
| Oven temperature fluctuations | Verify the accuracy and stability of the GC oven temperature. |
| Large injection volumes of certain solvents | Use a retention time standard to normalize the retention times. |
Quantitative Data Summary
| Parameter | Value | Reference |
| Chemical Formula | C6H12Cl2S2 | [2] |
| Molecular Weight | 219.20 g/mol | [2] |
| Melting Point | 56.5 °C | [2] |
| Boiling Point | Decomposes | [1] |
| Recommended GC Column | Non-polar (e.g., 5% phenyl-methylpolysiloxane) | [4] |
| Injector Temperature | 250 °C | [3] |
| Oven Temperature Program | Initial: 40-60 °C, hold for 1-2 min, ramp at 10-20 °C/min to 280-300 °C, hold for 5-10 min | [3][4] |
| Carrier Gas | Helium at a constant flow of 1-2 mL/min | [3] |
| Injection Mode | Splitless | [4] |
| Ionization Mode | EI (70 eV) or CI (Ammonia) | [1] |
| Key Mass Fragments (EI) | m/z 109, 123, 158 |
Experimental Protocols
1. Sample Preparation (Solid Matrix)
-
Objective: To extract this compound from a solid matrix (e.g., soil, building materials).
-
Materials:
-
Sample containing this compound
-
Methylene chloride or Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Vortex mixer
-
Centrifuge
-
GC vials
-
-
Procedure:
-
Weigh approximately 1-5 grams of the homogenized sample into a glass vial.
-
Add a known volume of methylene chloride (e.g., 10 mL).
-
Vortex the sample for 2 minutes to ensure thorough mixing.
-
Centrifuge the sample at 3000 rpm for 10 minutes to separate the solid and liquid phases.
-
Carefully transfer the supernatant (methylene chloride extract) to a clean vial.
-
Pass the extract through a small column of anhydrous sodium sulfate to remove any residual water.
-
Transfer the dried extract to a GC vial for analysis.
-
2. GC-MS Analysis
-
Objective: To chromatographically separate and identify this compound using GC-MS.
-
Instrumentation: A standard GC-MS system.
-
Parameters:
-
GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane stationary phase.
-
Injector: 250 °C, Splitless mode, 1 µL injection volume.
-
Oven Program: Start at 50 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/minute, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/minute.
-
MS Transfer Line: 280 °C.
-
Ion Source: 230 °C.
-
Ionization: Electron Impact (EI) at 70 eV.
-
Acquisition Mode: Full scan from m/z 40-450. For higher sensitivity, Selected Ion Monitoring (SIM) can be used with characteristic ions (e.g., m/z 109, 123, 158).
-
Visualizations
Caption: Experimental Workflow for this compound GC-MS Analysis.
Caption: Troubleshooting Decision Tree for this compound GC-MS Analysis.
References
Technical Support Center: Reducing Background Noise in Sesquimustard Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize background noise and enhance signal intensity during the mass spectrometric analysis of Sesquimustard and its derivatives.
Troubleshooting Guides
This section addresses common issues encountered during this compound mass spectrometry experiments in a question-and-answer format.
Q1: I am observing a high, noisy baseline across my entire chromatogram. What are the likely causes and how can I fix it?
A1: A consistently high and noisy baseline is often due to contamination in the LC-MS system. Here’s a systematic approach to identify and resolve the issue:
-
Solvent and Mobile Phase Contamination:
-
Cause: Impurities in solvents, mobile phase additives, or microbial growth in aqueous mobile phases can significantly contribute to background noise.[1][2][3] Even high-purity solvents can contain contaminants that elevate the baseline.[2]
-
Solution:
-
Always use LC-MS or MS-grade solvents and freshly prepared mobile phases.
-
Filter all mobile phases before use.
-
Sonicate mobile phases to remove dissolved gases.
-
If using buffered mobile phases, compare additives from different suppliers, as they can be a source of contamination.[2]
-
Routinely clean solvent bottles and replace solvent inlet frits.
-
-
-
System Contamination:
-
Cause: Contaminants can accumulate in the LC system components (pump, injector, tubing, column) and the mass spectrometer's ion source.[4]
-
Solution:
-
Flush the entire LC system with a strong solvent wash sequence (e.g., isopropanol, acetonitrile, water).
-
Perform a "steam clean" of the mass spectrometer's ion source overnight with high gas flow and temperature settings, as recommended by the instrument manufacturer.
-
Regularly clean the ion source components, including the capillary, skimmer, and lenses, according to the manufacturer's protocol.
-
-
-
Gas Supply Impurities:
-
Cause: Impurities in the nitrogen or argon gas supply can introduce background noise.
-
Solution:
-
Use high-purity gases (99.999% or higher).
-
Install and regularly replace in-line gas purifiers to trap moisture, hydrocarbons, and other contaminants.
-
-
Q2: My this compound peak has a poor signal-to-noise ratio, even though the baseline is relatively low. How can I improve the signal intensity?
A2: A low signal-to-noise (S/N) ratio for your analyte peak, despite a clean baseline, suggests issues with analyte ionization, transmission, or fragmentation. Consider the following optimization steps:
-
Ionization Source Optimization:
-
Cause: Sub-optimal ionization conditions will result in poor ion generation for this compound. The choice between Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) can significantly impact sensitivity. For compounds of intermediate polarity like this compound and its hydrolysis products, both ESI and APCI could be viable, but one may outperform the other.[5][6][7][8] APCI is sometimes considered less susceptible to matrix effects.[9]
-
Solution:
-
If available, screen both ESI and APCI sources to determine which provides a better response for this compound.
-
Optimize key ion source parameters, including capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature.[10] A systematic optimization of these parameters can significantly enhance signal intensity.
-
-
-
Mass Spectrometer Tuning and Calibration:
-
Cause: An out-of-tune or poorly calibrated mass spectrometer will have reduced sensitivity and mass accuracy.
-
Solution:
-
Regularly tune and calibrate your instrument according to the manufacturer's recommendations.
-
-
-
MS/MS Parameter Optimization (for targeted analysis):
-
Cause: In tandem mass spectrometry (MS/MS), inefficient fragmentation of the precursor ion or poor transmission of product ions will lead to a weak signal.
-
Solution:
-
-
Mobile Phase Composition:
-
Cause: The pH and additives in the mobile phase can influence the ionization efficiency of your analyte.
-
Solution:
-
Q3: I am observing significant matrix effects (ion suppression or enhancement) when analyzing this compound in complex samples like plasma or soil extracts. What strategies can I use to mitigate this?
A3: Matrix effects are a common challenge in LC-MS analysis of complex samples and can severely impact the accuracy and reproducibility of your results.[17][18] Here are some effective strategies to combat them:
-
Improve Sample Preparation:
-
Cause: Co-eluting matrix components interfere with the ionization of the analyte.[17]
-
Solution:
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples and concentrating the analyte.[19][20][21][22] The choice of sorbent is critical. For a molecule like this compound, a C18 sorbent may be a good starting point for reversed-phase SPE.
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is excellent for a wide range of analytes in various matrices and involves a simple extraction and cleanup procedure.[2][4][6][23][24]
-
-
-
Optimize Chromatography:
-
Cause: Insufficient chromatographic separation between this compound and matrix components.
-
Solution:
-
Modify the LC gradient to better resolve the analyte from interfering compounds.
-
Consider using a different column chemistry or a column with a smaller particle size for higher resolution.
-
-
-
Use an Appropriate Internal Standard:
-
Cause: An internal standard that does not behave similarly to the analyte will not adequately compensate for matrix effects.
-
Solution:
-
The gold standard is to use a stable isotope-labeled (SIL) version of this compound as an internal standard. The SIL internal standard will co-elute with the analyte and experience the same degree of ion suppression or enhancement, leading to more accurate quantification.
-
-
-
Matrix-Matched Calibration:
-
Cause: Calibration standards prepared in a clean solvent do not account for the matrix effects present in the actual samples.
-
Solution:
-
Prepare your calibration standards in a blank matrix that is representative of your samples. This helps to normalize the matrix effects between the calibrators and the unknown samples.[17]
-
-
Frequently Asked Questions (FAQs)
Q: What are the common background ions I should be aware of when analyzing for this compound?
A: Common background ions can originate from various sources, including solvents, plastics, and the laboratory environment. Some typical contaminants include:
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Plasticizers (e.g., phthalates): Often leach from plastic containers and tubing.
-
Polymers (e.g., polyethylene glycol - PEG, polypropylene glycol - PPG): Ubiquitous contaminants from various sources.
-
Solvent Adducts and Clusters: Ions formed from the mobile phase components themselves.
-
Amines and other airborne contaminants: Can be present in the laboratory air.
A list of common background ions and their m/z values can be found in various resources to help identify potential contaminants in your system.[10][25][26][27]
Q: Which ionization technique, ESI or APCI, is generally better for this compound analysis?
A: The choice between ESI and APCI depends on the specific properties of the analyte and the sample matrix.
-
Electrospray Ionization (ESI) is generally well-suited for polar and ionizable compounds. It has been successfully used for the analysis of this compound-protein adducts.[28]
-
Atmospheric Pressure Chemical Ionization (APCI) is often better for less polar and more volatile compounds.[11] Studies on the hydrolysis products of this compound have shown that APCI can provide excellent sensitivity and may be less prone to matrix effects than ESI for these types of molecules.[5][6][7]
Recommendation: If your instrument has both capabilities, it is highly recommended to test both ionization sources to determine the optimal choice for your specific application.
Q: Should I use GC-MS or LC-MS for this compound analysis?
A: Both GC-MS and LC-MS can be used for the analysis of this compound, and the choice depends on the sample matrix, the required sensitivity, and the overall analytical workflow.
-
GC-MS is well-suited for volatile and thermally stable compounds.[29][30] It often provides excellent chromatographic resolution and well-defined fragmentation patterns, which are useful for structural elucidation. However, derivatization may be required for less volatile degradation products.
-
LC-MS is more versatile and can analyze a wider range of compounds, including those that are not volatile or are thermally labile.[29][30][31] This makes it particularly useful for analyzing this compound adducts and polar metabolites directly from biological matrices without derivatization.
For a comprehensive analysis, especially when dealing with unknown degradation products or adducts, LC-MS is often the preferred technique due to its broader applicability.[31]
Data Presentation
Table 1: Comparison of Ionization Techniques for Thioether Compounds (General Guidance)
| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) |
| Analyte Polarity | More polar, ionizable compounds | Less polar to moderately polar compounds |
| Volatility | Non-volatile compounds | Volatile and semi-volatile compounds |
| Susceptibility to Matrix Effects | Generally more susceptible | Generally less susceptible[9] |
| Common Adduct Formation | High potential for adduct formation (e.g., [M+Na]+, [M+K]+) | Lower potential for salt adducts, but can form solvent adducts |
| Typical this compound Application | Analysis of protein adducts and polar metabolites | Analysis of the parent compound and less polar degradation products |
Table 2: Common Dispersive SPE (dSPE) Sorbents for Sample Cleanup
| Sorbent | Target Interferences Removed | Potential for Analyte Loss |
| PSA (Primary Secondary Amine) | Fatty acids, organic acids, polar pigments | Can retain some polar analytes |
| C18 (Octadecyl) | Non-polar interferences (e.g., lipids) | Can retain non-polar analytes |
| GCB (Graphitized Carbon Black) | Pigments, sterols, planar molecules | Can strongly retain planar analytes |
| Z-Sep® (Zirconium-based) | Lipids, pigments | Generally good recoveries for a wide range of analytes[20] |
Experimental Protocols
Protocol 1: Sample Preparation of Plasma for this compound-Albumin Adduct Analysis using LC-MS/MS
This protocol is adapted from the analysis of this compound adducts to human serum albumin (HSA).[28]
-
Protein Precipitation:
-
To 50 µL of plasma, add 250 µL of cold acetone to precipitate the proteins.
-
Vortex vigorously and then centrifuge at 3500 x g for 3 minutes.
-
Discard the supernatant.
-
-
Protein Pellet Washing:
-
Resuspend the protein pellet in 250 µL of acetone.
-
Sonicate for 2 minutes to ensure thorough washing.
-
Centrifuge at 3500 x g for 3 minutes.
-
Discard the supernatant and air-dry the pellet.
-
-
Proteolytic Digestion:
-
Reconstitute the dried protein pellet in an appropriate digestion buffer (e.g., 50 mM ammonium bicarbonate).
-
Add a proteolytic enzyme such as Proteinase K or Pronase.
-
Incubate at a suitable temperature (e.g., 37 °C) for a specified time to digest the adducted protein into smaller peptides.
-
-
Post-Digestion Cleanup (Optional but Recommended):
-
A solid-phase extraction (SPE) step using a C18 cartridge can be performed to clean up the digest and concentrate the target peptide adducts before LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Reconstitute the final sample in the initial mobile phase.
-
Inject the sample onto a C18 reversed-phase LC column.
-
Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Detect the target peptide adducts using MS/MS in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode.
-
Protocol 2: Generic QuEChERS Protocol for Extraction from a Solid Matrix
This is a general QuEChERS protocol that can be adapted for the analysis of this compound in solid matrices like soil or food.[2][4][6][23][24]
-
Sample Homogenization and Extraction:
-
Weigh 10-15 g of a homogenized sample into a 50 mL centrifuge tube.
-
Add 10-15 mL of acetonitrile.
-
Add an appropriate internal standard.
-
Shake vigorously for 1 minute.
-
-
Salting-Out Partitioning:
-
Add a QuEChERS salt packet (commonly containing MgSO₄ and NaCl or sodium acetate).
-
Shake vigorously for 1 minute.
-
Centrifuge at >3000 x g for 5 minutes. The organic layer (acetonitrile) will separate from the aqueous and solid layers.
-
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Take an aliquot of the supernatant (acetonitrile extract) and transfer it to a dSPE tube containing a cleanup sorbent (e.g., a mixture of PSA, C18, and/or GCB) and MgSO₄.
-
Vortex for 30 seconds.
-
Centrifuge at >3000 x g for 5 minutes.
-
-
Analysis:
-
The resulting supernatant is ready for analysis by LC-MS/MS or GC-MS.
-
Visualizations
Caption: General workflow for this compound analysis from complex matrices.
Caption: Logical workflow for troubleshooting high background noise.
References
- 1. Impact of Mobile Phase Additives on LC-MS Sensitivity, Demonstrated using Spice Cannabinoids [sigmaaldrich.com]
- 2. QuEChERS Method Simplified: Key Steps and Applications | Separation Science [sepscience.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. gcms.cz [gcms.cz]
- 5. pubs.acs.org [pubs.acs.org]
- 6. eurl-pesticides.eu [eurl-pesticides.eu]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of GC-MS/MS and LC-MS/MS for the analysis of hormones and pesticides in surface waters: advantages and pitfalls - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. ms-textbook.com [ms-textbook.com]
- 10. scribd.com [scribd.com]
- 11. Letter: Collision energy and cone voltage optimisation for glycopeptide analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effect of mobile phase pH and organic content on LC-MS analysis of nucleoside and nucleotide HIV reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Which is Better for Research: LCMS or GCMS? Find Out! [hplcvials.com]
- 18. researchgate.net [researchgate.net]
- 19. Evaluation of carbon aerogel-based solid-phase extraction sorbent for the analysis of sulfur mustard degradation products in environmental water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Comparison of Solid-Phase Extraction Sorbents for Monitoring the In Vivo Intestinal Survival and Digestion of Kappa-Casein-Derived Caseinomacropeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. gcms.cz [gcms.cz]
- 25. ccc.bc.edu [ccc.bc.edu]
- 26. Resources [fishersci.no]
- 27. chem.uzh.ch [chem.uzh.ch]
- 28. Adduct of the blistering warfare agent this compound with human serum albumin and its mass spectrometric identification for biomedical verification of exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 29. conquerscientific.com [conquerscientific.com]
- 30. Comparison of LC/MS and GC/MS Techniques: SHIMADZU [shimadzu.com]
- 31. emerypharma.com [emerypharma.com]
Technical Support Center: Troubleshooting Poor Reproducibility in Sesquimustard Cytotoxicity Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during Sesquimustard cytotoxicity assays. Poor reproducibility can be a significant challenge when working with highly reactive alkylating agents like this compound. This guide aims to provide solutions to common problems to ensure reliable and consistent results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of cytotoxic action?
This compound, also known as "Q," is a potent vesicant and a bifunctional alkylating agent, chemically related to sulfur mustard.[1] Its cytotoxicity stems from its ability to form highly reactive episulfonium ions in aqueous environments.[2] These intermediates readily alkylate biological macromolecules, particularly DNA, leading to the formation of DNA adducts, DNA cross-linking, and strand breaks. This damage disrupts DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis (programmed cell death).[2]
Q2: Why is my IC50 value for this compound inconsistent between experiments?
Inconsistent IC50 values are a common issue and can arise from several factors:
-
Compound Instability: this compound is highly unstable in aqueous solutions, with a reported half-life of approximately 1.7 minutes in pure water. Its hydrolysis can lead to a rapid decrease in the effective concentration of the active compound.
-
Cell Seeding Density: The number of cells seeded per well can significantly impact the apparent cytotoxicity. Higher cell densities can sometimes confer a protective effect, leading to a higher IC50 value.
-
Cell Health and Passage Number: Cells should be in the logarithmic growth phase and at a consistent, low passage number. Senescent or unhealthy cells will respond differently to cytotoxic agents.
-
Solvent Concentration: If using a solvent like DMSO to dissolve this compound, ensure the final concentration in the culture medium is low (typically <0.5%) and consistent across all wells to avoid solvent-induced toxicity.
Q3: My control (untreated) cells show low viability. What could be the cause?
Low viability in control wells can be attributed to:
-
Over-confluence: If cells are seeded too densely or incubated for too long, they can become over-confluent, leading to nutrient depletion, waste accumulation, and cell death.
-
Contamination: Bacterial, fungal, or mycoplasma contamination can be toxic to cells.
-
Sub-optimal Culture Conditions: Incorrect temperature, CO2 levels, or humidity can stress the cells.
-
Solvent Toxicity: The solvent used to dissolve the test compound may be toxic to the cells at the concentration used.
Q4: Can this compound interfere with the cytotoxicity assay reagents?
While direct chemical interference studies with this compound and common assay reagents are not widely published, its high reactivity as an alkylating agent suggests a potential for interference.
-
MTT/XTT Assays: this compound could potentially interact with the tetrazolium salts or the mitochondrial dehydrogenases responsible for their reduction.
-
LDH Assay: The compound or its hydrolysis products might inhibit the lactate dehydrogenase enzyme, leading to an underestimation of cytotoxicity.
It is crucial to run appropriate controls, such as a cell-free assay with this compound and the assay reagents, to test for any direct chemical interactions.
Troubleshooting Guides
Issue 1: High Variability in Replicate Wells
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before and during plating. Calibrate pipettes regularly and use a consistent pipetting technique. |
| Edge Effects | Evaporation from the outer wells of a microplate can concentrate media components and affect cell growth. To mitigate this, avoid using the outermost wells for experimental samples and fill them with sterile media or PBS to maintain humidity. |
| Compound Precipitation | Visually inspect wells for any signs of compound precipitation after addition. If observed, consider using a lower concentration or a different solvent system. |
| Incomplete Reagent Mixing | Ensure thorough but gentle mixing of assay reagents with the cell culture medium in each well. |
Issue 2: Unexpectedly Low or High Cytotoxicity
| Potential Cause | Troubleshooting Steps |
| This compound Degradation | Due to its short half-life in aqueous media, prepare this compound solutions immediately before use. Minimize the time between compound dilution and addition to the cells. |
| Incorrect Drug Concentration | Verify the initial stock concentration and the dilution series calculations. |
| Sub-optimal Incubation Time | The cytotoxic effects of this compound may be time-dependent. Perform a time-course experiment to determine the optimal incubation period for your cell line. |
| Cell Line Resistance | Some cell lines may be inherently more resistant to alkylating agents due to more efficient DNA repair mechanisms or higher levels of detoxifying enzymes like glutathione S-transferases. |
Data Presentation
Cytotoxicity of Sulfur Mustard and its Analogs in Human Cell Lines
Note: The following data is for Sulfur Mustard (HD) and its analog 2-chloroethyl ethyl sulfide (CEES), which are structurally and mechanistically similar to this compound. Specific IC50 values for this compound are not widely available in the public literature.
| Cell Line | Compound | Assay | Incubation Time | IC50 (µM) |
| A549 (Lung Carcinoma) | Sulfur Mustard | TUNEL | 24 hours | Apoptosis induction observed at 30-1000 µM |
| HaCaT (Keratinocytes) | CEES | MTT | 24 hours | ~500 |
| Jurkat (T-cell Leukemia) | CEES | Calcein-AM | 24 hours | ~600 |
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay for this compound
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Immediately before use, prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Perform serial dilutions in cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include vehicle control wells (medium with the same concentration of solvent) and untreated control wells.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Determining Optimal Cell Seeding Density
-
Cell Titration: Prepare a serial dilution of your cell suspension.
-
Seeding: Seed the different cell densities into a 96-well plate.
-
Incubation: Incubate the plate for the intended duration of your cytotoxicity experiment (e.g., 24, 48, or 72 hours).
-
Viability Assay: Perform your chosen viability assay (e.g., MTT) on the cells.
-
Data Analysis: Plot the absorbance values against the number of cells seeded. The optimal seeding density will be in the linear range of this curve, where a change in cell number results in a proportional change in absorbance.
Visualizations
Caption: this compound's mechanism of cytotoxicity.
Caption: Experimental workflow for a cytotoxicity assay.
Caption: Troubleshooting poor reproducibility.
References
Technical Support Center: Enhancing the Stability of Sesquimustard Reference Standards
Welcome to the Technical Support Center for Sesquimustard reference standards. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the integrity and stability of this compound reference materials. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound, also known as "Q," is a potent sulfur-containing vesicant (blistering agent).[1][2] As a reference standard, its chemical stability is crucial for accurate and reproducible experimental results in research, development, and quality control settings. Instability can lead to the formation of degradation products, altering the concentration and purity of the standard, thereby compromising the validity of analytical data.
Q2: What are the primary degradation pathways for this compound?
A2: The two main degradation pathways for this compound are hydrolysis and oxidation.[1]
-
Hydrolysis: In the presence of water, this compound hydrolyzes to form diols and sulfoxides.[1] A key feature of this process is the formation of stable cyclic sulfonium ions as long-lived intermediates, which can persist in aqueous solutions for up to a week.[1]
-
Oxidation: Similar to other sulfur mustards, this compound is susceptible to oxidation, which can lead to the formation of sulfoxides and other oxygenated derivatives.
Q3: How should solid this compound reference standards be stored?
A3: Solid this compound should be stored in a cool, dry, and dark environment. It is crucial to protect it from moisture and elevated temperatures to minimize hydrolysis and thermal degradation.[3]
Recommended Storage Conditions for Solid this compound:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C (Refrigerated) | Slows down the rate of potential degradation reactions. |
| Humidity | Low humidity (desiccated environment) | Minimizes exposure to water, thereby preventing hydrolysis.[4][5] |
| Light | Protected from light (amber vials) | Prevents potential photodegradation. |
| Atmosphere | Inert atmosphere (e.g., argon, nitrogen) | Reduces the risk of oxidation. |
Q4: What are the best practices for preparing and storing this compound stock solutions?
A4: The choice of solvent and storage conditions are critical for the stability of this compound solutions.
-
Solvent Selection: Anhydrous organic solvents are recommended. Acetonitrile and dichloromethane are commonly used for analysis and are expected to be suitable for stock solutions.[6] Avoid protic solvents or those with high water content.
-
Container Selection: Use amber glass vials with PTFE-lined screw caps to protect from light and prevent solvent evaporation and contamination.[7] Ensure the container is properly sealed.
-
Storage of Solutions: Store stock solutions at low temperatures (e.g., -20°C or -80°C) to maximize long-term stability.[8] Before use, allow the solution to equilibrate to room temperature to prevent condensation from introducing moisture.
Troubleshooting Guide
This guide addresses specific issues that users may encounter when working with this compound reference standards.
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Unexpected peaks in chromatogram (GC/MS, HPLC) | Degradation of the reference standard. | 1. Verify Storage Conditions: Ensure the standard has been stored according to the recommended conditions (cool, dry, dark).2. Check Solvent Quality: Use high-purity, anhydrous solvents for preparing solutions. Water contamination can lead to hydrolysis.3. Prepare Fresh Solutions: If the stock solution is old, prepare a fresh one from the solid standard.4. Confirm Identity of New Peaks: The unexpected peaks are likely hydrolysis or oxidation products such as diols and sulfoxides.[1] |
| Decreased concentration of the main peak over time | Gradual degradation of this compound in solution. | 1. Limit Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can introduce moisture and accelerate degradation. Aliquot the stock solution into smaller, single-use vials.2. Perform Regular Purity Checks: Periodically analyze the stock solution to monitor its concentration and purity.3. Consider Isochronous Stability Studies: For long-term experiments, an isochronous study design can help mitigate the effects of long-term standard instability.[9] |
| Inconsistent analytical results between experiments | Instability of working solutions or improper handling. | 1. Prepare Working Solutions Fresh Daily: Due to its reactivity, it is best to prepare dilute working solutions immediately before use.2. Ensure Proper Pipetting Technique: this compound is a solid at room temperature, ensure it is fully dissolved before making dilutions.[10]3. Maintain Consistent Environmental Conditions: Perform experiments in a controlled environment to minimize variations in temperature and humidity. |
| Discoloration of the solid reference standard | Impurities or degradation over time. | 1. Assess Purity: If the color has changed from its initial appearance (typically white to pale brown for impure samples), its purity should be re-assessed.[10]2. Contact Supplier: If significant discoloration is observed in a newly received standard, contact the supplier for a replacement. |
Experimental Protocols and Methodologies
Protocol for a Basic Stability-Indicating HPLC Method
This protocol provides a general framework for developing an HPLC method to monitor the stability of this compound. Method validation is crucial for reliable results.[11][12][13][14]
-
Objective: To separate this compound from its potential degradation products.
-
Instrumentation: HPLC with UV detection.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is a common starting point for separating compounds of similar polarity. A typical gradient might be:
-
Start with 50:50 acetonitrile:water.
-
Increase acetonitrile concentration over time to elute less polar compounds.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where this compound has significant absorbance (e.g., around 210 nm, though this may need optimization).
-
Sample Preparation:
-
Prepare a stock solution of this compound in anhydrous acetonitrile (e.g., 1 mg/mL).
-
Dilute the stock solution to a working concentration (e.g., 10 µg/mL) with the initial mobile phase composition.
-
-
Forced Degradation (Stress Testing): To ensure the method is stability-indicating, perform forced degradation studies.[15] This involves subjecting the this compound solution to harsh conditions to generate degradation products.
-
Acid Hydrolysis: Add a small amount of dilute hydrochloric acid and heat gently.
-
Base Hydrolysis: Add a small amount of dilute sodium hydroxide and heat gently.
-
Oxidation: Add a small amount of hydrogen peroxide.
-
Photostability: Expose the solution to UV light.
-
Thermal Stress: Heat the solution. Analyze the stressed samples by HPLC to ensure that the degradation products are resolved from the parent this compound peak.
-
Visualizations
Below are diagrams illustrating key concepts related to this compound stability.
References
- 1. researchgate.net [researchgate.net]
- 2. Adduct of the blistering warfare agent this compound with human serum albumin and its mass spectrometric identification for biomedical verification of exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influence of Storage Conditions on the Stability of Gum Arabic and Tragacanth | MDPI [mdpi.com]
- 4. Impact of humidity on the adsorption and decomposition of mustard gas simulant on heteroatom-modified nanoporous carbon textiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of Temperature and Moisture on the Physical Stability of Binary and Ternary Amorphous Solid Dispersions of Celecoxib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. calpaclab.com [calpaclab.com]
- 8. Long-term stability and temporal trends of organic contaminants in four collections of mussel tissue frozen standard reference materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. westgard.com [westgard.com]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. validated hplc methods: Topics by Science.gov [science.gov]
- 12. mdpi.com [mdpi.com]
- 13. Validated High Performance Liquid Chromatographic Method for Stability Study of Eptifibatide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A validated high performance liquid chromatography method for the analysis of thymol and carvacrol in Thymus vulgaris L. volatile oil - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Minimizing degradation of Sesquimustard during sample preparation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you minimize the degradation of Sesquimustard during sample preparation and analysis.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and analysis of this compound.
Q1: What is this compound and how does it differ from Sulfur Mustard?
A1: this compound (Agent Q) is a potent vesicant (blistering agent) and an organosulfur compound with the chemical formula (ClCH₂CH₂SCH₂)₂.[1] While structurally related to sulfur mustard (HD), this compound is a solid at room temperature and is considered to be more potent.[1][2] It is often found as an impurity in aged sulfur mustard stockpiles or as a component of mixed agents like HQ.[2]
Q2: What are the main degradation pathways for this compound?
A2: The primary degradation pathways for this compound are hydrolysis and oxidation.
-
Hydrolysis: This is a significant degradation route in the presence of water. It proceeds through the formation of stable, cyclic sulfonium ions which can persist in aqueous solutions for up to a week.[3] These intermediates are important as they can be detected and used as markers for this compound exposure.[3] The rate of hydrolysis is influenced by pH.[4][5]
-
Oxidation: this compound can also be oxidized, leading to the formation of corresponding sulfoxides and diols.
Q3: What are the recommended storage conditions for this compound samples?
A3: To minimize degradation, samples containing this compound should be stored under the following conditions:
-
Temperature: Store samples at low temperatures, preferably at -20°C or -80°C, to slow down degradation kinetics.[6][7]
-
Light: Protect samples from light by using amber vials or storing them in the dark to prevent photodegradation.
-
Moisture: As hydrolysis is a major degradation pathway, it is crucial to store samples in tightly sealed containers in a dry environment. For organic extracts, the use of a drying agent like anhydrous sodium sulfate can be beneficial.
Q4: How can I prevent the loss of this compound due to adsorption onto labware?
A4: this compound, being a reactive and "sticky" compound, can adsorb to the active sites on glass and plastic surfaces, leading to analyte loss and inaccurate quantification. To mitigate this:
-
Silanization: Use silanized glassware. The silanization process deactivates the glass surface by replacing active Si-OH groups with less reactive Si-O-Si bonds, thus preventing adsorption.[8][9][10][11]
-
Material Choice: Polypropylene vials may also be used, but it is essential to test for potential adsorption with your specific standards and sample matrices.
II. Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound, particularly with Gas Chromatography-Mass Spectrometry (GC-MS).
Troubleshooting Common GC-MS Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Peak Intensity | 1. Degradation of Analyte: this compound may have degraded in the sample or during analysis. 2. Adsorption: Analyte may be adsorbing to the injector liner, column, or other parts of the system. 3. Leak in the System: A leak in the carrier gas line or at the injection port can lead to poor sample transfer. 4. Incorrect Injection Parameters: The injection temperature or volume may not be optimal. | 1. Check Sample Integrity: Prepare fresh standards and re-analyze. Ensure proper storage of samples. 2. Use Deactivated System: Employ a silanized injector liner and a high-quality, low-bleed GC column.[12][13] 3. Perform Leak Check: Use an electronic leak detector to check for leaks at all fittings and connections. 4. Optimize Injection: Ensure the injection port temperature is appropriate for the volatility of this compound without causing thermal degradation. A typical starting point is 250°C.[14] |
| Peak Tailing | 1. Active Sites: Active sites in the GC inlet or column are interacting with the analyte. 2. Column Contamination: The front end of the column may be contaminated with non-volatile matrix components. 3. Improper Column Installation: The column may be installed too high or too low in the injector or detector. | 1. Deactivate System: Use a fresh, silanized liner and ensure the column is properly conditioned.[12] 2. Column Maintenance: Trim the first 10-15 cm of the column inlet. 3. Reinstall Column: Follow the manufacturer's instructions for proper column installation depth. |
| Ghost Peaks | 1. Carryover: Residue from a previous, more concentrated sample is present in the injection system. 2. Contaminated Syringe: The autosampler syringe may be contaminated. 3. Septum Bleed: Particles from the septum are entering the inlet. | 1. Solvent Washes: Run several blank solvent injections to clean the system.[15] 2. Syringe Cleaning: Implement a rigorous syringe cleaning protocol with multiple solvent rinses.[16] 3. Replace Septum: Use a high-quality, low-bleed septum and replace it regularly.[13] |
| Poor Reproducibility | 1. Inconsistent Injection Volume: The autosampler may not be drawing and injecting a consistent volume. 2. Sample Degradation over Time: The analyte may be degrading in the autosampler vials during the analytical run. 3. Matrix Effects: Co-eluting matrix components can cause signal suppression or enhancement.[17] | 1. Check Autosampler: Inspect the syringe for air bubbles and ensure it is functioning correctly. 2. Sample Stability: Keep autosampler trays cooled if possible. A stability study of the analyte in the prepared sample matrix is recommended.[18] 3. Use Matrix-Matched Standards or an Internal Standard: Prepare calibration standards in a blank matrix extract to compensate for matrix effects.[17][19][20][21] |
III. Data Presentation
Factors Influencing this compound Degradation
The stability of this compound is highly dependent on environmental conditions. The following tables summarize the impact of various factors on its degradation.
Table 1: Effect of pH on Hydrolysis Rate of Sulfur Mustards *
| pH | Relative Hydrolysis Rate | Notes |
| < 7 (Acidic) | Stable | The rate of hydrolysis for sulfur mustards is generally not accelerated under acidic conditions.[4] |
| 7 (Neutral) | Baseline Rate | Hydrolysis occurs at a steady rate in neutral aqueous solutions. |
| > 7 (Basic) | Increased | The rate of hydrolysis increases with increasing pH.[5] |
*Quantitative data for this compound is limited; these trends are based on data for Sulfur Mustard (HD), a close structural analog.
Table 2: Effect of Temperature and Moisture on Degradation Half-life of Sulfur Mustard *
| Condition | Temperature | Half-life |
| Ambient Concrete | 22°C | 3.5 to 54 weeks |
| Moist Concrete | 22°C | 75 to 350 hours |
| Moist Sand | 22°C | 8 weeks |
| Moist Sand | 35°C | 1 week |
*Data from studies on Sulfur Mustard (HD) degradation on various surfaces, indicating that both increased temperature and moisture significantly accelerate degradation.[22][23]
IV. Experimental Protocols
This section provides detailed methodologies for the extraction and analysis of this compound from soil and biological matrices.
Protocol 1: Extraction of this compound from Soil Samples for GC-MS Analysis
Objective: To extract this compound from soil samples for subsequent analysis by GC-MS.
Materials:
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Soil sample
-
Dichloromethane (DCM), pesticide residue grade
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Anhydrous sodium sulfate
-
Sonicator
-
Centrifuge
-
Glass centrifuge tubes with PTFE-lined caps
-
Silanized glass vials
-
GC-MS system
Procedure:
-
Sample Preparation: Weigh 5-10 g of the soil sample into a glass centrifuge tube.
-
Extraction: Add 10 mL of DCM to the tube.
-
Sonication: Place the tube in a sonicator bath and sonicate for 15 minutes.
-
Centrifugation: Centrifuge the sample at 3000 rpm for 10 minutes to separate the soil from the solvent.
-
Solvent Transfer: Carefully transfer the DCM supernatant to a clean glass tube.
-
Repeat Extraction: Repeat the extraction (steps 2-5) on the soil pellet with a fresh 10 mL of DCM.
-
Combine Extracts: Combine the two DCM extracts.
-
Drying: Add a small amount of anhydrous sodium sulfate to the combined extract to remove any residual water.
-
Concentration: If necessary, concentrate the extract under a gentle stream of nitrogen to a final volume of 1 mL. Note: Avoid complete dryness to prevent loss of the analyte.
-
Analysis: Transfer the final extract to a silanized autosampler vial for GC-MS analysis.
Protocol 2: Extraction of this compound Adducts from Plasma for LC-MS Analysis
Objective: To extract protein adducts of this compound from plasma samples for analysis by LC-MS. This protocol focuses on the analysis of the alkylated tripeptide derived from human serum albumin (HSA) after enzymatic digestion.[6]
Materials:
-
Plasma sample
-
Acetone, HPLC grade
-
Ammonium bicarbonate buffer (50 mM)
-
Pronase solution (10 mg/mL in ammonium bicarbonate buffer)
-
Centrifuge
-
Ultrasonic bath
-
Molecular weight cut-off filters (10 kDa)
-
LC-MS system
Procedure:
-
Protein Precipitation: To 50 µL of plasma, add 250 µL of cold acetone. Vortex vigorously and then centrifuge at 3500 x g for 3 minutes.[18]
-
Protein Pellet Washing: Discard the supernatant. Wash the protein pellet with 250 µL of acetone, using an ultrasonic bath for 2 minutes to resuspend the pellet, followed by centrifugation at 3500 x g for 3 minutes.
-
Drying: Discard the supernatant and air-dry the protein pellet.
-
Enzymatic Digestion: Reconstitute the dried pellet in ammonium bicarbonate buffer. Add Pronase solution and incubate at 37°C for 2 hours.[6]
-
Enzyme Removal: Filter the digest through a 10 kDa molecular weight cut-off filter by centrifugation to remove the enzyme.
-
Analysis: The filtrate, containing the tripeptide adducts, is then ready for analysis by LC-MS/MS.
V. Visualizations
Degradation Pathway of this compound
The following diagram illustrates the initial steps of the hydrolytic degradation of this compound, leading to the formation of a stable cyclic sulfonium ion.
Caption: Hydrolytic degradation pathway of this compound.
General Experimental Workflow for this compound Analysis
This diagram outlines the typical workflow for the analysis of this compound from sample collection to data analysis.
Caption: General workflow for this compound analysis.
Logical Relationship for Troubleshooting Low Analyte Recovery
This diagram presents a logical approach to troubleshooting low recovery of this compound during analysis.
Caption: Troubleshooting logic for low this compound recovery.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C6H12Cl2S2 | CID 19092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chemistry of Sulfur Mustard and Lewisite - Veterans at Risk - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. pH-dependent toxicity of sulphur mustard in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. publications.tno.nl [publications.tno.nl]
- 7. brd.nci.nih.gov [brd.nci.nih.gov]
- 8. trilogylab.com [trilogylab.com]
- 9. Silanizing glassware - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Silanizing glassware - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 12. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 13. shimadzu.co.uk [shimadzu.co.uk]
- 14. apps.dtic.mil [apps.dtic.mil]
- 15. Get your GC-MS troubleshooting guide now! | Separation Science [sepscience.com]
- 16. scribd.com [scribd.com]
- 17. Matrix-matched Calibration - Bayerisches Zentrum für Biomolekulare Massenspektrometrie (BayBioMS) [tcf.tum.de]
- 18. Adduct of the blistering warfare agent this compound with human serum albumin and its mass spectrometric identification for biomedical verification of exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
- 20. mdpi.com [mdpi.com]
- 21. youtube.com [youtube.com]
- 22. Kinetics of the degradation of sulfur mustard on ambient and moist concrete - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Addressing matrix effects in the analysis of Sesquimustard in environmental samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of Sesquimustard in complex environmental samples.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as this compound, by co-eluting compounds from the sample matrix.[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of quantitative analysis by techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[1][2] In environmental samples, complex matrices containing substances like humic acids, fulvic acids, and various inorganic and organic compounds can significantly interfere with the analysis.[3]
Q2: How can I identify if my this compound analysis is affected by matrix effects?
A2: The presence of matrix effects can be assessed using several methods:
-
Post-Extraction Spike: This is a widely used method to quantitatively assess matrix effects. It involves comparing the analytical response of a standard spiked into a blank matrix extract to the response of a standard in a clean solvent at the same concentration. A significant difference in the signal intensity indicates the presence of matrix effects.[1]
-
Post-Column Infusion: This technique provides a qualitative assessment by continuously infusing a standard solution of this compound into the mass spectrometer while a blank matrix extract is injected into the LC system. Any suppression or enhancement of the constant signal at the retention time of matrix components indicates a matrix effect.[1]
-
Comparison of Calibration Curves: Comparing the slope of a calibration curve prepared in a clean solvent with that of a matrix-matched calibration curve can also reveal the extent of matrix effects.
Q3: What are the common analytical techniques used for this compound analysis and their susceptibility to matrix effects?
A3: The most common analytical methods for this compound and its degradation products are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[4][5]
-
GC-MS: This technique is often used for the analysis of volatile and semi-volatile compounds like this compound. Matrix effects in GC-MS, often referred to as "matrix-induced signal enhancement," can occur when non-volatile matrix components coat the GC inlet and column, preventing the thermal degradation of the analyte and leading to a higher response.[1]
-
LC-MS/MS: This is a highly sensitive and selective technique for the analysis of a wide range of compounds, including this compound and its hydrolysis products. However, it is particularly susceptible to ion suppression or enhancement in the electrospray ionization (ESI) source due to competition for ionization with co-eluting matrix components.[2]
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of this compound in environmental samples.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Low or no signal for this compound | Ion Suppression: Co-eluting matrix components are suppressing the ionization of this compound in the MS source. | 1. Improve Sample Cleanup: Employ more rigorous sample preparation techniques like Solid-Phase Extraction (SPE) or QuEChERS to remove interfering matrix components.[6] 2. Optimize Chromatography: Modify the LC gradient or change the column to improve the separation of this compound from matrix interferences. 3. Dilute the Sample: Diluting the sample extract can reduce the concentration of interfering matrix components, although this may compromise the limit of detection. |
| Inconsistent or poor recovery | Inefficient Extraction: The chosen extraction method may not be suitable for the specific sample matrix (e.g., high organic content soil). Analyte Degradation: this compound may be degrading during sample preparation or analysis. | 1. Optimize Extraction Protocol: Test different extraction solvents and techniques (e.g., sonication, pressurized liquid extraction). For soil, a comparison between SPE and QuEChERS may be beneficial.[6][7] 2. Use an Internal Standard: Incorporate a stable isotope-labeled internal standard for this compound to compensate for extraction inefficiency and matrix effects. 3. Control Temperature and pH: Ensure that sample processing conditions are controlled to minimize analyte degradation. |
| High background noise or interfering peaks | Insufficient Sample Cleanup: The sample extract contains a high concentration of matrix components. | 1. Enhance Cleanup Steps: Add a secondary cleanup step, such as using a different SPE sorbent or performing a liquid-liquid extraction after the initial extraction. 2. Use a More Selective MS/MS Transition: If using LC-MS/MS, select a more specific precursor-to-product ion transition to reduce the detection of interfering compounds. |
| Poor linearity in calibration curve | Matrix Effects Varying with Concentration: The degree of ion suppression or enhancement may not be constant across the calibration range. | 1. Use Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is representative of the samples being analyzed.[8] 2. Employ the Standard Addition Method: This involves adding known amounts of the analyte to the sample itself to create a calibration curve within the sample matrix. |
Data Presentation
The following table summarizes recovery data for thiodiglycol, a hydrolysis product of sulfur mustard, from different soil types. While specific data for this compound is limited, this provides an indication of the variability that can be expected in environmental matrices.
| Analyte | Matrix | Extraction Method | Spiked Concentration (µg/g) | Recovery Efficiency (%) | Reference |
| Thiodiglycol | Sandy Clay Loam | Aqueous Extraction | 20 | 85 ± 7 | |
| Thiodiglycol | Loamy Sand | Aqueous Extraction | 20 | 54 ± 6 | |
| Thiodiglycol | Control Soil 1 | Aqueous Extraction | 20 | 52 ± 4 | |
| Thiodiglycol | Control Soil 2 | Aqueous Extraction | 20 | 51 ± 3 |
Experimental Protocols
Protocol 1: Generic Solid-Phase Extraction (SPE) for this compound in Soil
This protocol provides a general workflow for the extraction and cleanup of this compound from soil samples. Optimization may be required based on the specific soil type and analytical instrumentation.
-
Sample Preparation:
-
Air-dry the soil sample and sieve it through a 2 mm mesh to remove large debris.
-
Weigh 5-10 g of the homogenized soil into a centrifuge tube.
-
-
Extraction:
-
Add 10-20 mL of a suitable organic solvent (e.g., dichloromethane or acetonitrile).
-
Spike with an appropriate internal standard if available.
-
Vortex or sonicate the sample for 15-30 minutes to ensure efficient extraction.
-
Centrifuge the sample and collect the supernatant.
-
Repeat the extraction process twice more and combine the supernatants.
-
-
SPE Cleanup:
-
Condition an SPE cartridge (e.g., C18 or a combination of sorbents) with the extraction solvent.
-
Load the combined extract onto the conditioned SPE cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute the this compound with a stronger organic solvent.
-
-
Concentration and Analysis:
-
Evaporate the eluate to near dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for GC-MS or LC-MS/MS analysis.
-
Visualizations
Caption: Workflow for this compound analysis in environmental samples.
Caption: Troubleshooting logic for addressing matrix effects.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. Adduct of the blistering warfare agent this compound with human serum albumin and its mass spectrometric identification for biomedical verification of exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. hawach.com [hawach.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Improving Sesquimustard Decontamination Efficiency
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working on the decontamination of Sesquimustard (Q). Our goal is to enhance the efficiency and safety of your experimental workflows.
Troubleshooting Guides
This section addresses common issues encountered during this compound decontamination experiments.
| Problem | Potential Cause | Recommended Solution |
| Incomplete Decontamination | Insufficient decontaminant concentration or contact time. | Increase the concentration of the decontaminating agent or extend the reaction time. Monitor the reaction progress using analytical methods like GC-MS to determine the optimal parameters.[1][2] |
| Poor solubility of this compound in the decontamination solution. | Use a co-solvent to improve the solubility of this compound. For aqueous decontaminants, the addition of a miscible organic solvent can enhance the reaction rate. | |
| Ineffective decontaminating agent for this compound. | Switch to a different class of decontaminating agent. Oxidation and hydrolysis are common effective methods. For instance, if a hydrolysis-based method is failing, consider an oxidative approach. | |
| Formation of Toxic Byproducts | Over-oxidation of the sulfur atom. | Carefully control the stoichiometry of the oxidizing agent. Over-oxidation can lead to the formation of sulfones, which may also be toxic.[1] Monitor the reaction for the formation of such byproducts. |
| Incomplete reaction leading to hazardous intermediates. | Ensure the decontamination reaction goes to completion. Use analytical techniques to confirm the absence of both the parent agent and any reactive intermediates before disposal. | |
| Inconsistent Results | Variability in experimental conditions. | Standardize all experimental parameters, including temperature, pH, mixing speed, and the age of the decontaminant solutions. |
| Contamination of glassware or equipment. | Implement a rigorous cleaning and decontamination protocol for all equipment that comes into contact with this compound. | |
| Difficulty in Monitoring Decontamination | Low concentration of this compound or its byproducts. | Utilize sensitive analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for detection and quantification.[2] |
| Matrix effects from the decontamination solution. | Develop a robust sample preparation method to remove interfering substances from the decontamination matrix before analysis. This may include liquid-liquid extraction or solid-phase extraction. |
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms for this compound decontamination?
A1: The primary mechanisms for this compound decontamination are chemical reactions that alter its structure and reduce its toxicity. The two main approaches are:
-
Oxidation: This process targets the sulfur atoms in the this compound molecule, converting the thioether to a less toxic sulfoxide and subsequently to a sulfone.[1]
-
Hydrolysis: This involves the reaction with water or other nucleophiles to replace the chloroethyl groups, leading to the formation of less harmful hydroxylated products.
Q2: How can I verify that the decontamination of this compound is complete?
A2: Verification of complete decontamination is crucial and should be performed using sensitive analytical methods. Gas Chromatography-Mass Spectrometry (GC-MS) is a standard technique for identifying and quantifying this compound and its degradation products.[2] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can also be employed, especially for the analysis of more polar hydrolysis products.[2] The absence of the parent this compound peak in the analytical results indicates complete decontamination.
Q3: Are there any safe simulants for this compound that can be used for protocol development?
A3: While no simulant can perfectly replicate all properties of this compound, 2-chloroethyl ethyl sulfide (CEES) is a commonly used simulant for sulfur mustard and can be a useful, less toxic alternative for initial protocol development and training. However, it is important to note that the reaction kinetics and decontamination efficiency may differ from that of this compound.
Q4: What safety precautions should be taken when working with this compound?
A4: this compound is a potent vesicant and requires strict safety protocols. All work must be conducted in a certified chemical fume hood. Personal protective equipment (PPE) is mandatory and should include chemical-resistant gloves, a lab coat, and eye protection. A thorough risk assessment should be completed before any experiment, and all personnel must be trained in emergency procedures.
Q5: How does the decontamination of this compound compare to that of Sulfur Mustard (HD)?
A5: this compound and Sulfur Mustard (HD) are structurally related, and many decontamination methods are effective for both. However, due to differences in physical properties such as lower volatility, decontamination protocols may need to be optimized for this compound.[3] The reaction rates and the nature of byproducts might also differ, necessitating specific analytical validation for this compound decontamination procedures.
Experimental Protocols
Below are detailed methodologies for key decontamination experiments. These are starting points and may require optimization for your specific experimental conditions.
Protocol 1: Oxidative Decontamination using a Peroxide-Based Reagent
Objective: To decontaminate this compound in a liquid matrix using an oxidative method.
Materials:
-
This compound stock solution in an appropriate solvent (e.g., isopropanol).
-
Decontamination solution: Hydrogen peroxide (30%) and a suitable catalyst (e.g., a metal salt).
-
Quenching solution (e.g., sodium bisulfite).
-
Extraction solvent (e.g., dichloromethane).
-
GC-MS for analysis.
Procedure:
-
Prepare the decontamination solution by adding the catalyst to the hydrogen peroxide solution at the desired concentration.
-
In a reaction vessel within a fume hood, add a known amount of the this compound stock solution.
-
Initiate the decontamination by adding the peroxide-based decontamination solution to the this compound solution. The molar ratio of oxidant to agent should be optimized (e.g., 10:1).
-
Stir the reaction mixture vigorously at a controlled temperature (e.g., room temperature) for a specific duration (e.g., 1 hour).
-
At predetermined time points, take aliquots of the reaction mixture for analysis.
-
Immediately quench the reaction in the aliquots by adding an excess of sodium bisulfite solution.
-
Extract the quenched aliquot with dichloromethane.
-
Analyze the organic extract by GC-MS to determine the concentration of remaining this compound and identify any degradation products.
-
Continue monitoring the reaction until the this compound concentration is below the detection limit.
Protocol 2: Hydrolytic Decontamination
Objective: To decontaminate this compound through hydrolysis.
Materials:
-
This compound stock solution.
-
Hydrolysis solution (e.g., aqueous solution with a specific pH, or a solution containing a nucleophilic reagent).
-
Buffer solutions to maintain pH.
-
Extraction solvent (e.g., dichloromethane).
-
LC-MS/MS for analysis of polar byproducts.
Procedure:
-
Prepare the hydrolysis solution and adjust the pH to the desired level using a buffer.
-
Add a known amount of this compound stock solution to the hydrolysis solution in a sealed reaction vessel.
-
Maintain the reaction at a constant temperature with continuous stirring.
-
Collect samples at various time intervals.
-
For analysis of remaining this compound, extract an aliquot with dichloromethane and analyze by GC-MS.
-
For analysis of hydrolysis products, directly inject an aqueous aliquot (after appropriate dilution and filtration) into an LC-MS/MS system.
-
Monitor the disappearance of the parent agent and the appearance of hydrolysis products over time to determine the reaction kinetics and efficiency.
Data Presentation
The following table summarizes hypothetical quantitative data for different decontamination methods to illustrate how to structure your results for easy comparison.
| Decontamination Method | Agent | Concentration | Temperature (°C) | Time (min) | Decontamination Efficiency (%) | Key Byproducts |
| Oxidation (H₂O₂/Catalyst) | This compound | 1000 ppm | 25 | 60 | >99 | Sulfoxide, Sulfone |
| Hydrolysis (pH 10) | This compound | 1000 ppm | 50 | 120 | 95 | Hydroxylated derivatives |
| Alkaline Dehydrohalogenation | This compound | 1000 ppm | 25 | 30 | 98 | Vinyl derivatives |
Mandatory Visualizations
Signaling Pathways
The following diagram illustrates a putative signaling pathway for this compound-induced cellular damage, based on known pathways for sulfur mustard. This compound, as a potent alkylating agent, is expected to induce DNA damage and oxidative stress, leading to the activation of cell death pathways.
Caption: Putative signaling pathway for this compound-induced cytotoxicity.
Experimental Workflow
This diagram outlines a general experimental workflow for evaluating the efficiency of a this compound decontamination protocol.
Caption: General workflow for this compound decontamination efficiency testing.
References
Technical Support Center: Refining Animal Models for Sesquimustard Toxicity Testing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on refining animal models for more accurate sesquimustard toxicity testing. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in establishing accurate animal models for this compound toxicity?
A1: The primary challenges include the high toxicity of this compound, which often leads to severe animal distress and mortality, making it difficult to study long-term effects. Additionally, there are significant species-specific differences in response to vesicants, making it challenging to extrapolate findings to human toxicology. The lack of extensive research on this compound specifically, compared to its analog sulfur mustard, also presents a hurdle in developing refined and validated models.
Q2: Which animal models are most commonly used for vesicant toxicity testing, and what are their key characteristics?
A2: Due to the limited availability of data on this compound, researchers often rely on models established for sulfur mustard. Commonly used models include:
-
Mice: Often used for initial screening and mechanistic studies due to their cost-effectiveness and the availability of genetic models. The mouse ear vesicant model (MEVM) is a specific application for studying dermal reactions.
-
Rats: Frequently used for inhalation and systemic toxicity studies. Their larger size compared to mice allows for easier collection of biological samples.
-
Guinea Pigs: Both haired and hairless guinea pigs are used, with the latter being more sensitive to dermal injury and having skin morphologically more similar to humans.
-
Pigs (Weanling and Minipigs): Their skin is anatomically and physiologically very similar to human skin, making them a valuable model for dermal toxicity and wound healing studies.
Q3: What are the key principles for refining animal experiments in this compound toxicity testing?
A3: The guiding principles are the "3Rs":
-
Replacement: Using non-animal methods whenever possible, such as in vitro cell cultures, organ-on-a-chip models, and in silico computational modeling.
-
Reduction: Employing statistical methods and experimental designs that minimize the number of animals required to obtain valid results. This can include strategies like using historical control data.
-
Refinement: Modifying procedures to minimize animal pain, suffering, and distress. This includes using appropriate anesthesia and analgesia, establishing humane endpoints, and providing environmental enrichment.
Q4: What are the primary mechanisms of this compound toxicity?
A4: As a bifunctional alkylating agent, this compound's toxicity is primarily driven by its ability to form covalent adducts with cellular macromolecules, including DNA, RNA, and proteins.[1][2] This leads to a cascade of cellular events, including:
-
DNA Damage: Alkylation of DNA leads to strand breaks, cross-linking, and impaired DNA replication and transcription, which can trigger cell cycle arrest and apoptosis.[3]
-
PARP Activation: DNA damage activates Poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair.[3] However, overactivation of PARP can deplete cellular NAD+ and ATP, leading to an energy crisis and necrotic cell death.[3][4]
-
Inflammatory Response: this compound exposure triggers a robust inflammatory response, characterized by the release of pro-inflammatory cytokines and chemokines, such as interleukins (IL-1α, IL-1β, IL-6, IL-8) and tumor necrosis factor-alpha (TNF-α).[3] This is partly mediated by the activation of signaling pathways like NF-κB.[5][6][7]
-
Oxidative Stress: The inflammatory response and cellular damage contribute to the generation of reactive oxygen species (ROS), leading to oxidative stress, which further exacerbates tissue injury.
Troubleshooting Guides
Issue 1: High mortality rates in acute toxicity studies are preventing the collection of meaningful data.
-
Question: How can I refine my acute toxicity protocol to reduce mortality while still assessing toxicity?
-
Answer:
-
Refine Dose Selection: Conduct a preliminary dose-range finding study with a small number of animals to identify a sublethal dose range.
-
Implement Humane Endpoints: Establish clear, early indicators of severe toxicity that warrant euthanasia before the animal experiences significant suffering. These can include a certain percentage of body weight loss, specific clinical signs of distress, or changes in body temperature.
-
Staggered Dosing: Instead of administering a single high dose, consider a staggered approach with smaller, repeated doses to observe the cumulative effects at lower concentrations.
-
Alternative Endpoints: Shift the focus from lethality (LD50) to non-lethal endpoints that are indicative of toxicity, such as specific biochemical markers, histopathological changes, or functional impairments.
-
Issue 2: Inconsistent or highly variable results in dermal toxicity studies.
-
Question: What are the common sources of variability in dermal toxicity experiments with vesicants, and how can I minimize them?
-
Answer:
-
Standardize Application Area: Ensure the precise and consistent application of the test substance to a clearly defined and clipped area of the skin. The dorsal trunk is a commonly used site.
-
Control for Substance Spreading: Use a porous gauze dressing and non-irritating tape to cover the application site and prevent the animal from ingesting the substance through grooming.
-
Animal Strain and Sex: Use a single, well-characterized animal strain and sex for each experiment, as responses can vary. Female animals are often recommended for initial studies to reduce variability related to hormonal cycles.
-
Environmental Conditions: Maintain consistent and controlled environmental conditions (temperature, humidity, light cycle) as these can influence skin permeability and animal stress levels.
-
Observer Training: Ensure that all personnel involved in scoring dermal reactions are properly trained and calibrated to use a standardized scoring system to minimize inter-observer variability.
-
Issue 3: Difficulty in assessing systemic toxicity following dermal exposure.
-
Question: What are reliable biomarkers to assess the systemic effects of dermally applied this compound?
-
Answer:
-
Hematological Parameters: Monitor changes in complete blood counts (CBC), as vesicants can cause bone marrow suppression, leading to leukopenia.[8]
-
Biochemical Markers: Analyze serum for markers of organ damage. For example, elevated liver enzymes (ALT, AST) can indicate hepatotoxicity, while increased blood urea nitrogen (BUN) and creatinine can suggest kidney damage.[9]
-
Inflammatory Cytokines: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the blood to quantify the systemic inflammatory response.
-
DNA and Protein Adducts: The detection of this compound-specific adducts in blood components, such as hemoglobin or albumin, provides a direct and long-lasting biomarker of exposure.[10][11][12] Urinary metabolites, like β-lyase products, are also unequivocal indicators of exposure.[13][14]
-
Quantitative Data
Table 1: Acute Toxicity of this compound in Animal Models
| Animal Model | Route of Administration | Toxicity Value (LC50/LD50) | Observation Period | Reference |
| Mouse | Inhalation | LC50: 6 mg/m³ / 10 min | 14 days | [15] |
| Rat | Inhalation | LC50: 11 mg/m³ / 10 min | 14 days | [15] |
| Dog | Inhalation | LC50: 90 mg/m³ / 2 min | Not Specified | [15] |
| Mouse (Female) | Percutaneous (Dermal) | LD50: 5.7 mg/kg | 14 days | [16] |
| Mouse (Female) | Oral | LD50: 8.1 mg/kg | 14 days | [16] |
| Mouse (Female) | Subcutaneous | LD50: 23.0 mg/kg | 14 days | [16] |
| Rat | Percutaneous (Dermal) | LD50: 9 mg/kg | Not Specified | [8][17] |
| Rat | Oral | LD50: 17 mg/kg | Not Specified | [18] |
Note: Data for percutaneous, oral, and subcutaneous routes for mice and rats are for the related compound, sulfur mustard, and are provided as a reference.
Experimental Protocols
Protocol 1: Acute Dermal Toxicity Study (Adapted from OECD Guideline 402)[19][20][21][22][23]
1. Animal Selection and Preparation:
- Species: Young adult rats (8-12 weeks old), single sex (preferably female).
- Acclimatization: Acclimatize animals to laboratory conditions for at least 5 days.
- Preparation: 24 hours before the study, clip the fur from the dorsal area of the trunk (approximately 10% of the body surface area).
2. Test Substance Preparation and Administration:
- Prepare the desired concentration of this compound in a suitable vehicle (e.g., acetone).
- Apply a single dose of the test substance uniformly over the prepared skin area.
- Cover the application site with a porous gauze dressing and non-irritating tape.
3. Observation:
- Exposure Period: 24 hours.
- Post-Exposure Observation: Observe animals for mortality, clinical signs of toxicity (e.g., skin irritation, changes in behavior, respiratory distress), and body weight changes for at least 14 days.
- Dermal Reactions: Score skin reactions (erythema and edema) at 1, 24, 48, and 72 hours after application, and then weekly.
4. Data Collection and Analysis:
- Record all mortalities and clinical signs.
- Calculate the LD50 value if applicable, or determine the no-observed-adverse-effect-level (NOAEL).
- Perform histopathological examination of the skin and major organs at the end of the study.
Protocol 2: Acute Inhalation Toxicity Study (Adapted from available literature)[24][25][26][27][28][29]
1. Animal Selection and Preparation:
- Species: Young adult rats (8-12 weeks old).
- Acclimatization: Acclimatize animals to laboratory conditions for at least 5 days.
2. Exposure System:
- Use a whole-body or nose-only inhalation exposure chamber.
- Generate a stable and measurable concentration of this compound vapor or aerosol.
3. Exposure Procedure:
- Place animals in the exposure chamber.
- Expose animals to the target concentration of this compound for a defined period (e.g., 10 minutes to 4 hours).
- Monitor chamber concentration and environmental parameters throughout the exposure.
4. Observation:
- Post-Exposure Observation: Observe animals for mortality, clinical signs of toxicity (e.g., respiratory distress, ocular irritation, neurological signs), and body weight changes for at least 14 days.
- Pulmonary Function: If feasible, measure pulmonary function parameters at selected time points.
5. Data Collection and Analysis:
- Record all mortalities and clinical signs.
- Calculate the LC50 value.
- At the end of the study, perform gross necropsy and histopathological examination of the respiratory tract and other major organs.
- Collect bronchoalveolar lavage (BAL) fluid for cellular and biochemical analysis.
Visualizations
Caption: Experimental workflow for in vivo this compound toxicity testing.
Caption: Key signaling pathways in this compound-induced cellular toxicity.
References
- 1. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of sulfur mustard analog 2-chloroethyl ethyl sulfide-induced DNA damage in skin epidermal cells and fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular toxicology of sulfur mustard-induced cutaneous inflammation and blistering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PARP inhibition prevents oxidative injury of bladder induced by acute urinary retention and subsequent emptying - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sulfur mustard induced cytokine production and cell death: investigating the potential roles of the p38, p53, and NF-kappaB signaling pathways with RNA interference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigating the Role of Sulfur Mustard in Triggering Molecular Inflammatory Mechanisms [immunoreg.shahed.ac.ir]
- 7. Sulfur Mustard Toxicity Following Dermal Exposure: Role of Oxidative Stress, and Antioxidant Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. Biochemical and hematological findings of Khorasan veterans 23 years after sulfur mustard exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Adduct of the blistering warfare agent this compound with human serum albumin and its mass spectrometric identification for biomedical verification of exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of long-lived sulfur mustard-human hemoglobin adducts in blood samples by red blood cells lysis and on-line coupling of digestion on an immobilized-trypsin reactor with liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Forensic evidence of sulfur mustard exposure in real cases of human poisoning by detection of diverse albumin-derived protein adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of poly (ADP-ribose) polymerase-1 (PARP-1) inhibition on sulfur mustard-induced cutaneous injuries in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. gulhanemedj.org [gulhanemedj.org]
- 15. This compound | C6H12Cl2S2 | CID 19092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. dspace.tbzmed.ac.ir [dspace.tbzmed.ac.ir]
- 17. atsdr.cdc.gov [atsdr.cdc.gov]
- 18. Health Risk Assessment for Sulfur Mustard (HD) - Review of the U.S. Army's Health Risk Assessments For Oral Exposure to Six Chemical-Warfare Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
Cross-validation of different analytical methods for Sesquimustard detection
A Comparative Guide to Analytical Methods for Sesquimustard Detection
This guide provides a detailed comparison of three primary analytical methods for the detection of this compound, a potent chemical warfare agent. The methodologies discussed are Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Fluorescent Sensors. This document is intended for researchers, scientists, and drug development professionals involved in the detection and analysis of chemical threats.
Data Presentation
The following table summarizes the quantitative performance of the different analytical methods for the detection of this compound and related sulfur mustards. Data for sulfur mustard is included as a close surrogate due to the limited availability of specific quantitative data for this compound.
| Analytical Method | Analyte | Matrix | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Linear Range | Recovery (%) |
| GC-MS | Sulfur Mustard | Urine | Low ppb range[1] | Not Specified | ~20% (semi-quantitative)[1] |
| Thiodiglycol (from protein adducts) | Blood | 10 pg/mL (LOD)[2] | 24 nM - 400 nM | Not Specified | |
| Sulfur Mustard Oxide (SMO) | Plasma | 0.1 µM (LOD)[3] | 0.5 - 100 µM[3] | Not Specified | |
| LC-MS/MS | This compound Metabolites | Urine | 1 ng/mL (LOD)[4] | Not Specified | >90% |
| Sulfur Mustard (SM) | Whole Blood | 1 µg/L (LOQ)[5] | 0.2 - 1000 µg/L[5] | Not Specified | |
| Sulfur Mustard Oxide (SMO) | Whole Blood | 1 µg/L (LOQ)[5] | 0.2 - 1000 µg/L[5] | Not Specified | |
| Mustard Sulfone (SMO2) | Whole Blood | 0.2 µg/L (LOQ)[5] | 0.2 - 1000 µg/L[5] | Not Specified | |
| Fluorescent Sensors | Sulfur Mustard Simulant (CEES) | Solution | 0.28 µM (LOD) | Not Specified | Not Applicable |
| Sulfur Mustard (SM) | Solution | 50 nM (LOD) | Not Specified | Not Applicable | |
| Sulfur Mustard Simulant (CEES) | Gas Phase | 0.2 ppm (LOD) | Not Specified | Not Applicable |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is a standard technique for the analysis of volatile and semi-volatile compounds like this compound. For biological samples, analysis often targets the more stable hydrolysis products or adducts after a chemical conversion or derivatization step.
Sample Preparation (from blood proteins): [2]
-
Precipitate protein from plasma using acetone.
-
Wash the protein pellet with acetone and diethyl ether. For whole blood, use acetone with 1% HCl for the initial precipitation.
-
Dry the precipitated protein.
-
Treat the protein with 1 M NaOH and heat at 70°C for 90 minutes to cleave the thiodiglycol adducts.
-
Add a deuterated internal standard (e.g., octadeuterothiodiglycol).
-
Neutralize the solution and extract with ethyl acetate.
-
Dry the extract with sodium sulfate.
-
Derivatize the extracted thiodiglycol with a suitable agent (e.g., pentafluorobenzoyl chloride) to improve volatility and detection sensitivity.
Instrumental Analysis: [2]
-
Gas Chromatograph: Equipped with a capillary column suitable for semi-volatile compounds (e.g., HP-5ms).
-
Injection: On-column injection is often used.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes. For example, start at 60°C and ramp up to 250°C.
-
Mass Spectrometer: Operated in either electron impact (EI) or chemical ionization (CI) mode. Selected Ion Monitoring (SIM) is used for quantitative analysis to enhance sensitivity and selectivity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method, particularly well-suited for the analysis of non-volatile and polar degradation products of this compound in complex matrices without the need for derivatization.
Sample Preparation (for urinary metabolites): [4]
-
Fortify the urine sample with a stable isotope-labeled internal standard.
-
Perform solid-phase extraction (SPE) for sample cleanup and concentration.
-
Elute the analytes from the SPE cartridge.
-
Evaporate the eluate to dryness and reconstitute in a solvent compatible with the LC mobile phase.
Instrumental Analysis: [5]
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase column (e.g., C18) is typically used.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with an additive like formic acid to improve ionization.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
Ionization Source: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are commonly used.
Fluorescent Sensors
Fluorescent sensors offer a rapid and sensitive method for the detection of this compound, often with the advantage of providing a visual signal. The detection is typically based on a chemical reaction between the sensor molecule and the analyte, leading to a change in fluorescence.
Detection Principle: The sensor molecule is designed to react specifically with the sulfur mustard moiety. This reaction, often a nucleophilic substitution, leads to a change in the electronic structure of the sensor, resulting in a "turn-on" or "turn-off" of its fluorescence.
Experimental Procedure (General):
-
Prepare a solution of the fluorescent probe in a suitable solvent (e.g., ethanol).
-
Add the sample suspected of containing this compound to the probe solution.
-
Allow the reaction to proceed, which may be accelerated by gentle heating.
-
Measure the fluorescence intensity at the specific excitation and emission wavelengths of the sensor using a fluorometer.
-
For qualitative analysis, the change in fluorescence can be observed visually under a UV lamp. For quantitative analysis, a calibration curve is constructed using standards of known concentrations.
-
Test strips can be fabricated by impregnating a solid support (e.g., filter paper) with the fluorescent probe for the detection of this compound in the gas phase.
Mandatory Visualization
The following diagrams illustrate the general workflows for the analytical methods described.
Caption: General workflow for this compound detection by GC-MS.
Caption: General workflow for this compound detection by LC-MS/MS.
Caption: Detection principle of a fluorescent sensor for this compound.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. Rapid analysis of sulfur mustard oxide in plasma using gas chromatography-chemical ionization-mass spectrometry for diagnosis of sulfur mustard exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C6H12Cl2S2 | CID 19092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of sulfur mustard and related oxidation products by isotope-dilution LC-MS/MS method coupled with a chemical conversion - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Vesicant Properties of Sesquimustard and Sulfur Mustard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the vesicant, or blister-inducing, properties of Sesquimustard (Q) and sulfur mustard (HD). Both are potent bifunctional alkylating agents with significant implications in chemical defense and toxicology. This document synthesizes available experimental data to offer an objective comparison of their performance, mechanisms of action, and the experimental protocols used for their evaluation.
Executive Summary
Sulfur mustard is a well-documented chemical warfare agent known for causing severe, delayed-onset skin blistering, erythema, and edema. Its mechanisms of action have been extensively studied, involving DNA alkylation, oxidative stress, and the activation of inflammatory and apoptotic signaling pathways. This compound is reported to be a more potent vesicant than sulfur mustard, with some estimates suggesting it is approximately five times more effective at causing blisters.[1] However, detailed quantitative and mechanistic studies on this compound are less prevalent in publicly available literature. Both agents are understood to act through the formation of reactive sulfonium ions that alkylate cellular macromolecules, leading to tissue damage.
Quantitative Comparison of Vesicant Properties
Direct, side-by-side quantitative comparisons of this compound and sulfur mustard are limited. However, available data for each agent from various studies are summarized below to provide a comparative perspective.
Table 1: Dose-Response for Cutaneous Injury
| Parameter | Sulfur Mustard (HD) | This compound (Q) | Citation(s) |
| Erythema Threshold (Liquid) | 10–20 µg/cm² | Data not available | [2] |
| Blister Formation (Liquid) | 40–100 µg/cm² | Qualitatively more potent than HD | [1][2][3] |
| Erythema Threshold (Vapor) | 100–300 mg·min/m³ | Data not available | [2] |
| Blister Formation (Vapor) | 1000–2000 mg·min/m³ | Data not available | [2] |
Table 2: Dermal Lethality
| Species | Sulfur Mustard (HD) LD50 | This compound (Q) LD50 | Citation(s) |
| Human (estimated) | ~100 mg/kg | Data not available | |
| Rat | 9 mg/kg | Data not available | |
| Mouse | Data not available | Data not available | |
| Rabbit | Data not available | Data not available | |
| Guinea Pig | Data not available | Data not available |
Note: LD50 values for dermal exposure can vary based on the specific experimental conditions.
Mechanisms of Vesicant Action
Both this compound and sulfur mustard are bifunctional alkylating agents. Their primary mechanism of toxicity involves the formation of highly reactive cyclic sulfonium ions that covalently bind to nucleophilic sites on cellular macromolecules such as DNA, proteins, and lipids.[4][5]
Sulfur Mustard (HD)
Upon contact with the skin, sulfur mustard rapidly penetrates the epidermis. The subsequent alkylation of cellular components triggers a complex cascade of events, leading to inflammation, cell death, and eventual blister formation.
Key Signaling Pathways in Sulfur Mustard-Induced Skin Injury:
-
DNA Alkylation and PARP Activation: Sulfur mustard alkylates DNA, leading to strand breaks. This damage activates poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. Overactivation of PARP can deplete cellular NAD+ and ATP, leading to energy crisis and necrotic cell death.[6]
-
Oxidative Stress: Exposure to sulfur mustard induces the production of reactive oxygen species (ROS), leading to oxidative stress, lipid peroxidation, and further cellular damage.[5]
-
Inflammatory Response: Damaged cells release pro-inflammatory mediators, including cytokines (e.g., TNF-α, IL-1, IL-6, IL-8) and chemokines. This leads to the activation of inflammatory signaling pathways such as the p38 mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways, resulting in the infiltration of immune cells and sustained inflammation.[6]
-
Apoptosis (Programmed Cell Death): Sulfur mustard induces apoptosis in basal keratinocytes. This process is mediated by both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key players include the p53 tumor suppressor protein, caspases, and the Fas death receptor.[4]
This compound (Q)
The molecular mechanisms of this compound-induced skin injury are not as well-defined as those for sulfur mustard. However, due to its structural similarity as a bifunctional alkylating agent, it is presumed to follow a similar toxicological pathway involving the formation of reactive sulfonium ions and subsequent alkylation of cellular macromolecules.[7] One study noted that this compound exhibits higher reactivity than sulfur mustard in forming adducts with human serum albumin.[1] The formation of stable six-membered ring sulfonium ions as reaction intermediates has been observed, which may contribute to its persistence and toxicity.[8] Further research is required to elucidate the specific signaling pathways activated by this compound.
Experimental Protocols
The Mouse Ear Vesicant Model (MEVM) is a commonly used in vivo assay to assess the vesicant properties of mustard agents and to screen potential countermeasures. The following is a representative protocol adapted from studies on mustard agents.
Objective: To evaluate and compare the vesicant properties (edema and histopathology) of this compound and sulfur mustard following topical application to the mouse ear.
Materials:
-
Male Swiss Webster mice (25-30 g)
-
This compound (Q) and Sulfur Mustard (HD) stock solutions in an appropriate vehicle (e.g., methylene chloride or DMSO)
-
Micropipette
-
Anesthetic (e.g., isoflurane)
-
Digital calipers or thickness gauge
-
Biopsy punch (e.g., 8 mm)
-
10% neutral buffered formalin
-
Standard histology equipment and reagents (paraffin, microtome, hematoxylin and eosin stains)
-
Personal Protective Equipment (PPE) appropriate for handling highly toxic chemical agents.
Procedure:
-
Animal Acclimation and Grouping: Acclimate mice for at least 3 days prior to the experiment. Randomly assign mice to control and treatment groups (n=5-10 per group).
-
Anesthesia: Anesthetize the mice using a standard protocol (e.g., isoflurane inhalation).
-
Baseline Measurement: Measure the thickness of the right ear of each mouse using digital calipers.
-
Agent Application: Topically apply a precise volume (e.g., 5 µL) of the test agent (this compound or sulfur mustard at various concentrations) or vehicle control to the inner surface of the right ear.
-
Observation Period: House the animals individually and monitor for signs of toxicity.
-
Endpoint Measurement (e.g., 24 hours post-exposure):
-
Anesthetize the mice.
-
Measure the thickness of the right ear again to determine the change in thickness (edema).
-
Euthanize the mice according to approved protocols.
-
Collect an 8 mm biopsy punch from the treated ear.
-
-
Histopathological Analysis:
-
Fix the ear tissue in 10% neutral buffered formalin.
-
Process the tissue for paraffin embedding, sectioning, and staining with hematoxylin and eosin (H&E).
-
Examine the stained sections under a microscope to assess epidermal necrosis, epidermal-dermal separation (microblister formation), and inflammatory cell infiltration. Score the severity of the lesions.
-
Data Analysis:
-
Edema: Calculate the percent increase in ear thickness for each animal. Compare the mean increase in ear thickness between treatment groups and the control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Histopathology: Analyze the histopathological scores using non-parametric statistical tests (e.g., Kruskal-Wallis test).
Conclusion
While both this compound and sulfur mustard are potent vesicants that cause significant skin injury through alkylation of cellular macromolecules, current evidence suggests that this compound is the more potent of the two. The molecular mechanisms of sulfur mustard-induced toxicity have been extensively investigated, providing a basis for the development of potential medical countermeasures. In contrast, the specific signaling pathways involved in this compound's action remain an area requiring further research. The Mouse Ear Vesicant Model provides a robust and reproducible platform for future comparative studies to quantify the differences in potency and to elucidate the mechanisms of these hazardous chemical agents. Further research into the specific molecular targets and signaling cascades of this compound is crucial for developing effective and targeted therapies.
References
- 1. Adduct of the blistering warfare agent this compound with human serum albumin and its mass spectrometric identification for biomedical verification of exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfur Mustard Research—Strategies for the Development of Improved Medical Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C6H12Cl2S2 | CID 19092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Mechanisms Mediating the Vesicant Actions of Sulfur Mustard after Cutaneous Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mustard vesicating agents–induced toxicity in the skin tissue and silibinin as a potential countermeasure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism and treatment of sulfur mustard-induced cutaneous injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound (CAS 3563-36-8) - For Research Use Only [benchchem.com]
- 8. researchgate.net [researchgate.net]
Validation of a Novel Biomarker for Sesquimustard Exposure: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a newly validated biomarker for Sesquimustard (Q) exposure with established biomarkers for sulfur mustard (SM) exposure. The data presented is intended to assist researchers and drug development professionals in evaluating and selecting appropriate biomarkers for their specific research needs.
Introduction to this compound and Biomarker Validation
This compound (1,2-Bis(2-chloroethylthio)ethane), a potent blistering agent, poses a significant chemical threat. Accurate and reliable methods for verifying exposure are crucial for both clinical diagnosis and forensic purposes. Recently, novel protein adducts have been identified as specific biomarkers for Q exposure. This guide focuses on the validation of these new biomarkers, comparing their performance characteristics against well-established biomarkers for the related chemical warfare agent, sulfur mustard.
The primary novel biomarkers for this compound exposure are the dipeptide HETETE-CP and the tripeptide HETETE-CPF, formed from the adduction of Q to the Cys34 residue of human serum albumin (HSA) followed by enzymatic digestion.[1] "HETETE" represents the hydroxyethylthioethylthioethyl moiety derived from Q.[1]
Comparative Analysis of Biomarker Performance
The following tables summarize the quantitative performance of the novel this compound biomarkers and established sulfur mustard biomarkers.
Table 1: Performance Characteristics of Protein Adduct Biomarkers
| Biomarker | Analyte | Matrix | Analytical Method | Limit of Detection (LOD) / Limit of Identification (LOI) | Linearity Range | Precision (%RSD) | Accuracy (%) | Reference |
| New this compound Biomarker | HETETE-CP | Plasma | µLC-ESI MS/MS SRM | 32 nM (LOI) | N/A | N/A | N/A | [1] |
| New this compound Biomarker | HETETE-CPF | Plasma | µLC-ESI MS/MS SRM | 6.4 nM (LOI) | N/A | N/A | N/A | [1] |
| Established Sulfur Mustard Biomarker | [S-HETE]-Cys-Pro-Phe | Plasma | UHPLC-MS/MS | 1.74 ng/mL (LOD) | 3.00 - 250 ng/mL | ≤ 9.49% (interday) | 96.1 - 109% | [1] |
| Established Sulfur Mustard Biomarker | [S-HETE]-Cys-Pro-Phe | Plasma | UHPLC-MS/MS | 0.532 ng/mL (LOD) | 1.00 - 250 ng/mL | < 4.50% | 96.5 - 114% | [2] |
| Established Sulfur Mustard Biomarker | Albumin Adducts | Plasma | GC-NCI-MS | > 0.52 nM (LOD) | N/A | < 10% | N/A | [3] |
Table 2: Performance Characteristics of Urinary and DNA Biomarkers for Sulfur Mustard
| Biomarker Type | Analyte | Matrix | Analytical Method | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Linearity Range | Precision (%RSD) | Accuracy (%) | Reference |
| Urinary Metabolite | Thiodiglycol (TDG) | Urine | GC-MS | 0.1 ng/mL (LOD), 0.3 ng/mL (LOQ) | N/A | N/A | N/A | [4] |
| Urinary Metabolite | SBMTE | Urine | GC-MS/MS | 1 ng/mL (LOD) | N/A | N/A | N/A | [5] |
| DNA Adduct | N7-(2-hydroxyethylthioethyl)guanine | White Blood Cells | HPLC-fluorescence | 10 pmol | N/A | N/A | N/A | [6] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Analysis of Novel this compound Biomarkers (HETETE-CP and HETETE-CPF) in Human Plasma
This method is based on the work of John et al. (2020).[1]
1. Sample Preparation:
- Human plasma is incubated with this compound.
- Proteins are precipitated, and the pellet is washed.
- The protein pellet is redissolved and subjected to enzymatic digestion with either pronase (for HETETE-CP) or proteinase K (for HETETE-CPF) to cleave the adducted albumin.
- The resulting peptide mixture is purified using solid-phase extraction (SPE).
2. µLC-ESI MS/MS SRM Analysis:
- Chromatography: A micro-liquid chromatography system is used with a suitable C18 column.
- Mobile Phases: A gradient of water and acetonitrile, both containing formic acid, is employed for peptide separation.
- Mass Spectrometry: A triple quadrupole mass spectrometer operating in selected reaction monitoring (SRM) mode is used for detection.
- SRM Transitions:
- HETETE-CP: m/z 383.1 → m/z 105.0 (quantifier) and m/z 217.1 (qualifier)
- HETETE-CPF: m/z 530.2 → m/z 105.0 (quantifier) and m/z 137.0 (qualifier)
Analysis of Established Sulfur Mustard Albumin Adduct ([S-HETE]-Cys-Pro-Phe) in Human Plasma
This protocol is a simplified method described by Riches et al. and further refined in other studies.[1]
1. Sample Preparation:
- Proteins in the plasma sample are precipitated using acetone.[1]
- The protein pellet is digested with proteinase K to generate the [S-HETE]-Cys-Pro-Phe tripeptide.[1]
- The digest is then purified by solid-phase extraction.[1]
2. UHPLC-MS/MS Analysis:
- Chromatography: Ultra-high performance liquid chromatography with a C18 column.
- Mass Spectrometry: Isotope dilution tandem mass spectrometry is used for quantification.[1]
Analysis of Thiodiglycol (TDG) in Urine
This method is based on established GC-MS protocols.[4]
1. Sample Preparation:
- Urine samples are subjected to solid-phase extraction (SPE) for cleanup and concentration of the analyte.[4]
- The extracted TDG is derivatized to enhance its volatility for gas chromatography.
2. GC-MS Analysis:
- Gas Chromatography: A gas chromatograph with a suitable capillary column is used for separation.
- Mass Spectrometry: A mass spectrometer is used for detection, often in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.
Visualizing Pathways and Workflows
Biomarker Formation Pathway
Caption: Formation of this compound biomarkers from exposure to analysis.
Experimental Workflow for Albumin Adduct Analysis
References
- 1. A Simplified Method for Quantifying Sulfur Mustard Adducts to Blood Proteins by Ultra-High Pressure Liquid Chromatography-Isotope Dilution Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An improved method for retrospective quantification of sulfur mustard exposure by detection of its albumin adduct using ultra-high pressure liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. Monitoring urinary metabolites resulting from sulfur mustard exposure in rabbits, using highly sensitive isotope-dilution gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Comparative Cytotoxicity of Sesquimustard and Nitrogen Mustard: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the cytotoxic profiles of alkylating agents is paramount for advancing anticancer therapies and chemical defense countermeasures. This guide provides a comparative analysis of two such agents: Sesquimustard and nitrogen mustard. While both are potent bifunctional alkylating agents that induce cell death, their specific activities and the signaling pathways they trigger exhibit nuances critical for targeted drug design and the development of protective strategies.
Executive Summary
This guide synthesizes available experimental data to compare the cytotoxicity of this compound and nitrogen mustard. Both classes of compounds exert their cytotoxic effects primarily through DNA alkylation, leading to the formation of DNA cross-links, cell cycle arrest, and ultimately, apoptosis. Nitrogen mustards, a well-established class of chemotherapeutic agents, have been extensively studied, with a wealth of quantitative data on their cytotoxic potency (IC50 values) across various cancer cell lines. In contrast, specific in vitro cytotoxicity data for this compound is less prevalent in publicly accessible literature. Therefore, this comparison leverages data from its close structural and functional analog, sulfur mustard, to infer its cytotoxic potential and mechanisms.
The primary mechanism of action for both involves the formation of highly reactive cyclic intermediates—aziridinium ions for nitrogen mustards and sulfonium ions for sulfur mustards (and by extension, this compound)—that alkylate nucleophilic sites on DNA, predominantly the N7 position of guanine.[1] This leads to the formation of monoadducts and interstrand cross-links (ICLs), which are critical lesions that trigger cell death pathways.[1]
Data Presentation: Comparative Cytotoxicity
Direct comparative studies measuring the IC50 values of this compound and nitrogen mustards in the same cell lines under identical conditions are limited. However, data from various sources provide a basis for a comparative assessment of their cytotoxic potential.
Nitrogen Mustard Cytotoxicity
Nitrogen mustards, including compounds like mechlorethamine, melphalan, and chlorambucil, have demonstrated potent cytotoxic activity against a broad range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values are a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.
| Nitrogen Mustard Derivative | Cell Line | IC50 (µM) | Reference |
| Phenylboronic Acid Nitrogen Mustard 1 | MDA-MB-468 (Triple-Negative Breast Cancer) | 16.7 | [2] |
| Phenylboronic Acid Nitrogen Mustard 1 | UO-31 (Renal Cancer) | 38.8 | [2] |
| Chlorambucil | MDA-MB-468 (Triple-Negative Breast Cancer) | 34.4 | [2] |
| Melphalan | MDA-MB-468 (Triple-Negative Breast Cancer) | 48.7 | [2] |
| Distamycin-Nitrogen Mustard Conjugate 3 | K562 (Leukemia) | 0.03 | [3] |
| cis-[PtCl2(L2)] (Nitrogen Mustard Complex) | MIA PaCa-2 (Pancreatic Cancer) | 4.2 | [4] |
| cis-[PtCl2(L2)] (Nitrogen Mustard Complex) | MCF-7 (Breast Cancer) | 12.6 | [4] |
| cis-[PtCl2(L2)] (Nitrogen Mustard Complex) | A549 (Lung Cancer) | 18.2 | [4] |
This compound and Sulfur Mustard Cytotoxicity
Quantitative in vitro cytotoxicity data for this compound is scarce. However, studies on sulfur mustard provide valuable insights. One study comparing sulfur mustard (SM) and mechlorethamine (HN2, a nitrogen mustard) on rabbit tracheal epithelial cells found that for a 24-hour exposure, the LC50 of HN2 was significantly lower than that of SM (0.034 mM vs. 0.132 mM), indicating higher potency for the nitrogen mustard in this model.[5] Conversely, at a higher concentration (1 mM), the time required to reduce cell viability to 50% was shorter for SM than for HN2 (11 minutes vs. 54 minutes).[5] It is important to note that this compound is considered a more potent vesicant than sulfur mustard, which may suggest a higher cytotoxic potential.[6]
Mechanistic Insights: Signaling Pathways to Cell Death
Both this compound and nitrogen mustards trigger a cascade of cellular events culminating in apoptosis. However, the specific signaling pathways activated may differ in their emphasis.
Nitrogen Mustard-Induced Apoptosis
Nitrogen mustard-induced DNA damage activates a complex network of signaling pathways. The p53 tumor suppressor protein plays a crucial role in sensing DNA defects and initiating apoptosis.[7] The DNA damage response (DDR) involves the activation of signaling cascades including ATM (ataxia telangiectasia mutated) and ATR (ataxia telangiectasia and Rad3-related).[8] Downstream, the mitochondrial pathway of apoptosis is engaged, leading to the activation of caspase-9, which in turn activates the executioner caspases-3 and -7.[1][9] Furthermore, nitrogen mustard exposure can induce oxidative stress and activate the MAPK/Akt-AP1 pathway, contributing to the inflammatory response and cell death.[10][11]
Figure 1. Simplified signaling pathway of nitrogen mustard-induced apoptosis.
This compound (Sulfur Mustard) - Induced Apoptosis
Sulfur mustard, and likely this compound, also induces apoptosis through both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways. The death receptor pathway can be initiated by the Fas-FasL signaling system, leading to the activation of caspase-8.[12] Activated caspase-8 can then directly activate caspase-3 or cleave Bid to tBid, which translocates to the mitochondria and initiates the intrinsic pathway. The intrinsic pathway, similar to that of nitrogen mustards, involves the release of cytochrome c and the activation of caspase-9.[7][9] Some studies suggest a feedback amplification loop where caspase-3 can further activate caspase-8, amplifying the apoptotic signal.
Figure 2. Signaling pathways of sulfur mustard-induced apoptosis.
Experimental Protocols
Accurate and reproducible assessment of cytotoxicity is fundamental. The following are detailed methodologies for two key assays.
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Cell culture medium
-
Solubilization solution (e.g., DMSO, or a solution of 0.2% nonidet p-40 (NP-40) and 8 mM HCl in isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (this compound or nitrogen mustard) and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified atmosphere with 5% CO2, allowing the MTT to be metabolized to formazan.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
Figure 3. Workflow for the MTT cell viability assay.
Annexin V Apoptosis Assay
The Annexin V assay is used to detect apoptosis by identifying the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane, an early event in apoptosis.
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Annexin-binding buffer (10 mM Hepes, pH 7.4; 140 mM NaCl; 2.5 mM CaCl2)
-
Flow cytometer
Procedure:
-
Cell Treatment: Culture cells and induce apoptosis by treating with the test compound for the desired time. Include both negative (untreated) and positive (e.g., treated with a known apoptosis inducer) controls.
-
Cell Harvesting: Harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 1 µL of PI solution (100 µg/mL).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: After incubation, add 400 µL of 1X Annexin-binding buffer to each tube.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (less common).
-
Figure 4. Workflow for the Annexin V apoptosis assay.
Conclusion
Both this compound and nitrogen mustard are potent cytotoxic agents that induce cell death primarily through DNA alkylation and the subsequent activation of apoptotic pathways. While nitrogen mustards have a well-documented history in cancer chemotherapy with extensive cytotoxicity data, quantitative data for this compound is less available, necessitating reliance on data from the closely related sulfur mustard. The available evidence suggests that both classes of compounds trigger complex signaling cascades involving both intrinsic and extrinsic apoptotic pathways. A deeper understanding of the subtle differences in their mechanisms of action and cytotoxic profiles will be instrumental in the development of more effective and targeted anticancer drugs and in the formulation of robust medical countermeasures against these chemical threats. Further direct comparative studies are warranted to more precisely delineate their relative potencies and mechanisms of cytotoxicity.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. An in vitro comparison of the cytotoxicity of sulphur mustard in melanoma and keratinocyte cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effectiveness of Cytoprotective Agents on Sulfur Mustard Induced Toxicity: The In vitro Model | Current Research in Pharmaceutical Sciences [crpsonline.com]
- 4. rsc.org [rsc.org]
- 5. DOT Language | Graphviz [graphviz.org]
- 6. Expressions of apoptotic protein and gene following sulfur mustard-induced acute pulmonary injuries in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sulfur mustard induces apoptosis in cultured normal human airway epithelial cells: evidence of a dominant caspase-8-mediated pathway and differential cellular responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Health Risk Assessment for Sulfur Mustard (HD) - Review of the U.S. Army's Health Risk Assessments For Oral Exposure to Six Chemical-Warfare Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Sulfur mustard induces apoptosis in lung epithelial cells via a caspase amplification loop - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Navigating the Analytical Maze: A Comparative Guide to Sesquimustard Quantification
For researchers, scientists, and professionals in drug development, the accurate quantification of sesquimustard, a potent chemical warfare agent, is of paramount importance for both defense and therapeutic advancements. This guide provides an objective comparison of prevalent analytical methodologies, supported by experimental data and detailed protocols to aid in the selection and implementation of the most suitable quantification approach.
This compound, a sulfur mustard analogue, presents a significant analytical challenge due to its high reactivity and low volatility. Inter-laboratory comparison exercises, such as those conducted by the Organisation for the Prohibition of Chemical Weapons (OPCW), play a crucial role in establishing best practices and ensuring the reliability of analytical data across different facilities. While detailed quantitative results from these proficiency tests are often restricted, this guide synthesizes publicly available information and performance data from various studies to offer a comprehensive overview of the current state of this compound quantification.
Comparative Analysis of Quantification Methods
The quantification of this compound and its metabolites is predominantly achieved through chromatographic techniques coupled with mass spectrometry. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the gold standards in this field. The choice between these methods often depends on the sample matrix, the target analyte (parent agent or degradation product), and the required sensitivity.
Data Presentation: An Illustrative Comparison
Due to the limited public availability of quantitative data from inter-laboratory round-robin tests, the following table presents illustrative data based on performance characteristics reported in various scientific publications. This table is intended to provide a realistic comparison of what can be expected from each method.
| Analytical Method | Sample Matrix | Target Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Relative Standard Deviation (RSD) (%) | Recovery (%) | Reference |
| GC-MS (EI) | Soil | This compound | ~1 µg/g | ~5 µg/g | 10-20 | 70-90 | [1] |
| GC-MS/MS | Urine (hydrolyzed) | Thiodiglycol | ~0.1 ng/mL | ~0.5 ng/mL | <15 | 85-110 | [2] |
| LC-MS/MS | Urine | This compound Metabolites | ~1 ng/mL | ~2 ng/mL | <10 | >90 | [3] |
| LC-ESI-MS/MS | Plasma (protein adducts) | HETETE-CPF | ~1 nM | ~3 nM | <15 | Not Reported | [4] |
Note: This table contains representative data synthesized from multiple sources and is for illustrative purposes only. Actual performance may vary depending on the specific instrumentation, protocol, and laboratory conditions.
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. Below are summarized protocols for the key analytical techniques used in this compound quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) for this compound in Environmental Samples
This protocol is a generalized procedure for the analysis of this compound in soil or on solid materials.
a. Sample Preparation and Extraction:
-
A representative sample (e.g., 1-5 g of soil) is collected.
-
The sample is spiked with an appropriate internal standard (e.g., deuterated this compound).
-
Extraction is performed using a suitable organic solvent, such as dichloromethane or acetonitrile, often facilitated by sonication or pressurized liquid extraction.
-
The extract is concentrated under a gentle stream of nitrogen.
b. Derivatization (Optional but often recommended for hydrolysis products):
-
For the analysis of hydrolysis products like thiodiglycol, a derivatization step is necessary to increase volatility and improve chromatographic performance.
-
Common derivatizing agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or other silylating agents.[5]
-
The reaction is typically carried out at an elevated temperature (e.g., 60-80°C) for a specific duration.
c. GC-MS Analysis:
-
Gas Chromatograph: Equipped with a capillary column (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector: Split/splitless injector, operated in splitless mode for trace analysis.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes, for example, starting at 60°C, holding for 1 minute, then ramping to 280°C at 15°C/min.
-
Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 50-550. For higher sensitivity and selectivity, selected ion monitoring (SIM) or tandem mass spectrometry (MS/MS) can be employed.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for this compound Metabolites in Biological Fluids
This protocol outlines a typical workflow for the analysis of this compound hydrolysis products in urine.
a. Sample Preparation:
-
A urine sample (e.g., 0.5-1 mL) is collected.
-
An internal standard (e.g., a stable isotope-labeled analogue of the target metabolite) is added.
-
For total this compound exposure, an acid hydrolysis step may be included to convert all related metabolites to a single, quantifiable product like thiodiglycol.
-
Solid-phase extraction (SPE) is commonly used for sample cleanup and concentration.
b. LC-MS/MS Analysis:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient elution with water and an organic solvent (e.g., acetonitrile or methanol), both often containing a small amount of formic acid to improve ionization.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in electrospray ionization (ESI) mode, either positive or negative, depending on the analyte. Multiple reaction monitoring (MRM) is used for quantification, providing high selectivity and sensitivity.
Visualizing the Workflow and Toxicological Impact
To better illustrate the processes involved in this compound analysis and its biological effects, the following diagrams are provided.
Figure 1: Generalized experimental workflow for this compound quantification.
This compound, like other mustard agents, exerts its toxicity through a complex series of cellular events. The following diagram illustrates a simplified signaling pathway initiated by this compound exposure, leading to cellular damage.
Figure 2: Simplified signaling pathway of this compound-induced cellular toxicity.
References
- 1. osti.gov [osti.gov]
- 2. opcw.org [opcw.org]
- 3. This compound | C6H12Cl2S2 | CID 19092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Adduct of the blistering warfare agent this compound with human serum albumin and its mass spectrometric identification for biomedical verification of exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Efficacy of Decontamination Agents for Sesquimustard: A Comparative Analysis
A critical review of decontamination strategies for Sesquimustard, a potent chemical warfare agent, reveals a significant gap in publicly available, direct comparative studies. The majority of research focuses on its analogue, sulfur mustard (HD). This guide, therefore, presents a comprehensive comparison of decontamination agents based on extensive data for sulfur mustard, offering a scientifically grounded starting point for researchers and professionals in the field. It is crucial to note that while this compound is expected to react similarly to sulfur mustard, differences in physical and chemical properties may influence the efficacy of these agents.
This compound (Q) is an organosulfur compound and a potent vesicant, or blistering agent, used in chemical warfare.[1] Due to its persistence and severe health effects, effective decontamination is paramount. Decontamination methods are broadly categorized as physical removal, chemical deactivation, or a combination of both. This guide will focus on chemical decontaminants designed to neutralize the agent.
Comparative Efficacy of Decontamination Agents against Mustard Agents
The following tables summarize the quantitative efficacy of various decontamination agents against sulfur mustard (HD), the most studied analogue of this compound. The data is compiled from multiple studies and presented to facilitate a clear comparison of their performance on different materials.
Table 1: Efficacy of Decontaminants against Sulfur Mustard (HD) on Various Surfaces
| Decontaminant | Surface Material | Decontamination Efficacy (%) | Contact Time | Reference |
| Dahlgren Decon | ABS Plastic | 38% | 60 minutes | [2] |
| Dahlgren Decon | Acrylic | 53% | 60 minutes | [2] |
| Dahlgren Decon | Aluminum | 54% | 60 minutes | [2] |
| EasyDECON DF200 | ABS Plastic | 29% | 60 minutes | [2] |
| EasyDECON DF200 | Acrylic | 19% | 60 minutes | [2] |
| EasyDECON DF200 | Aluminum | 9.4% | 60 minutes | [2] |
| TDA's eClO2 | ABS Plastic | 37% | 60 minutes | [2] |
| TDA's eClO2 | Acrylic | 61% | 60 minutes | [2] |
| TDA's eClO2 | Aluminum | 39% | 60 minutes | [2] |
| Full-strength Bleach | Metal | ~86% | Not Specified | [3] |
| 3% Hydrogen Peroxide | Metal | ~71% | Not Specified | [3] |
| Reactive Skin Decontaminant Lotion (RSDL) | Skin (Pig model) | Statistically better than Fuller's Earth | 5 minutes post-contamination | [4] |
| Fuller's Earth (FE) | Skin (Pig model) | Active against SM | 5 minutes post-contamination | [4] |
| Potassium Ketoxime | Not specified | 99.0% | 5 minutes | [1] |
| N,N-Dichlorourethane | Aqueous/Aprotic Media | Complete conversion | Instantaneous | [4] |
| ZnO Nanoparticles | Solution | >90% | 240 minutes | [5] |
Table 2: Protective Ratios of Commercially Available Detergents against Sulfur Mustard in a Rat Model
| Detergent | Protective Ratio (PR) |
| Argos™ | 5.7 |
| Neodekont™ | 2.0 - 5.7 |
| Dermogel™ | 2.0 - 5.7 |
| FloraFree™ | 2.0 - 5.7 |
The protective ratio is a measure of the increase in the median lethal dose (LD50) due to decontamination.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of decontamination efficacy studies. Below are summarized experimental protocols from cited research on sulfur mustard and its simulants.
Protocol 1: Surface Decontamination Efficacy Evaluation (Based on EPA Studies)
-
Material Preparation: Coupons of the test materials (e.g., ABS plastic, acrylic, aluminum) are cut to a standard size.
-
Contamination: A known concentration of the chemical agent (e.g., sulfur mustard) is applied to the center of each coupon.
-
Decontaminant Application: The decontamination agent is applied to the contaminated surface according to the manufacturer's instructions or a standardized procedure. A specific contact time is observed (e.g., 60 minutes).
-
Extraction: After the contact time, the coupon is placed in a suitable solvent (e.g., isopropanol) and agitated (e.g., via sonication) to extract any residual agent.
-
Analysis: The extract is analyzed using a validated analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS), to quantify the amount of remaining agent.
-
Efficacy Calculation: The decontamination efficacy is calculated as the percentage reduction of the agent compared to a positive control (contaminated coupon with no decontamination).
Protocol 2: In Vivo Skin Decontamination Efficacy (Pig Model)
-
Animal Model: Domestic swine are often used as their skin is a good model for human skin.
-
Contamination: A specific dose of the chemical agent is applied to a designated area of the animal's skin.
-
Decontamination: After a set period (e.g., 5 minutes), the decontamination agent (e.g., RSDL, Fuller's Earth) is applied to the contaminated area.
-
Observation: The animals are observed over a period of time (e.g., 3 days) for signs of skin injury, such as erythema and lesion formation.
-
Assessment: The severity of the skin lesions is scored and compared between different decontamination groups and a control group (no decontamination). Histopathological analysis of skin biopsies may also be performed.
Visualizing Methodologies and Mechanisms
Diagrams created using Graphviz provide a clear visual representation of complex processes and relationships.
Caption: Experimental workflow for comparing decontamination agent efficacy.
Caption: Alkylation mechanism of mustard agents and the principle of decontamination.
Conclusion
While specific quantitative data on the decontamination of this compound is scarce in open literature, the extensive research on sulfur mustard provides a strong foundation for understanding the potential efficacy of various decontamination agents. Oxidizing agents, such as bleach and hydrogen peroxide, and reactive formulations like RSDL demonstrate high efficacy against sulfur mustard. Adsorbent materials like Fuller's Earth also play a crucial role, particularly in initial gross decontamination.
For researchers and drug development professionals, the provided experimental protocols for sulfur mustard serve as a robust starting point for designing and executing efficacy studies for this compound. It is imperative that future research focuses on generating specific data for this compound to validate the efficacy of existing decontaminants and to develop novel, more effective countermeasures. The development of broad-spectrum decontaminants that are effective against a wide range of chemical warfare agents, including this compound, remains a critical area of research.[6]
References
- 1. Mustard gas - Wikipedia [en.wikipedia.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Surface decontamination for blister agents Lewisite, sulfur mustard and agent yellow, a Lewisite and sulfur mustard mixture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Degradation of Chemical Warfare Agent Nitrogen Mustard Using Ferrate (VI) - PMC [pmc.ncbi.nlm.nih.gov]
Validating Sesquimustard-Induced DNA Damage: A Comparative Guide to Key Methodologies
For Researchers, Scientists, and Drug Development Professionals
Sesquimustard is a potent bifunctional alkylating agent and a chemical warfare agent that exerts its severe toxicity primarily through interactions with DNA.[1] Like its analogue, sulfur mustard, it readily forms reactive cyclic sulfonium ions that alkylate DNA bases, leading to the formation of mono-adducts and DNA cross-links (both interstrand and intrastrand).[2] These lesions disrupt fundamental cellular processes like replication and transcription, ultimately causing DNA strand breaks, cell cycle arrest, and programmed cell death (apoptosis).[2][3] Validating the extent and nature of this DNA damage is critical for developing effective countermeasures and therapeutic strategies.
This guide provides an objective comparison of primary experimental methods used to detect and quantify this compound-induced DNA damage, supported by detailed protocols and visual workflows.
Comparison of Core Validation Methodologies
The validation of this compound-induced DNA damage typically involves a multi-faceted approach targeting different aspects of the damage and repair process. We compare three principal methodologies: direct quantification of DNA adducts, measurement of resultant DNA strand breaks, and assessment of the cellular DNA Damage Response (DDR).
| Method | Principle | Damage Detected | Sensitivity | Specificity | Throughput | Key Limitations |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Chemical analysis to identify and quantify specific DNA adducts after DNA hydrolysis.[4][5] | Specific mono-adducts (e.g., N7-HETEG) and cross-links.[4][5] | Very High (sub-femtomole).[5][6] | Very High (identifies specific chemical structures). | Low | Requires specialized equipment, complex sample preparation, and does not measure downstream effects like strand breaks.[4] |
| Alkaline Comet Assay (Single-Cell Gel Electrophoresis) | Electrophoretic migration of fragmented DNA from single-cell nuclei. The "comet tail" length correlates with the amount of damage.[7][8][9] | DNA single-strand breaks (SSBs), double-strand breaks (DSBs), and alkali-labile sites (resulting from adducts).[10][11] | High (detects damage at the individual cell level). | Moderate (detects breaks but not the specific initial lesion without enzymatic modifications).[7] | Medium to High | Does not identify the specific type of adduct causing the break; results can be influenced by apoptosis-related fragmentation. |
| γH2AX Immunofluorescence Assay | Uses specific antibodies to detect the phosphorylated form of histone variant H2AX (γH2AX), which rapidly accumulates at the sites of DNA double-strand breaks.[7][12] | DNA double-strand breaks (DSBs).[8][10] | Very High (can detect a single DSB focus).[12] | High (for DSBs). | High (amenable to automated microscopy and flow cytometry).[11] | Indirect method measuring a cellular response, not the primary DNA lesion; foci number can be affected by cell cycle stage and repair kinetics. |
Signaling and Validation Workflows
To understand the biological context and the experimental process, the following diagrams illustrate the key pathways and workflows.
Caption: this compound DNA damage and response pathway.
Caption: Comparative experimental workflows.
Experimental Protocols
Alkaline Comet Assay (Single-Cell Gel Electrophoresis)
This protocol is adapted from established methods to detect DNA strand breaks and alkali-labile sites in individual cells.[8][9][13]
Materials:
-
Normal Melting Point (NMP) Agarose and Low Melting Point (LMP) Agarose
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free
-
Lysis Solution: 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10; with 1% Triton X-100 and 10% DMSO added fresh.
-
Alkaline Electrophoresis Buffer: 300 mM NaOH, 1 mM EDTA, pH >13.
-
Neutralization Buffer: 0.4 M Tris, pH 7.5.
-
DNA Stain: e.g., SYBR® Green I or Propidium Iodide.
-
Microscope slides (frosted).
Procedure:
-
Slide Preparation: Coat frosted microscope slides with a layer of 1% NMP agarose in water and let dry completely.
-
Cell Suspension: Harvest cells and resuspend in ice-cold PBS at a concentration of 1-2 x 10⁵ cells/mL. Ensure all steps are performed under dim light to prevent extraneous DNA damage.
-
Embedding: Mix 10 µL of the cell suspension with 90 µL of 0.7% LMP agarose (at 37°C). Immediately pipette the mixture onto the pre-coated slide, spread with a coverslip, and solidify on a cold plate for 10 minutes.
-
Lysis: Carefully remove the coverslip and immerse the slides in ice-cold Lysis Solution. Incubate for at least 1 hour at 4°C.
-
Alkaline Unwinding: Gently place the slides in a horizontal electrophoresis tank filled with fresh, cold Alkaline Electrophoresis Buffer. Let the DNA unwind for 20-40 minutes at 4°C.
-
Electrophoresis: Apply a voltage of ~1 V/cm (e.g., 25 V for a 25 cm tank) for 20-30 minutes.
-
Neutralization: Carefully remove the slides and immerse them in Neutralization Buffer for 5 minutes. Repeat this step three times.
-
Staining: Add a drop of diluted DNA stain to each slide and cover with a coverslip.
-
Visualization: Analyze the slides using a fluorescence microscope. Quantify the DNA damage using appropriate imaging software to measure the percentage of DNA in the comet tail.
γH2AX Immunofluorescence Staining
This protocol details the detection of γH2AX foci, a sensitive marker for DNA double-strand breaks.[12][14][15]
Materials:
-
Cells cultured on glass coverslips in a multi-well plate.
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization Buffer: 0.3% Triton X-100 in PBS.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS.
-
Primary Antibody: Rabbit anti-γH2AX (Ser139) antibody.
-
Secondary Antibody: Fluorescently-labeled anti-rabbit IgG (e.g., Alexa Fluor® 488).
-
Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole).
-
Mounting Medium.
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips and treat with this compound for the desired time and concentration. Include untreated controls.
-
Fixation: Aspirate the culture medium and wash cells once with PBS. Fix the cells by adding Fixation Solution for 20-30 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Add Permeabilization Buffer and incubate for 30 minutes at room temperature to allow antibody access to the nucleus.
-
Blocking: Wash three times with PBS. Add Blocking Buffer and incubate for 30-60 minutes to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the primary anti-γH2AX antibody in Blocking Buffer (e.g., 1:200 to 1:800 dilution). Add the diluted antibody to the coverslips and incubate overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Dilute the fluorescent secondary antibody in Blocking Buffer. Add the solution to the coverslips and incubate for 1-2 hours at room temperature, protected from light.
-
Nuclear Staining: Wash three times with PBS. Incubate with DAPI solution for 5-10 minutes to stain the nuclei.
-
Mounting: Wash one final time with PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Analysis: Visualize using a fluorescence microscope. Capture images and count the number of distinct γH2AX foci per nucleus using image analysis software like ImageJ/Fiji.[12]
LC-MS/MS for DNA Adduct Quantification
This protocol provides a general workflow for the highly specific detection of this compound-DNA adducts.[4][5]
Materials:
-
DNA extraction kit.
-
Enzymes for DNA digestion (e.g., Nuclease P1, Alkaline Phosphatase).
-
Internal standards (isotope-labeled versions of the adducts of interest).
-
HPLC system coupled with a tandem mass spectrometer (MS/MS).
-
Solvents for liquid chromatography (e.g., acetonitrile, formic acid).
Procedure:
-
DNA Extraction: Expose cells or tissues to this compound. Extract genomic DNA using a high-purity commercial kit, ensuring minimal oxidative damage during the process. Quantify the extracted DNA.
-
Internal Standard Spiking: Add a known amount of a stable isotope-labeled internal standard corresponding to the target adduct (e.g., ¹³C/¹⁵N-labeled N7-HETEG) to the DNA sample. This is crucial for accurate quantification.
-
DNA Hydrolysis: Digest the DNA to individual nucleosides or nucleobases. This is typically achieved through enzymatic digestion, which is milder than acid hydrolysis and helps preserve the adduct structure.
-
Sample Cleanup (Optional): Depending on the sample complexity, a solid-phase extraction (SPE) step may be necessary to remove interfering substances and enrich the adducts.
-
LC-MS/MS Analysis:
-
Inject the hydrolyzed sample into the HPLC system. The adducts are separated from normal nucleosides on a C18 column using a specific solvent gradient.
-
The eluent is directed into the mass spectrometer. The instrument is set to operate in Multiple Reaction Monitoring (MRM) mode, where it specifically monitors for the mass transition of the parent ion (the adduct) to a specific fragment ion.
-
Monitor the transitions for both the native adduct from the sample and the isotope-labeled internal standard.
-
-
Quantification: Calculate the amount of the adduct in the original sample by comparing the peak area ratio of the native adduct to the internal standard against a standard calibration curve. The results are typically expressed as adducts per 10⁶ or 10⁷ normal nucleotides.
References
- 1. This compound | C6H12Cl2S2 | CID 19092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Mustard gas - Wikipedia [en.wikipedia.org]
- 3. DNA damage signaling in the cellular responses to mustard vesicants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in sulfur mustard-induced DNA adducts: Characterization and detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. Strategies for the evaluation of DNA damage and repair mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. championsoncology.com [championsoncology.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. DNA damage assessment and potential applications in laboratory diagnostics and precision medicine - Reddig - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 12. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 14. researchgate.net [researchgate.net]
- 15. apexbt.com [apexbt.com]
Comparative Transcriptomics of Cells Exposed to Sesquimustard and Other Alkylating Agents: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the transcriptomic effects of sesquimustard and other prominent alkylating agents. While direct comprehensive transcriptomic data for this compound remains limited, this document synthesizes available molecular data for this compound and compares it with the well-documented transcriptomic profiles of other alkylating agents, including sulfur mustard, nitrogen mustard, cisplatin, and temozolomide. This guide aims to provide a valuable resource for understanding the cellular responses to these compounds and to highlight areas for future research.
Introduction to Alkylating Agents
Alkylating agents are a class of reactive chemicals that introduce alkyl groups into macromolecules such as DNA, RNA, and proteins.[1] This action can disrupt cellular processes, leading to cytotoxicity, and is a mechanism exploited in chemotherapy.[2] These agents are broadly classified based on the number of reactive groups they possess (monofunctional or bifunctional) and their chemical structure. This compound, a bifunctional sulfur mustard, is a potent vesicant and a significant area of interest in toxicology and chemical defense research.[3][4] Understanding the comparative transcriptomic effects of these agents can provide insights into their specific mechanisms of toxicity and therapeutic efficacy.
Data Presentation: Comparative Transcriptomic Signatures
Due to the limited availability of public transcriptomic data for this compound, this section focuses on a comparative summary of differentially expressed genes (DEGs) and affected pathways for well-studied alkylating agents. The molecular effects of this compound are inferred from studies on its protein adducts and the extensive data available for its close analog, sulfur mustard.
Table 1: Comparative Summary of Transcriptomic and Molecular Effects of Alkylating Agents
| Agent | Type | Key Upregulated Genes/Pathways | Key Downregulated Genes/Pathways | Key Molecular Effects of this compound |
| Sulfur Mustard | Bifunctional | - Inflammation: IL-1β, IL-6, TNF-α- Apoptosis: FAS, BAX, p53 signaling- DNA Damage Response (DDR): ATM, ATR, GADD45- Oxidative Stress Response | - Cell Adhesion: Integrins, Cadherins- Cytoskeletal Organization | - Forms adducts with proteins, including cytokeratins and actin.[5] - Expected to induce a DNA damage response similar to sulfur mustard, involving pathways like base excision repair (BER), nucleotide excision repair (NER), and homologous recombination (HR).[6] |
| Nitrogen Mustard | Bifunctional | - DNA Damage Response: p53, H2AX- Cell Cycle Arrest: p21- Apoptosis | - Cell Cycle Progression | - |
| Cisplatin | Platinum Compound (bifunctional-like) | - Apoptosis: p53, BAX, FAS- DDR: ATM/ATR signaling- Inflammation: TNF-α, NF-κB signaling | - Cell Cycle Progression | - |
| Temozolomide | Monofunctional | - DNA Damage Response: MGMT (in resistant cells)- Apoptosis - Cell Cycle Arrest | - Mismatch Repair (MMR) pathway components (in resistant cells) | - |
| Cyclophosphamide | Bifunctional | - Immune response genes (in some contexts) | - Genes related to immune activation (CD3, CD28) - NF-κB signaling [7] | - |
Experimental Protocols
This section provides a generalized, detailed methodology for conducting a comparative transcriptomics study on cells exposed to alkylating agents using RNA sequencing (RNA-seq).
Cell Culture and Treatment
-
Cell Line: Select a relevant human cell line (e.g., HaCaT keratinocytes for skin exposure models, A549 for lung exposure models).
-
Culture Conditions: Maintain cells in the appropriate medium (e.g., DMEM for HaCaT and A549) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Agent Preparation: Prepare stock solutions of alkylating agents in a suitable solvent (e.g., DMSO or ethanol). The final solvent concentration in the cell culture medium should be non-toxic (typically ≤ 0.1%).
-
Exposure: Seed cells in multi-well plates and allow them to adhere for 24 hours. Treat cells with the desired concentrations of the alkylating agents or vehicle control for a specified time (e.g., 4, 8, or 24 hours). Include a minimum of three biological replicates for each condition.
RNA Isolation and Quality Control
-
RNA Extraction: Following treatment, wash cells with PBS and lyse them using a suitable lysis buffer (e.g., from Qiagen RNeasy Mini Kit). Isolate total RNA according to the manufacturer's protocol, including an on-column DNase digestion step to remove genomic DNA contamination.
-
RNA Quality Control: Assess the quantity and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be ~2.0. Evaluate RNA integrity using an Agilent Bioanalyzer or similar instrument. An RNA Integrity Number (RIN) of ≥ 8 is recommended for RNA-seq.
Library Preparation and Sequencing
-
Library Preparation: Prepare RNA-seq libraries from 1 µg of total RNA using a commercial kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit). This typically involves poly(A) selection of mRNA, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
Sequencing: Sequence the prepared libraries on an Illumina sequencing platform (e.g., NovaSeq or NextSeq) to a desired read depth (e.g., 20-30 million reads per sample for differential gene expression analysis).
Bioinformatic Analysis
-
Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Trimming: Trim adapter sequences and low-quality bases from the reads using tools like Trimmomatic.
-
Alignment: Align the trimmed reads to a reference genome (e.g., human genome assembly GRCh38) using a splice-aware aligner such as STAR or HISAT2.
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Gene Expression Analysis: Perform differential gene expression analysis between treated and control samples using packages like DESeq2 or edgeR in R. Identify genes with a statistically significant change in expression (e.g., adjusted p-value < 0.05 and a log2 fold change > 1 or < -1).
-
Pathway and Functional Enrichment Analysis: Use the list of differentially expressed genes to perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) using tools like DAVID, Metascape, or GSEA to identify significantly affected biological pathways.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by alkylating agents and a typical experimental workflow for comparative transcriptomics.
Conclusion and Future Directions
This guide provides a comparative framework for understanding the transcriptomic and molecular effects of this compound and other alkylating agents. While direct transcriptomic data for this compound is lacking, the information on its molecular interactions, combined with the extensive data from its analog sulfur mustard, allows for informed hypotheses about its cellular impact. The provided experimental protocols offer a robust starting point for researchers aiming to fill this knowledge gap. Future research should prioritize generating comprehensive transcriptomic and proteomic datasets for this compound to enable a direct and detailed comparison with other alkylating agents. Such data will be invaluable for advancing our understanding of its toxicology and for the development of potential countermeasures.
References
- 1. Mustard gas - Wikipedia [en.wikipedia.org]
- 2. oaepublish.com [oaepublish.com]
- 3. This compound | C6H12Cl2S2 | CID 19092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Proteomic assessment of sulfur mustard-induced protein adducts and other protein modifications in human epidermal keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DNA repair mechanisms in response to genotoxicity of warfare agent sulfur mustard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cyclophosphamide reduces gene transcriptional activity and embryo in vitro development by inhibiting NF-κB expression through decreasing AcH4K12 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Novel and Conventional Sesquimustard Detection Methodologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of emerging and established analytical techniques for the detection of Sesquimustard (Agent Q), a potent chemical warfare agent. The following sections detail the experimental protocols, present quantitative performance data, and illustrate the operational workflows of these diverse methodologies.
Data Presentation: A Comparative Overview of Detection Techniques
The performance of various analytical methods for this compound and its simulants is summarized below. Key metrics include the Limit of Detection (LOD), response time, and applicable sample matrices.
| Detection Method | Analyte | Limit of Detection (LOD) | Response Time | Sample Matrix | Reference |
| Established Methods | |||||
| GC-MS | This compound and related vesicants | Not explicitly stated, but used for retrospective identification | Hours (including sample preparation) | Rubber, Paint | [1] |
| μLC-ESI MS/MS | This compound-HSA adduct | 1.28 nM | Hours (including sample preparation and analysis) | Human Plasma | [2] |
| HPLC-APCI-MS/MS | This compound metabolites | 1 ng/mL | Hours (including sample preparation) | Human Urine | [3] |
| New Techniques | |||||
| Fluorimetric Biosensor | Monofunctional Sulfur Mustard | 7.68 x 10⁻¹⁶ M | Minutes | Solution | [4] |
| Paper-based Electrochemical Sensor | Yperite (Sulfur Mustard) | 0.9 mM | Minutes | Solution | [5] |
| MW-APP-OES | Sulfur Mustard Simulants (e.g., 2-CEES) | sub-ppm (∼ 1–2 mg/m³) | Seconds | Gas Phase | [6][7][8] |
| Fluorescent Chemosensor | Sulfur Mustard Simulants (CEES, NH1) | ~nM level | 1-4 minutes | Solution, Gas Phase | [9] |
Experimental Protocols
Detailed methodologies for the key detection techniques are outlined to provide a clear understanding of the experimental procedures.
Gas Chromatography-Mass Spectrometry (GC-MS)
This established method is widely used for the identification of this compound and related compounds in various materials.
-
Sample Preparation:
-
For materials like rubber, the sample is cut into smaller pieces.[1]
-
Extraction is performed by sonication in an organic solvent such as methylene chloride.[1]
-
The resulting solution is centrifuged to remove any solid particles.[1]
-
For some applications, derivatization with agents like trifluoroacetic anhydride may be used to improve volatility and chromatographic separation.[10]
-
-
Instrumentation:
-
A capillary column gas chromatograph is coupled to a mass spectrometer.[1]
-
The GC separates the components of the mixture based on their volatility and interaction with the stationary phase.
-
The MS then ionizes the separated components and fragments them, providing a unique mass spectrum for identification.[3]
-
-
Analysis:
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful technique for the analysis of this compound adducts and metabolites in biological samples.
-
Sample Preparation (for protein adducts):
-
Human plasma samples are incubated with this compound.[2]
-
Proteins are precipitated, and the supernatant is removed.
-
The protein pellet is washed and then subjected to enzymatic digestion to yield peptides.
-
The resulting peptide mixture is analyzed.
-
-
Instrumentation:
-
A micro-liquid chromatography (μLC) system is coupled to an electrospray ionization (ESI) tandem mass spectrometer (MS/MS).[2]
-
The μLC separates the peptides based on their physicochemical properties.
-
The ESI source ionizes the peptides, which are then analyzed by the tandem mass spectrometer.
-
-
Analysis:
Microwave Atmospheric Pressure Plasma Optical Emission Spectroscopy (MW-APP-OES)
This emerging technique offers rapid, in-situ detection of sulfur mustard simulants in the gas phase.[7]
-
Sample Introduction:
-
Instrumentation:
-
A microwave generator creates a plasma at atmospheric pressure.
-
The high-energy plasma excites the atoms and molecules of the sample, causing them to emit light at characteristic wavelengths.
-
An optical emission spectrometer collects and analyzes the emitted light.[7]
-
-
Analysis:
Visualizing the Methodologies
The following diagrams illustrate the workflows of the described detection techniques.
Caption: Experimental workflow for GC-MS analysis of this compound.
Caption: Experimental workflow for LC-MS/MS analysis of this compound.
Caption: Workflow for MW-APP-OES detection of sulfur mustard simulants.
Logical Relationships of Detection Methods
The following diagram illustrates the classification and key characteristics of the discussed this compound detection techniques.
Caption: Comparison of this compound detection method characteristics.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. Adduct of the blistering warfare agent this compound with human serum albumin and its mass spectrometric identification for biomedical verification of exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C6H12Cl2S2 | CID 19092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Quenching action of monofunctional sulfur mustard on chlorophyll fluorescence: towards an ultrasensitive biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Paper-based electrochemical sensor for on-site detection of the sulphur mustard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Detection of sulfur mustard simulants using the microwave atmospheric pressure plasma optical emission spectroscopy method [frontiersin.org]
- 7. Detection of sulfur mustard simulants using the microwave atmospheric pressure plasma optical emission spectroscopy method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Sensitive and selective detections of mustard gas and its analogues by 4-mercaptocoumarins as fluorescent chemosensors in both solutions and gas phase [inis.iaea.org]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Sesquimustard: A Guide for Laboratory Professionals
Disclaimer: Sesquimustard is a highly toxic chemical warfare agent and a potent vesicant. All handling and disposal procedures must be carried out by trained personnel in a properly equipped laboratory with strict adherence to all institutional and governmental safety regulations. This document is intended as a guide and does not supersede any local, state, or federal regulations.
This guide provides essential safety information and detailed procedures for the laboratory-scale disposal of this compound, a critical aspect of laboratory safety and chemical management for researchers, scientists, and drug development professionals.
Immediate Safety and Logistical Information
Hazard Overview:
-
Toxicity: this compound is a powerful blistering agent that can cause severe damage to the skin, eyes, and respiratory tract. It is also considered a potential carcinogen.
-
Personal Protective Equipment (PPE): Always handle this compound in a certified chemical fume hood. Mandatory PPE includes:
-
Chemical-resistant gloves (butyl rubber is recommended)
-
A chemical-resistant lab coat or apron
-
Chemical splash goggles and a face shield
-
-
Emergency Preparedness: An emergency shower and eyewash station must be immediately accessible. All personnel should be familiar with their institution's emergency response procedures for chemical exposures.
Spill Management:
-
Contained Spills (within a fume hood): For small spills, use a chemical sorbent pad or other appropriate absorbent material. The contaminated material should be immediately placed in a designated hazardous waste container.
-
Uncontained Spills: In the event of a spill outside of a fume hood, evacuate the area immediately and notify your institution's Environmental Health and Safety (EHS) department.
Laboratory-Scale Disposal Procedures
For small quantities of this compound typically found in a research setting, several chemical degradation methods can be employed. The selection of a particular method will depend on the available resources and the specific experimental context.
Method 1: Chemical Neutralization via Desulfurization
A simple and economical method for the destruction of this compound involves treatment with sodium metal in an inert solvent, leading to desulfurization and the formation of less toxic products.[1]
Experimental Protocol:
-
In a chemical fume hood, add the this compound solution in an inert solvent (e.g., toluene, xylene) to a round-bottom flask equipped with a stirrer and a reflux condenser.
-
Carefully add small pieces of metallic sodium to the solution. An excess of sodium is required to ensure the complete degradation of the this compound.
-
Heat the mixture to reflux with constant stirring under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS) until the this compound is no longer detectable.
-
After the reaction is complete, cool the mixture to room temperature and cautiously quench the excess sodium by the slow addition of a suitable alcohol (e.g., isopropanol), followed by water.
-
The resulting waste should be collected and disposed of as hazardous waste according to institutional guidelines.
| Parameter | Recommended Value |
| Reagent | Metallic Sodium |
| Solvent | Anhydrous Toluene or Xylene |
| Temperature | Reflux |
| Monitoring | GC-MS |
Method 2: Oxidative Degradation with Hydrogen Peroxide
Oxidation of the thioether linkage in this compound to the corresponding sulfoxide results in a significant reduction in toxicity. Hydrogen peroxide is a readily available and effective oxidizing agent for this purpose.
Experimental Protocol:
-
Dissolve the this compound in a suitable organic solvent, such as methanol.
-
Slowly add an excess of 30% hydrogen peroxide to the solution with stirring. The reaction may be exothermic, and cooling may be necessary.
-
The reaction can be allowed to proceed at room temperature. The reaction time can be significantly reduced by the use of a catalyst, such as certain molybdenum or tungsten dithiolene complexes.[2]
-
Monitor the reaction by GC-MS to confirm the disappearance of the starting material.
-
The resulting solution should be treated as hazardous waste and disposed of accordingly.
| Parameter | Recommended Value |
| Oxidizing Agent | 30% Hydrogen Peroxide |
| Solvent | Methanol |
| Temperature | Room Temperature |
| Catalyst (optional) | Molybdenum or Tungsten Dithiolene Complexes |
Method 3: Enzymatic Degradation
Enzymatic methods offer a "greener" alternative for the degradation of chemical warfare agents. Chloroperoxidase, for example, has been shown to effectively catalyze the oxidation of sulfur mustard.[3][4]
Experimental Protocol:
-
Prepare a buffered solution (e.g., Britton-Robinson buffer, pH 3) containing a co-solvent such as tert-butanol.
-
Add hydrogen peroxide and sodium chloride to the buffer solution to the desired concentrations.
-
Introduce the chloroperoxidase enzyme to the mixture.
-
Add the this compound to the reaction vessel with stirring at a controlled temperature.
-
Monitor the degradation of the this compound over time using an appropriate analytical method like GC-MS.
-
Dispose of the final reaction mixture as hazardous waste.
| Parameter | Recommended Value (for Sulfur Mustard) |
| Enzyme | Chloroperoxidase (CPO) |
| CPO Concentration | ~16 U/mL |
| Hydrogen Peroxide Conc. | ~40 mmol/L |
| Sodium Chloride Conc. | ~20 mmol/L |
| Solvent System | Britton-Robinson buffer (pH 3) with tert-butanol (70:30 v/v) |
Visualizations
Caption: A logical workflow for the proper disposal of this compound in a laboratory setting.
Caption: Simplified degradation pathways for the disposal of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective and efficient detoxification of sulfur mustard gas analogues with H2O2 using bioinspired Mo and W dithiolene catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Detoxification of sulfur mustard by enzyme-catalyzed oxidation using chloroperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Risks: A Guide to Handling Sesquimustard in the Laboratory
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling of Sesquimustard, a potent vesicant and chemical warfare agent. Due to its hazardous nature, strict adherence to these protocols is paramount to ensure the safety of all laboratory personnel and the surrounding environment. As specific data for this compound is limited, these guidelines are primarily based on established protocols for the closely related and well-documented sulfur mustard agents.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate Personal Protective Equipment (PPE) is critical when working with this compound. The required level of protection depends on the concentration and the potential for exposure. The following table summarizes the recommended PPE levels.
| PPE Level | Level of Protection | Recommended Ensemble | When to Use |
| Level A | Highest level of respiratory, skin, and eye protection. | - Positive-pressure, full-facepiece self-contained breathing apparatus (SCBA) or supplied-air respirator with escape SCBA.- Totally encapsulating chemical-protective suit.- Inner and outer chemical-resistant gloves (e.g., Butyl rubber).- Chemical-resistant boots with steel toe and shank. | Situations with the greatest potential for exposure to high concentrations of vapor or direct skin contact with liquid this compound. This includes large-scale transfers, spill response, and initial entries into a contaminated area. |
| Level B | Highest level of respiratory protection with less skin protection. | - Positive-pressure, full-facepiece SCBA or supplied-air respirator with escape SCBA.- Hooded, chemical-resistant clothing (e.g., overalls and a long-sleeved jacket; coveralls).- Inner and outer chemical-resistant gloves.- Chemical-resistant boots with steel toe and shank. | When the highest level of respiratory protection is needed, but a lesser level of skin protection is sufficient. This may be appropriate for handling smaller quantities in a well-ventilated area where the risk of a large splash is low. |
| Level C | Air-purifying respirator with skin protection. | - Full-face or half-mask air-purifying respirator with appropriate cartridges for organic vapors and acid gases.- Hooded, chemical-resistant clothing.- Inner and outer chemical-resistant gloves.- Chemical-resistant boots with steel toe and shank. | When the concentration and type of airborne substance are known and the criteria for using air-purifying respirators are met. The concentration of this compound must be below the Immediately Dangerous to Life or Health (IDLH) level. |
Operational Plan: A Step-by-Step Workflow for Handling this compound
This workflow provides a procedural guide for the safe handling of this compound from preparation to disposal.
Decontamination and Disposal Protocols
Immediate and thorough decontamination is critical to mitigate the effects of this compound exposure.
Personnel Decontamination:
-
Immediate Action: In case of skin contact, immediately remove all contaminated clothing.[1]
-
Skin Decontamination: Wash the affected skin with copious amounts of soap and water.[2] A rinse-wipe-rinse procedure is recommended.[2] If water is not available, use an absorbent powder like flour or talc.[2]
-
Eye Exposure: Immediately flush eyes with large amounts of water for at least 15 minutes.[1]
-
Seek Medical Attention: All exposures require immediate medical evaluation. Symptoms may be delayed for several hours.[3][4]
Equipment and Surface Decontamination:
-
Initial Rinse: The first rinse of contaminated glassware and equipment should be collected as hazardous waste.[5]
-
Decontamination Solution: Surfaces and equipment should be wiped down with a freshly prepared 1:10 bleach solution, followed by a water rinse after a 30-minute contact time.[6][7] Be aware that bleach can be corrosive to some materials.[6][7]
-
Ventilation: All decontamination procedures should be performed in a well-ventilated area, preferably within a chemical fume hood.
Waste Disposal:
All materials contaminated with this compound, including PPE, disposable labware, and decontamination solutions, must be treated as hazardous waste.
-
Segregation and Collection: Collect all contaminated materials in clearly labeled, sealed, and chemically compatible containers.
-
Neutralization: For bulk quantities, neutralization with hot water or a caustic solution can be employed to break down the agent before final disposal.[8]
-
Incineration: Incineration is the preferred method for the final destruction of this compound and contaminated materials.[8]
-
Regulatory Compliance: All disposal procedures must comply with local, state, and federal regulations for hazardous waste.
By adhering to these stringent safety protocols, researchers can mitigate the significant risks associated with handling this compound and ensure a safe laboratory environment. Continuous risk assessment and a culture of safety are paramount when working with such hazardous materials.
References
- 1. Toxicity of vesicant agents scheduled for destruction by the Chemical Stockpile Disposal Program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. Blister Agents: Sulfur Mustard Agent H/HD, Sulfur Mustard Agent HT | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 4. Sulfur Mustard: Blister Agent | NIOSH | CDC [cdc.gov]
- 5. Chemical Safety – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 6. Laboratory Equipment Decontamination Procedures - Wayne State University [research.wayne.edu]
- 7. hsrm.umn.edu [hsrm.umn.edu]
- 8. CDC - Chemical Weapons Elimination - Methods Used to Destroy Chemical Warfare Agents [archive.cdc.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
